molecular formula C9H16N2O5S B13850903 Methionylaspartic acid

Methionylaspartic acid

Cat. No.: B13850903
M. Wt: 264.30 g/mol
InChI Key: QTZXSYBVOSXBEJ-UHFFFAOYSA-N
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Description

Methionylaspartic acid is a synthetic dipeptide composed of L-methionine and L-aspartic acid, supplied for research purposes. Dipeptides like this one are of significant scientific interest for studying cellular uptake of amino acids, as they can be more efficiently absorbed compared to free amino acids. This makes them valuable tools for investigating nutrient metabolism and developing specialized media. Individually, methionine is an essential amino acid critical for protein synthesis and serves as a precursor for S-adenosylmethionine (SAM-e), a primary methyl donor in cellular reactions . Aspartic acid is a non-essential amino acid that plays key roles in the urea cycle, neurotransmission as an agonist for NMDA receptors, and as a precursor for the biosynthesis of other amino acids like lysine and isoleucine . The combination of these two amino acids into a single dipeptide may offer unique properties for specific research applications. Researchers can utilize this high-purity compound to probe peptide stability, enzyme activity related to peptide bond cleavage, or metabolic pathways. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZXSYBVOSXBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Aspartate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Methionylaspartic Acid: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionylaspartic acid (Met-Asp), a dipeptide composed of L-methionine and L-aspartic acid, is a naturally occurring biomolecule. While its specific biological functions are not extensively characterized, its constituent amino acids play crucial roles in numerous physiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis methodologies for this compound. Detailed experimental protocols for its synthesis are outlined, and its known and potential biological significance is discussed. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical roles of this and other simple dipeptides.

Chemical Structure and Identification

This compound is a dipeptide formed through a peptide bond between the carboxyl group of L-methionine and the amino group of L-aspartic acid.

Chemical Structure

The chemical structure of L-methionyl-L-aspartic acid is depicted below.

chemical_structure cluster_met L-Methionine Residue cluster_asp L-Aspartic Acid Residue N1 H₂N C_alpha1 N1->C_alpha1 C1 C C_alpha1->C1 Side_chain1 CH₂ | CH₂ | S | CH₃ C_alpha1->Side_chain1 H_alpha1 H C_alpha1->H_alpha1 O1 O C1->O1 N2 N C1->N2 Peptide Bond H_N2 H N2->H_N2 C_alpha2 N2->C_alpha2 C2 C C_alpha2->C2 Side_chain2 CH₂ | COOH C_alpha2->Side_chain2 H_alpha2 H C_alpha2->H_alpha2 O2 OH C2->O2

Caption: Chemical structure of L-methionyl-L-aspartic acid.

Identifiers
IdentifierValue
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid[1]
Molecular Formula C₉H₁₆N₂O₅S[1]
Canonical SMILES CSCC--INVALID-LINK--O)C(=O)O">C@@HN
InChI InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1
InChIKey QTZXSYBVOSXBEJ-WDSKDSINSA-N
CAS Number 14595-65-4
PubChem CID 7009610[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The majority of the available data is computationally predicted.

PropertyValueSource
Molecular Weight 264.30 g/mol PubChem (Computed)[1]
Exact Mass 264.07799279 g/mol PubChem (Computed)[1]
XLogP3 -4.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 4PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 7PubChem (Computed)[1]
Rotatable Bond Count 8PubChem (Computed)[1]
Topological Polar Surface Area 155 ŲPubChem (Computed)[1]
Formal Charge 0PubChem (Computed)
Complexity 297PubChem (Computed)[1]
LogP -3.48Human Metabolome Database (Extrapolated)[2]
Physical Description SolidHuman Metabolome Database[2]

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS). As no specific, optimized protocol for this dipeptide is readily available in the literature, a generalized approach for each method is presented below.

Solution-Phase Synthesis

Solution-phase peptide synthesis involves the coupling of protected amino acids in a suitable solvent, followed by deprotection and purification steps.[3][4]

3.1.1. General Protocol

  • Protection of Amino Acids:

    • Protect the N-terminus of L-methionine, for example, with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.

    • Protect the C-terminus of L-aspartic acid, for instance, as a methyl or benzyl (B1604629) ester. The side-chain carboxyl group of aspartic acid should also be protected (e.g., as a t-butyl ester) to prevent side reactions.

  • Coupling Reaction:

    • Dissolve the N-protected L-methionine (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF)).

    • Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents).

    • To this mixture, add the C-terminally and side-chain protected L-aspartic acid (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction mixture at room temperature for several hours until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

    • The filtrate is then typically washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude protected dipeptide by column chromatography on silica (B1680970) gel.

  • Deprotection:

    • Remove the protecting groups using appropriate conditions. For example, Boc groups are removed with trifluoroacetic acid (TFA), while Fmoc groups are cleaved with a solution of piperidine (B6355638) in DMF. Ester protecting groups can be removed by saponification or hydrogenolysis.

    • After deprotection, purify the final dipeptide, this compound, by recrystallization or preparative high-performance liquid chromatography (HPLC).

solution_phase_synthesis start Start: Protected Amino Acids (Boc-Met-OH & H-Asp(OtBu)-OR) protection Amino Acid Protection start->protection coupling Coupling Reaction (e.g., DCC/HOBt or HATU) protection->coupling workup Reaction Work-up (Filtration, Washes) coupling->workup purification1 Purification of Protected Dipeptide (Column Chromatography) workup->purification1 deprotection Deprotection (e.g., TFA) purification1->deprotection purification2 Final Purification (HPLC or Recrystallization) deprotection->purification2 end End Product: This compound purification2->end spss_workflow start Start: Swell Resin load Load Fmoc-Asp(OtBu)-OH onto Resin start->load deprotect1 Fmoc Deprotection (20% Piperidine/DMF) load->deprotect1 couple Couple Fmoc-Met-OH (HBTU/DIPEA) deprotect1->couple deprotect2 Final Fmoc Deprotection couple->deprotect2 cleave Cleave from Resin & Side-chain Deprotection (TFA Cocktail) deprotect2->cleave purify Purification (Preparative HPLC) cleave->purify end End Product: This compound purify->end

References

Lactate as a Signaling Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically viewed as a metabolic waste product of glycolysis, lactate (B86563) is now recognized as a pivotal signaling molecule, or "lactormone," that plays a crucial role in a myriad of physiological and pathological processes.[1] Its functions extend far beyond its role as an energy substrate, encompassing the regulation of gene expression, modulation of immune responses, and promotion of angiogenesis, among others. This technical guide provides a comprehensive overview of the core signaling functions of lactate, with a focus on receptor-mediated signaling, epigenetic modifications, and its impact on the tumor microenvironment. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary tools to investigate and target lactate-mediated signaling pathways.

Introduction: The Paradigm Shift of Lactate Biology

The perception of lactate has undergone a significant transformation from being considered a mere byproduct of anaerobic respiration to a key coordinator of whole-body metabolism and a versatile signaling molecule.[2][3] This shift is largely attributed to the understanding of the "lactate shuttle" concept, where lactate is produced in one cell and utilized in another, serving as both a fuel source and a signaling entity.[3] Lactate concentrations in the body are dynamic, ranging from 1.5–3 mM in blood and healthy tissues at rest to as high as 40 mM in the tumor microenvironment (TME).[4][5] This concentration gradient is critical to its signaling functions. This guide will delve into the molecular mechanisms that underpin lactate's role as a signaling metabolite.

Quantitative Data on Lactate and its Associated Molecules

A clear understanding of the quantitative aspects of lactate signaling is essential for designing and interpreting experiments. The following tables summarize key quantitative data related to lactate concentrations, its receptor affinity, and the kinetics of its primary metabolic enzyme, lactate dehydrogenase (LDH).

Table 1: Lactate Concentrations in Various Biological Contexts

Biological ContextLactate Concentration (mM)Reference(s)
Healthy Blood/Tissue (Rest)1.5 - 3[4]
Intense ExerciseUp to 15[3]
Tumor Microenvironment10 - 40[4][5][6]
Sera of Cancer PatientsElevated, can be > 5[4]

Table 2: GPR81 (HCAR1) Receptor Binding and Activation

ParameterValueReference(s)
Endogenous AgonistL-Lactate[7]
EC50 for L-Lactate1.5 - 5 mM[7]
Synthetic Agonist3,5-dihydroxybenzoic acid (3,5-DHBA)[8]
Antagonist3-hydroxybenzoic acid (3-OBA)[8]

Table 3: Kinetic Properties of Lactate Dehydrogenase (LDH) Isozymes

IsozymeSubstrateKm (mM)Optimal Substrate Conc. (mM)Reference(s)
Normal Breast Tissue LDHPyruvate-1.5[9]
NADH-0.5[9]
Lactate10.73 ± 0.5490[9]
NAD+0.5 ± 0.063[9]
Cancerous Breast Tissue LDHPyruvate-1.5[9]
NADH-0.5[9]
Lactate21.78 ± 1.07250[9]
NAD+0.99 ± 0.25[9]
Plateau Pika LDH-C4Pyruvate0.052-[10]
Lactate4.934-[10]

Key Signaling Pathways Mediated by Lactate

Lactate exerts its signaling effects through several distinct yet interconnected pathways. This section will detail three of the most well-characterized mechanisms.

GPR81 Receptor-Mediated Signaling

Lactate acts as an endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[7] GPR81 is predominantly coupled to the Gi alpha subunit, and its activation by lactate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This pathway is crucial in regulating various cellular processes, including lipolysis, inflammation, and neuronal activity.

GPR81 receptor-mediated signaling pathway.
Epigenetic Regulation through Histone Lactylation

A groundbreaking discovery revealed that lactate is a precursor for a novel post-translational modification called histone lysine (B10760008) lactylation (Kla).[13][14] This modification directly links cellular metabolism to epigenetic regulation of gene expression.[14] Histone lactylation is dynamically regulated by intracellular lactate concentrations and has been shown to play a critical role in macrophage polarization and the wound-healing response.[13]

Histone_Lactylation cluster_metabolism Cellular Metabolism cluster_nucleus Nucleus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_intra Intracellular Lactate Pyruvate->Lactate_intra LDH Lactyl_CoA Lactyl-CoA Lactate_intra->Lactyl_CoA ? p300 p300/CBP Lactyl_CoA->p300 Histone Histone Histone->p300 Lactylated_Histone Lactylated Histone (Kla) Chromatin Chromatin Remodeling Lactylated_Histone->Chromatin influences Gene_Expression Gene Expression Chromatin->Gene_Expression regulates p300->Lactylated_Histone Lactylates

Pathway of histone lactylation.
Lactate Signaling in the Tumor Microenvironment (TME)

The TME is characterized by high levels of lactate due to the Warburg effect in cancer cells. This lactate-rich environment has profound effects on various cell types, leading to immune suppression and angiogenesis, thereby promoting tumor progression.

Lactate in the TME suppresses the activity of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, while promoting the differentiation of immunosuppressive regulatory T cells (Tregs) and M2-like tumor-associated macrophages (TAMs).[5][6] Lactate concentrations exceeding 20 mM can induce apoptosis in T and NK cells and inhibit the production of key cytokines like IFN-γ.[4][6]

Lactate promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. It does so in part by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions.[15][16] HIF-1α is a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[15][16]

TME_Signaling cluster_TME Tumor Microenvironment cluster_Immune Immune Cells cluster_Endothelial Endothelial Cell Cancer_Cell Cancer Cell (Warburg Effect) Lactate_TME High Lactate (10-40 mM) Cancer_Cell->Lactate_TME secretes T_Cell Cytotoxic T Cell Lactate_TME->T_Cell inhibits M2_Macrophage M2 Macrophage Lactate_TME->M2_Macrophage promotes polarization HIF1a HIF-1α Stabilization Lactate_TME->HIF1a induces Immune_Suppression Immune Suppression T_Cell->Immune_Suppression M2_Macrophage->Immune_Suppression VEGF VEGF Expression HIF1a->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis drives

Lactate signaling in the tumor microenvironment.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study lactate's role as a signaling metabolite.

Measurement of Intracellular and Extracellular Lactate

Principle: This protocol describes an enzymatic assay to quantify lactate levels in cell culture supernatants (extracellular) and cell lysates (intracellular). The assay is based on the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting increase in NADH is measured by absorbance at 340 nm.

Materials:

  • Lactate Assay Kit (containing lactate assay buffer, lactate enzyme mix, and lactate standard)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 340 nm

  • Cell lysis buffer (e.g., RIPA buffer)

  • Phosphate-buffered saline (PBS)

  • Deproteinizing sample preparation kit (optional, for tissue samples)

Procedure:

  • Sample Preparation:

    • Extracellular Lactate: Collect cell culture medium and centrifuge at 10,000 x g for 10 minutes to remove cells and debris.

    • Intracellular Lactate: Wash cells with cold PBS, then lyse the cells with cell lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes to pellet cellular debris.

  • Standard Curve Preparation: Prepare a lactate standard curve according to the manufacturer's instructions, typically ranging from 0 to 10 nmol/well.

  • Reaction Setup:

    • Add 50 µL of each standard and sample to a 96-well plate.

    • Prepare a reaction mix containing the lactate assay buffer and lactate enzyme mix.

    • Add 50 µL of the reaction mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve and determine the lactate concentration in the samples.

    • Normalize intracellular lactate levels to protein concentration, determined by a BCA assay.

Analysis of Histone Lactylation by Western Blot

Principle: This protocol details the detection of histone lactylation using Western blotting with a specific anti-lactyllysine antibody.

Materials:

  • Cells or tissues of interest

  • Histone extraction buffer

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Primary antibodies: anti-pan-lactyllysine (anti-Kla), anti-histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Extract histones using a histone extraction kit or a high-salt extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-Kla antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-histone H3 antibody to ensure equal loading.

In Vitro Angiogenesis (Tube Formation) Assay

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract (Matrigel) in response to stimuli like lactate.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Matrigel Basement Membrane Matrix

  • 96-well tissue culture plates

  • L-Lactate solution

  • Calcein AM (for fluorescent imaging)

  • Inverted microscope with a camera

Procedure:

  • Matrigel Coating:

    • Thaw Matrigel on ice.

    • Coat the wells of a 96-well plate with 50 µL of Matrigel per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10^5 cells/mL.

    • Prepare different concentrations of lactate in EGM-2.

    • Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

    • Immediately add the lactate solutions to the respective wells. Include a vehicle control.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • Stain the cells with Calcein AM for fluorescent imaging.

    • Capture images using an inverted fluorescence microscope.

  • Quantification:

    • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Conclusion and Future Directions

The role of lactate as a signaling molecule is a rapidly evolving field with significant implications for both basic research and clinical applications. The evidence overwhelmingly supports its function as a key regulator of cellular communication, metabolism, and gene expression. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the intricate signaling networks governed by lactate.

Future research should focus on elucidating the downstream targets of lactate-mediated signaling in various cell types, understanding the interplay between different lactate signaling pathways, and developing specific inhibitors or modulators of lactate signaling for therapeutic purposes. Targeting lactate metabolism and signaling holds immense promise for the development of novel treatments for a range of diseases, including cancer, inflammatory disorders, and ischemic conditions.

References

A Technical Guide to the Dipeptide of L-Methionine and L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the fundamental units of proteins, are emerging as significant players in biomedical research due to their diverse and specific biological activities. This technical guide offers a comprehensive overview of the dipeptide formed from the covalent linkage of L-methionine and L-aspartic acid. It details the synthesis, physicochemical characteristics, and known biological functions of the two isomeric forms: L-aspartyl-L-methionine (Asp-Met) and L-methionyl-L-aspartic acid (Met-Asp). This document aims to serve as a foundational resource for professionals engaged in peptide-based research and development.

Physicochemical Properties

The essential physicochemical properties of both L-aspartyl-L-methionine and L-methionyl-L-aspartic acid have been consolidated from established chemical databases and are presented for comparative analysis.

PropertyL-Aspartyl-L-Methionine (Asp-Met)L-Methionyl-L-Aspartic Acid (Met-Asp)
Molecular Formula C9H16N2O5SC9H16N2O5S
Molecular Weight 264.30 g/mol 264.30 g/mol
IUPAC Name (2S)-2-amino-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxobutanoic acid(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid
CAS Number 36435-91-314595-65-4
Canonical SMILES CSCCC(C(=O)O)NC(=O)C(CC(=O)O)NCSCCC(C(=O)NC(CC(=O)O)C(=O)O)N

Synthesis and Purification

The chemical synthesis of Asp-Met and Met-Asp is readily achievable through established methodologies such as solid-phase peptide synthesis (SPPS) or traditional solution-phase chemistry. The following section provides a generalized protocol for the widely-used Fmoc/tBu SPPS strategy, which can be specifically adapted for the production of these dipeptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol delineates the standard procedure for the stepwise assembly of a dipeptide on a solid polymeric support.

  • Resin Preparation and First Amino Acid Coupling:

    • Select an appropriate resin based on the desired C-terminal functionality (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid). Swell the resin in a suitable solvent such as dichloromethane (B109758) (DCM) for a minimum of 30 minutes.

    • To synthesize Asp-Met, Fmoc-L-Met-OH is the initial amino acid to be anchored to the resin. For Met-Asp, Fmoc-L-Asp(OtBu)-OH is used.

    • The coupling of the first Fmoc-protected amino acid to the resin is facilitated by a hindered base, typically diisopropylethylamine (DIPEA).

  • N-α-Fmoc Group Removal (Deprotection):

    • The resin is thoroughly washed with dimethylformamide (DMF) to remove excess reagents.

    • The N-terminal Fmoc protecting group is cleaved by treating the resin with a 20% solution of piperidine (B6355638) in DMF for approximately 20-30 minutes.

    • Post-deprotection, the resin is extensively washed with DMF followed by DCM to ensure removal of piperidine and byproducts.

  • Peptide Bond Formation (Second Amino Acid Coupling):

    • The subsequent Fmoc-protected amino acid (Fmoc-L-Asp(OtBu)-OH for Asp-Met; Fmoc-L-Met-OH for Met-Asp) is pre-activated. This is achieved using a standard coupling reagent system, for instance, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), in the presence of DIPEA.

    • The activated amino acid solution is added to the deprotected resin-bound amino acid, and the reaction is allowed to proceed for 1-2 hours to form the dipeptide.

    • The completion of the coupling reaction is qualitatively monitored using a colorimetric method, such as the Kaiser test.

  • Cleavage and Final Deprotection:

    • Following the final coupling step, the terminal Fmoc group is removed as previously described.

    • The completed dipeptide is cleaved from the solid support, and concurrently, the acid-labile side-chain protecting groups (e.g., tert-butyl from aspartic acid) are removed. This is accomplished by treating the peptide-resin with a cleavage cocktail, which is predominantly composed of trifluoroacetic acid (TFA) and includes scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.

Experimental Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: The crude peptide residue obtained after cleavage and precipitation is dissolved in a minimal volume of a solvent mixture, typically water and acetonitrile (B52724), suitable for injection.

  • Chromatographic Separation:

    • The crude peptide solution is injected onto a preparative reversed-phase C18 column.

    • Elution is performed using a linear gradient of increasing acetonitrile concentration in water. Both mobile phases are typically acidified with 0.1% TFA to improve peak shape and resolution.

    • The column effluent is monitored by UV absorbance, usually at wavelengths between 210 and 220 nm, to detect the peptide backbone.

  • Fraction Collection and Purity Analysis: Eluted fractions are collected at regular intervals. The purity of the fractions containing the target peptide is assessed by analytical RP-HPLC and confirmed by mass spectrometry.

  • Lyophilization: Fractions meeting the desired purity specifications are pooled and lyophilized (freeze-dried) to yield the final dipeptide as a fluffy, white, solid powder.

Biological Activities

The body of literature detailing specific biological functions of L-aspartyl-L-methionine and L-methionyl-L-aspartic acid is currently limited. Nevertheless, the known physiological roles of their constituent amino acids, L-aspartic acid and L-methionine, allow for informed hypotheses regarding their potential bioactivities.

Platelet Aggregation

Research conducted on related tripeptides has provided evidence that molecules containing the Met-Asp sequence may play a role in hemostasis. Specifically, the tripeptides Met-Asp-Phe-NH2 and Met-Asn-Phe-NH2 were found to inhibit platelet aggregation induced by various agonists, including collagen, ADP, and adrenaline.[1] Although this study did not report quantitative efficacy data, such as IC50 values for the Met-Asp dipeptide itself, it points to the Met-Asp moiety as a potentially valuable pharmacophore for anti-platelet agents.[1]

Antioxidant Activity

The sulfur atom in the side chain of methionine makes it susceptible to oxidation, allowing it to function as a potent scavenger of reactive oxygen species (ROS). This intrinsic antioxidant capacity is often conferred to peptides in which it is a constituent. While quantitative antioxidant studies specifically on Asp-Met or Met-Asp are not extensively documented, it is highly probable that these dipeptides possess antioxidant properties that could mitigate oxidative stress.

Neuroprotective Potential

Both L-aspartic acid and L-methionine are integral to the biochemistry of the central nervous system. L-aspartate functions as an excitatory neurotransmitter, while L-methionine is the metabolic precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the brain. Studies have indicated that dietary restriction of methionine may confer neuroprotective benefits in animal models of Alzheimer's disease.[2] The potential for dipeptides composed of these amino acids to act as neuroprotective or neuromodulatory agents remains a compelling area for future research.

Relevant Pathways and Experimental Workflows

Although specific signaling cascades directly modulated by the L-methionine-L-aspartic acid dipeptide have not yet been identified, the metabolic pathway for methionine biosynthesis, which originates from aspartic acid, provides important biochemical context.

Biosynthesis of L-Methionine from L-Aspartic Acid

In plant and microbial systems, L-aspartic acid serves as the initial precursor for the de novo synthesis of L-methionine via a well-characterized, multi-enzyme pathway. A simplified schematic of this biosynthetic route is depicted below.

Methionine_Biosynthesis Asp L-Aspartic Acid ASA Aspartate-semialdehyde Asp->ASA Aspartate kinase, Aspartate-semialdehyde dehydrogenase Hse Homoserine ASA->Hse Homoserine dehydrogenase Oph O-phosphohomoserine Hse->Oph Homoserine kinase Cth Cystathionine Oph->Cth Cystathionine γ-synthase Cys Cysteine Cys->Cth Hcy Homocysteine Cth->Hcy Cystathionine β-lyase Met L-Methionine Hcy->Met Methionine synthase

Caption: A simplified diagram of the L-Methionine biosynthetic pathway from L-Aspartic Acid.

General Workflow for Dipeptide Synthesis and Bio-Evaluation

The diagram below outlines a standard experimental workflow, from chemical synthesis to biological testing, for a novel dipeptide such as Asp-Met or Met-Asp.

Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Antioxidant In Vitro Antioxidant Assays (e.g., DPPH, ABTS) Characterization->Antioxidant Platelet Ex Vivo Platelet Aggregation Assay Characterization->Platelet Neuro Cell-Based Neuroprotective Assays Characterization->Neuro

Caption: A generalized workflow for the synthesis and biological evaluation of dipeptides.

Conclusion

The dipeptide of L-methionine and L-aspartic acid, existing as either Asp-Met or Met-Asp, represents a structurally simple yet potentially significant bioactive molecule. While comprehensive research into its specific biological activities is still in its nascent stages, the established roles of its constituent amino acids strongly suggest a potential for antioxidant, anti-platelet, and neuromodulatory functions. The synthesis and purification of these dipeptides are straightforward using modern peptide chemistry techniques. This guide highlights the need for further investigation to fully unlock the biological and therapeutic potential of these fundamental biomolecules.

References

A Technical Guide to the Biosynthesis of Methionine from Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a direct biosynthetic pathway for a molecule termed "methionylaspartic acid" is not described in established biochemical literature, it is highly probable that the intended subject is the well-characterized biosynthesis of the essential amino acid L-methionine, which originates from L-aspartic acid. This pathway is a critical branch of the aspartate family of amino acid synthesis, which is essential in plants and microorganisms but absent in mammals, making its enzymes potential targets for herbicides and antimicrobial agents.[1][2] This guide provides an in-depth technical overview of the core biosynthetic pathway from aspartate to methionine, tailored for researchers, scientists, and professionals in drug development.

The synthesis of methionine from aspartate is a multi-step enzymatic process involving several key intermediates. This pathway is intricately regulated through feedback inhibition and gene expression modulation to maintain cellular homeostasis of methionine and its derivatives, such as S-adenosylmethionine (SAM), a universal methyl group donor.[3]

The Core Biosynthetic Pathway

The biosynthesis of methionine from aspartate can be conceptually divided into two main stages: the conversion of aspartate to homoserine, which is a common pathway for threonine and isoleucine biosynthesis as well, and the subsequent conversion of homoserine to methionine. The primary steps are outlined below.

Part 1: Aspartate to Homoserine
  • Phosphorylation of Aspartate: The pathway initiates with the phosphorylation of the β-carboxyl group of L-aspartate by aspartokinase (AK) to form β-aspartyl-phosphate. This is an ATP-dependent reaction and represents the committed step for the entire aspartate family pathway.[1][4]

  • Reduction of β-Aspartyl-Phosphate: Next, aspartate-semialdehyde dehydrogenase (ASADH) catalyzes the NADPH-dependent reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde.[5][6]

  • Reduction to Homoserine: L-aspartate-β-semialdehyde is then reduced to L-homoserine by homoserine dehydrogenase (HSD) , another NADPH-dependent reaction.[4] In many bacteria, aspartokinase and homoserine dehydrogenase exist as bifunctional enzymes.[1]

Part 2: Homoserine to Methionine
  • Activation of Homoserine: L-homoserine is activated by phosphorylation, a reaction catalyzed by homoserine kinase (HSK) , to produce O-phospho-L-homoserine.[7] This step is a critical branch point, as the activated homoserine can be directed towards either threonine or methionine synthesis.[8]

  • Formation of Cystathionine: Cystathionine γ-synthase (CGS) catalyzes the condensation of O-phospho-L-homoserine with L-cysteine to form L-cystathionine.[8] This reaction incorporates sulfur into the carbon backbone derived from aspartate.

  • Cleavage of Cystathionine: Cystathionine β-lyase (CBL) then cleaves L-cystathionine to produce L-homocysteine, pyruvate, and ammonia.[7]

  • Methylation to Methionine: Finally, methionine synthase (MS) catalyzes the transfer of a methyl group from N5-methyl-tetrahydrofolate to the sulfur atom of L-homocysteine, forming L-methionine.[8]

Pathway Visualization

Methionine_Biosynthesis cluster_common_pathway Common Pathway to Homoserine cluster_methionine_branch Methionine-Specific Branch L-Aspartate L-Aspartate Aspartyl-beta-phosphate Aspartyl-beta-phosphate L-Aspartate->Aspartyl-beta-phosphate Aspartokinase (AK) ATP -> ADP Aspartate-beta-semialdehyde Aspartate-beta-semialdehyde Aspartyl-beta-phosphate->Aspartate-beta-semialdehyde Aspartate-semialdehyde dehydrogenase (ASADH) NADPH -> NADP+ L-Homoserine L-Homoserine Aspartate-beta-semialdehyde->L-Homoserine Homoserine dehydrogenase (HSD) NADPH -> NADP+ O-Phosphohomoserine O-Phosphohomoserine L-Homoserine->O-Phosphohomoserine Homoserine kinase (HSK) ATP -> ADP Cystathionine Cystathionine O-Phosphohomoserine->Cystathionine Cystathionine gamma-synthase (CGS) + L-Cysteine L-Homocysteine L-Homocysteine Cystathionine->L-Homocysteine Cystathionine beta-lyase (CBL) L-Methionine L-Methionine L-Homocysteine->L-Methionine Methionine synthase (MS) + N5-Methyl-THF

Caption: Biosynthetic pathway from L-Aspartate to L-Methionine.

Quantitative Data on Key Enzymes

The following table summarizes key quantitative parameters for some of the enzymes involved in the methionine biosynthesis pathway from various organisms. These values can vary depending on the specific organism and experimental conditions.

EnzymeOrganismSubstrate(s)K_m (µM)Optimal pHOptimal Temp (°C)Reference
AspartokinaseE. coliL-Aspartate200-30007.5-8.537[1]
Aspartate-semialdehyde dehydrogenaseE. coliL-Aspartate-β-semialdehyde10-1008.0-9.030-40[5]
Homoserine dehydrogenaseE. coliL-Aspartate-β-semialdehyde50-2007.2-7.837[2]
Homoserine kinaseArabidopsis thalianaL-Homoserine100-5008.030[7]
Cystathionine γ-synthaseArabidopsis thalianaO-Phosphohomoserine500-15007.530[8]
Cystathionine β-lyaseArabidopsis thalianaL-Cystathionine100-3008.530[7]
Methionine synthaseArabidopsis thalianaL-Homocysteine10-507.230[8]

Experimental Protocols

Assay for Aspartokinase Activity

This protocol is based on the hydroxamate assay, which measures the formation of β-aspartyl-hydroxamate from aspartate and hydroxylamine (B1172632) in the presence of ATP.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • L-Aspartate (100 mM)

  • ATP (100 mM)

  • MgCl₂ (200 mM)

  • Hydroxylamine-HCl (1 M, neutralized to pH 7.5 with NaOH)

  • Enzyme extract or purified aspartokinase

  • Stopping reagent: 10% (w/v) FeCl₃, 3.3% (w/v) trichloroacetic acid in 0.7 M HCl

Procedure:

  • Prepare a reaction mixture containing 500 µL Tris-HCl, 100 µL L-aspartate, 100 µL ATP, 100 µL MgCl₂, and 100 µL hydroxylamine.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the enzyme sample.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 1.5 mL of the stopping reagent.

  • Centrifuge the mixture at 5000 x g for 10 minutes to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 540 nm.

  • A standard curve using known concentrations of β-aspartyl-hydroxamate should be prepared to quantify the results.

Workflow for Enzyme Purification

A general workflow for the purification of a recombinant enzyme from this pathway, for example, homoserine kinase, is depicted below.

Enzyme_Purification_Workflow Gene Cloning Gene Cloning Transformation into E. coli Transformation into E. coli Gene Cloning->Transformation into E. coli Vector with His-tag Protein Expression Protein Expression Transformation into E. coli->Protein Expression IPTG Induction Cell Lysis Cell Lysis Protein Expression->Cell Lysis Sonication/French Press Clarification Clarification Cell Lysis->Clarification Centrifugation Affinity Chromatography Affinity Chromatography Clarification->Affinity Chromatography IMAC (Ni-NTA) Size Exclusion Chromatography Size Exclusion Chromatography Affinity Chromatography->Size Exclusion Chromatography Further Purification Purity and Activity Assays Purity and Activity Assays Size Exclusion Chromatography->Purity and Activity Assays SDS-PAGE & Enzyme Assay

Caption: General workflow for recombinant enzyme purification.

Regulation of the Pathway

The biosynthesis of methionine is tightly regulated to prevent the over-accumulation of the amino acid and to coordinate its synthesis with that of other amino acids derived from aspartate.[9] The primary regulatory mechanisms include:

  • Feedback Inhibition: The final products of the pathway, such as methionine and S-adenosylmethionine (SAM), often act as allosteric inhibitors of the early enzymes in the pathway, particularly aspartokinase.[10] Different isoforms of aspartokinase can be sensitive to different end products (e.g., lysine, threonine, or methionine), allowing for fine-tuned control of the flux through the various branches of the aspartate family pathway.[10]

  • Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes can be regulated by the intracellular concentrations of the end-product amino acids. For instance, in some bacteria, high levels of methionine can repress the transcription of the genes in the methionine biosynthetic operon.

Conclusion

The biosynthesis of L-methionine from L-aspartic acid is a fundamental metabolic pathway in a wide range of organisms. Its absence in mammals makes it a compelling target for the development of new antimicrobial drugs and herbicides. A thorough understanding of the enzymes involved, their kinetics, and the regulatory networks that control the flow of metabolites through this pathway is crucial for researchers and drug development professionals seeking to exploit this pathway for therapeutic or agricultural purposes. Further research into the specific isoforms of the enzymes in pathogenic organisms and the elucidation of their three-dimensional structures will continue to provide opportunities for the design of potent and selective inhibitors.

References

An In-depth Technical Guide on the Spontaneous Formation of Isoaspartyl Residues in Proteins and Their Methionine-Dependent Repair

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the natural occurrence of isoaspartyl residues in proteins, a common form of non-enzymatic protein damage. It details the chemical mechanisms of formation, the crucial role of S-adenosyl-L-methionine in the enzymatic repair process, methods for detection and quantification, and the biological implications of this modification.

While the term "methionylaspartic acid" refers to a dipeptide composed of methionine and aspartic acid, which can be an intermediate in protein breakdown, it is not a recognized naturally occurring post-translational modification within a protein's polypeptide chain.[1][2][3] It is likely that interest in this term stems from the critical involvement of methionine in the repair of a common modification of aspartic acid residues, namely the formation of isoaspartate. This guide will focus on this well-documented and biologically significant process.

Introduction to Isoaspartate Formation

The formation of isoaspartyl (isoAsp) residues is a spontaneous, non-enzymatic post-translational modification that can occur in proteins under physiological conditions.[4][5] This modification involves the rearrangement of the peptide backbone at asparagine (Asn) or aspartic acid (Asp) residues. The formation of an isoaspartyl residue introduces a "kink" in the polypeptide chain by inserting an additional methylene (B1212753) group into the backbone, which can alter the protein's structure, function, and stability.[6][7] This process is considered a form of molecular damage and has been implicated in aging and various diseases, including neurodegenerative disorders.[8][9]

The Chemical Mechanism of Isoaspartate Formation and Repair

The formation of isoaspartate proceeds through a succinimide (B58015) intermediate.[1][4] This process can be initiated by either the deamidation of an asparagine residue or the dehydration of an aspartic acid residue. The subsequent hydrolysis of the succinimide ring yields a mixture of normal L-aspartyl and L-isoaspartyl residues, with the isoaspartyl form being the major product (typically in a 2:1 to 3:1 ratio).[4][10]

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Isoaspartate_Formation_and_Repair cluster_formation Spontaneous Damage cluster_repair Enzymatic Repair Protein_with_Asn Protein with Asparagine (Asn) Succinimide Succinimide Intermediate Protein_with_Asn->Succinimide Deamidation Protein_with_Asp Protein with Aspartic Acid (Asp) Protein_with_Asp->Succinimide Dehydration Protein_with_IsoAsp Protein with Isoaspartate (isoAsp) (Major Product) Succinimide->Protein_with_IsoAsp Hydrolysis Protein_with_reformed_Asp Protein with Aspartate (Asp) (Minor Product) Succinimide->Protein_with_reformed_Asp Hydrolysis Methylated_IsoAsp Methylated Isoaspartate Intermediate Protein_with_IsoAsp->Methylated_IsoAsp Methylation PIMT PIMT (Protein L-isoaspartyl methyltransferase) SAH S-adenosyl-L-homocysteine (SAH) PIMT->SAH PIMT->Methylated_IsoAsp SAM S-adenosyl-L-methionine (SAM) SAM->PIMT Methylated_IsoAsp->Succinimide Spontaneous Demethylation Methanol Methanol Methylated_IsoAsp->Methanol

Caption: Mechanism of isoaspartate formation and PIMT-catalyzed repair.

The repair of isoaspartyl residues is an active process catalyzed by the enzyme Protein L-isoaspartyl methyltransferase (PIMT).[5][8] PIMT utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to specifically methylate the α-carboxyl group of the isoaspartyl residue.[11][12] This methylation creates a labile methyl ester that spontaneously converts back to the succinimide intermediate, which can then be hydrolyzed to the normal aspartyl residue.[1]

Quantitative Data on Isoaspartate Formation

The rate of isoaspartate formation is highly dependent on the local peptide sequence and the three-dimensional structure of the protein. Residues with small, flexible side chains C-terminal to Asn or Asp, such as glycine (B1666218) and serine, significantly accelerate the rate of succinimide formation.[4][13]

Peptide SequenceHalf-life (days) at 37°C, pH 7.4Reference
L-Val-L-Tyr-L-Pro-L-Asn-Gly-L-Ala1.4[2]
Gly-Gly-Asn-Gly-Gly1.03[4]
Gly-Gly-Asn-Ala-Gly21.1[4]
Asn-Gly~1.4[14]
Asn-Phe>100[14]
Glutamine-containing peptide (VQIV)559[8]

Note: The half-life refers to the time for half of the specified Asn or Gln residue to undergo deamidation.

In aged tissues, the accumulation of isoaspartate can be substantial. For example, in the human eye lens, isoaspartate levels can reach up to 17,200 pmol per milligram of protein in certain fractions, corresponding to an average of 0.4 isoaspartyl residues per polypeptide chain.[6][13]

Experimental Protocols

Mass spectrometry is a powerful tool for the identification and quantification of isoaspartyl residues. Since isoaspartate and aspartate are isomers, they have the same mass, necessitating tandem mass spectrometry (MS/MS) for differentiation.[3] Electron Transfer Dissociation (ETD) is particularly effective as it generates diagnostic fragment ions (c+57 and z-57) that are unique to isoaspartate.[3][7]

dot

MS_Workflow Sample Protein Sample Digestion In-solution or In-gel Tryptic Digestion Sample->Digestion LC Reversed-Phase HPLC (Separation of Peptides) Digestion->LC MS Mass Spectrometer (e.g., Orbitrap) LC->MS MS1 MS1 Scan (Precursor Ion Masses) MS->MS1 MS2 MS/MS Fragmentation (CID and ETD) MS1->MS2 Data_Analysis Data Analysis (Search for diagnostic ions) MS2->Data_Analysis Identification Identification and Quantification of Isoaspartate Sites Data_Analysis->Identification

Caption: Experimental workflow for isoaspartate detection by LC-MS/MS.

Protocol Outline:

  • Sample Preparation:

    • For purified proteins, proceed with in-solution digestion. For complex mixtures, proteins can be separated by SDS-PAGE, and the bands of interest can be excised for in-gel digestion.[15]

    • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA) to prevent refolding.[15]

    • Enzymatic Digestion: Digest the protein with trypsin overnight at 37°C. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues.[15][16]

    • Peptide Extraction and Desalting: Extract the resulting peptides from the gel (if applicable) and desalt using a C18 ZipTip or equivalent.[16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatography: Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in 0.1% formic acid.[3][17]

    • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer capable of both Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).[3][18]

      • Acquire MS1 scans to determine the mass-to-charge ratio of the precursor peptide ions.

      • Perform data-dependent MS/MS analysis on the most intense precursor ions using both CID (for peptide sequencing) and ETD (for isoaspartate identification).[3]

  • Data Analysis:

    • Process the raw data using a suitable software suite.

    • Search the MS/MS spectra against a protein database to identify the peptide sequences.

    • Specifically look for the diagnostic fragment ions (c+57 and z-57) in the ETD spectra to confirm the presence and location of isoaspartyl residues.[3][7]

    • Quantify the relative abundance of isoaspartate-containing peptides by comparing their peak areas to those of the corresponding unmodified aspartate-containing peptides in the LC chromatogram.

The activity of PIMT can be measured by quantifying the formation of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.[19][20] This can be done using a non-radioactive HPLC-based method.

dot

PIMT_Assay_Workflow Setup Prepare Reaction Mixture: - Cell Lysate/Purified PIMT - Isoaspartate-containing substrate - SAM Incubation Incubate at 37°C Setup->Incubation Quench Stop Reaction (e.g., with acid) Incubation->Quench HPLC Reversed-Phase HPLC Quench->HPLC Detection UV Detection at 260 nm HPLC->Detection Quantification Quantify SAH Peak Area Detection->Quantification Activity Calculate PIMT Activity Quantification->Activity

Caption: Workflow for the PIMT enzyme activity assay.

Protocol Outline:

  • Reagent Preparation:

    • Substrate: Use a synthetic peptide containing an isoaspartyl residue (e.g., Isoasp-DSIP).[21]

    • Enzyme Source: Use either purified recombinant PIMT or a cell/tissue lysate.

    • Methyl Donor: S-adenosyl-L-methionine (SAM).

    • Standard: S-adenosyl-L-homocysteine (SAH) for generating a standard curve.[21]

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the enzyme source, isoaspartate-containing substrate, and SAM in a suitable reaction buffer (e.g., pH 7.5-8.0).[20]

    • Incubate the reaction mixture at 30-37°C for a defined period (e.g., 30 minutes).[20][21]

    • Stop the reaction by adding a stop solution, such as an acid (e.g., trichloroacetic acid).[21]

  • HPLC Analysis:

    • Centrifuge the reaction mixture to pellet any precipitate.

    • Inject the supernatant onto a C18 reversed-phase HPLC column.[19][22]

    • Separate the reaction components using a suitable gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

    • Detect the elution of SAH by monitoring the absorbance at 260 nm.[19][22]

  • Data Analysis:

    • Integrate the peak area of the SAH peak.

    • Generate a standard curve by injecting known concentrations of SAH and plotting peak area against concentration.

    • Calculate the amount of SAH produced in the enzymatic reaction from the standard curve.

    • Express PIMT activity as the rate of SAH formation per unit time per amount of enzyme/protein (e.g., pmol/min/mg).

Biological Significance and Implications

The accumulation of isoaspartyl residues can have significant biological consequences:

  • Loss of Protein Function: The structural perturbation caused by isoaspartate formation can disrupt the active site or binding sites of enzymes and other proteins, leading to a loss of biological activity.[9]

  • Protein Aggregation: Isoaspartate formation has been shown to promote the aggregation of proteins, a hallmark of many neurodegenerative diseases such as Alzheimer's disease.[6][8]

  • Autoimmunity: The presence of isoaspartyl residues can create novel epitopes that may be recognized by the immune system, potentially triggering an autoimmune response.[13]

  • Regulation of Biological Processes: While often viewed as damage, there is emerging evidence that isoaspartate formation may, in some cases, act as a molecular switch to regulate protein function or degradation.[5]

The PIMT repair pathway, which is dependent on the methionine cycle for the supply of SAM, is therefore crucial for maintaining protein integrity and cellular homeostasis. Deficiencies in PIMT have been shown to lead to the accumulation of damaged proteins and severe neurological phenotypes in animal models.[8][9]

Conclusion

The spontaneous formation of isoaspartyl residues is a prevalent and significant post-translational modification that impacts protein structure and function. Understanding the mechanisms of its formation and the methionine-dependent repair pathway is critical for researchers in various fields, from basic science to the development of therapeutic proteins. The experimental protocols outlined in this guide provide a framework for the accurate detection and quantification of this important modification, enabling further investigation into its role in health and disease.

References

Unraveling the Potential Biological Functions of Methionylaspartic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – While the dipeptide Methionylaspartic acid (Met-Asp) is recognized as a fundamental metabolite, its specific biological functions have remained largely enigmatic. A comprehensive review of available literature suggests that while direct research on the isolated dipeptide is limited, its presence within larger peptide structures points towards significant roles in physiological processes, most notably in the regulation of gastric acid secretion. This technical guide synthesizes the current understanding of this compound's predicted biological activities, offering insights for researchers, scientists, and professionals in drug development.

This compound is a dipeptide composed of the amino acids L-methionine and L-aspartic acid.[1] Its role as a metabolite is established, though specific pathways and functions are not yet fully elucidated.[1] Emerging evidence, however, positions peptides containing the Met-Asp motif as having potential therapeutic applications, particularly as gastrin antagonists.

Predicted Biological Function: Gastrin Antagonism

The most compelling evidence for a biological role of the this compound sequence lies in its involvement in the antagonism of the gastrin receptor. Gastrin, a peptide hormone, is a primary regulator of gastric acid secretion.[2] The C-terminal tetrapeptide of gastrin, Trp-Met-Asp-Phe-NH2, is crucial for its biological activity.[2][3] Research has demonstrated that modifications to this sequence, particularly the removal of the C-terminal phenylalanine, can convert the peptide from an agonist to an antagonist.

A key finding is that the tripeptide Boc-Trp-Met-Asp-NH2, which contains the Met-Asp sequence, acts as a gastrin antagonist, inhibiting gastrin-induced acid secretion.[1] This suggests that the this compound moiety is a critical component of this antagonistic activity.

Quantitative Data on Gastrin Antagonist Activity

The following table summarizes the in vivo potency of various peptides in inhibiting gastrin-induced acid secretion.

PeptideAgonist/AntagonistPotency (ED50)
Z-Tyr(SO3-)-Met-Gly-Trp-Met-Asp-NH2Antagonist1.5 µmol/kg
Boc-Trp-Met-Asp-NH2Antagonist12 µmol/kg

Data sourced from Martinez et al. (1985).[1]

Potential Antioxidant Activity

Some studies have explored the antioxidant properties of methionine-containing dipeptides.[4][5] While a specific study on a range of methionine dipeptides excluded this compound from its final correlation analysis, the presence of methionine suggests a potential, albeit unconfirmed, antioxidant role.[4][5] Further investigation is required to determine if Met-Asp exhibits radical scavenging or other antioxidant activities.

Metabolic Fate

The peptide bond between methionine and aspartic acid is subject to enzymatic cleavage. Research has identified an enzymatic activity in the rat kidney capable of hydrolyzing this bond within a larger peptide, suggesting a role for such enzymes in the metabolism and potential inactivation of Met-Asp-containing peptides.

Experimental Protocols

In Vivo Assay for Gastrin Antagonist Activity

The following is a generalized protocol for assessing the in vivo gastrin antagonist activity of a compound, based on methodologies implied in the cited literature.

Objective: To determine the dose-dependent inhibitory effect of a test compound (e.g., a Met-Asp-containing peptide) on gastrin-induced gastric acid secretion in a rat model.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Urethane (anesthetic)

  • Pentagastrin (B549294) (gastrin analog)

  • Test compound (e.g., Boc-Trp-Met-Asp-NH2)

  • Saline solution (0.9% NaCl)

  • pH meter and electrode

  • Surgical instruments for tracheotomy and catheterization

  • Infusion pumps

Procedure:

  • Animal Preparation: Rats are fasted for 24 hours with free access to water. Anesthesia is induced with urethane. A tracheotomy is performed to ensure a clear airway.

  • Catheterization: The jugular vein is catheterized for intravenous infusion of pentagastrin and the test compound. The stomach is perfused with saline at a constant rate, and the perfusate is collected to measure acid output.

  • Stimulation of Gastric Acid Secretion: A continuous intravenous infusion of pentagastrin is administered to induce a submaximal stimulation of gastric acid secretion.

  • Administration of Test Compound: Once a stable plateau of acid secretion is achieved, the test compound is administered intravenously as a bolus injection or a continuous infusion at various doses.

  • Measurement of Acid Output: The collected gastric perfusate is titrated with a standard NaOH solution to determine the acid concentration. The acid output is calculated and expressed in µmol H+/min.

  • Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in acid secretion compared to the control (pentagastrin alone). The ED50 (the dose required to produce 50% of the maximal inhibition) is determined from the dose-response curve.

Visualizations

Logical Relationship in Gastrin Antagonism

gastrin_antagonism cluster_receptor Gastric Parietal Cell cluster_ligands Ligands cluster_effect Cellular Response gastrin_receptor Gastrin Receptor (CCK2R) acid_secretion Gastric Acid Secretion gastrin_receptor->acid_secretion Stimulates no_secretion Inhibition of Secretion gastrin_receptor->no_secretion Results in gastrin Gastrin (Agonist) gastrin->gastrin_receptor Binds and Activates met_asp_peptide Met-Asp Containing Peptide (Antagonist) met_asp_peptide->gastrin_receptor Binds and Blocks

Caption: Gastrin antagonism by Met-Asp containing peptides.

Hypothetical Workflow for Screening this compound Bioactivity

screening_workflow start Synthesize/Acquire Met-Asp Dipeptide antioxidant_assay In Vitro Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant_assay gastrin_binding_assay Gastrin Receptor Binding Assay start->gastrin_binding_assay cell_viability_assay Cell Viability/Toxicity Assays start->cell_viability_assay analyze_antioxidant Analyze Antioxidant Capacity antioxidant_assay->analyze_antioxidant analyze_binding Determine Binding Affinity (Ki) gastrin_binding_assay->analyze_binding analyze_toxicity Assess Cytotoxicity cell_viability_assay->analyze_toxicity report Report Findings analyze_antioxidant->report in_vivo_gastrin In Vivo Gastrin Secretion Model analyze_binding->in_vivo_gastrin If significant binding analyze_toxicity->report in_vivo_gastrin->report

Caption: A proposed workflow for investigating Met-Asp bioactivity.

Future Directions

The current body of research strongly suggests that the this compound motif is a key player in the biological activity of certain peptides, particularly as gastrin antagonists. However, there is a clear need for further research to elucidate the specific functions of the isolated Met-Asp dipeptide. Future studies should focus on:

  • Direct Biological Assays: Performing in vitro and in vivo studies on the purified Met-Asp dipeptide to assess its antioxidant, anti-inflammatory, and receptor-binding properties.

  • Metabolomic Studies: Identifying and quantifying Met-Asp in biological fluids and tissues to understand its endogenous roles.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of Met-Asp to understand the structural requirements for any observed biological activity.

References

In Silico Modeling of Methionyl-Aspartic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Methionyl-Aspartic acid (Met-Asp), composed of the amino acids methionine and aspartic acid, represents a fundamental structural motif in a vast array of proteins. The unique physicochemical properties of its constituent residues—the flexible, hydrophobic, and sulfur-containing side chain of methionine, and the negatively charged, hydrophilic side chain of aspartic acid—give rise to a diverse range of potential interactions that are critical for protein structure, function, and regulation. Understanding these interactions at a molecular level is paramount for deciphering biological mechanisms and for the rational design of novel therapeutics.

This technical guide provides an in-depth overview of the core in silico methodologies employed to model and analyze the interactions of the Methionyl-Aspartic acid dipeptide. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in computational biophysics and chemistry. This document outlines detailed experimental protocols for molecular dynamics simulations and quantum mechanics calculations, presents relevant quantitative data in a structured format, and provides visual workflows to guide the computational investigation of Met-Asp interactions. While direct experimental data on the signaling pathways of the isolated Met-Asp dipeptide is limited, this guide offers a framework for exploring its potential biological roles through computational approaches.

Data Presentation: Quantitative Analysis of Dipeptide Interactions

Table 1: Conformational Free Energy of Alanine (B10760859) Dipeptide in Explicit Water

Dihedral Angles (Φ, Ψ)Free Energy (kJ/mol)
(-75°, -20°) (αR)~0
(-150°, 150°) (β)~3-6
(-75°, 150°) (P_II)~3-6
(50°, 50°) (αL)~9-12
(150°, -150°)~12-15
(75°, -50°)~15-18

Data adapted from simulations of alanine dipeptide, a benchmark system for studying peptide conformational dynamics. The free energy landscape reveals the relative stability of different backbone conformations.[1][2][3][4]

Table 2: Binding Affinity of Peptides Containing Aspartic Acid and Methionine Motifs

Peptide/InhibitorTarget ProteinBinding Affinity (K_d / K_i / IC_50)Experimental MethodReference
Met-binding peptide (YLFSVHWPPLKA)c-Met receptorIC_50: ~10 µMCompetition ELISA[5]
Bcl-2 BH4 peptideASPP2Ank-SH3K_d: 4.7 ± 0.2 μMFluorescence Spectroscopy[6]
(D)PMI-γ (DWWPLAFEAL LR)MDM2K_d: 53 nMNot Specified[6]
(D)PMI-α (TNWYANLEKLL R)MDM2K_d: 219 nMNot Specified[6]

This table provides examples of binding affinities for peptides containing either methionine or aspartic acid, illustrating the range of interaction strengths these residues can be involved in.[5][6]

Experimental Protocols

This section details the methodologies for performing molecular dynamics (MD) simulations and quantum mechanics (QM) calculations to investigate the interactions of the Met-Asp dipeptide. These protocols are synthesized from established practices for peptide simulations.[7][8][9][10][11][12][13]

Molecular Dynamics (MD) Simulation of Met-Asp in Aqueous Solution

This protocol outlines the steps for a standard MD simulation of the Met-Asp dipeptide in an explicit water solvent using GROMACS, a widely used MD simulation package.[7][8][9][11][13]

1.1. System Preparation:

  • Obtain Initial Structure: A three-dimensional structure of the Met-Asp dipeptide can be built using molecular modeling software such as Avogadro, PyMOL, or the build command in a molecular editor.

  • Force Field Selection: Choose a suitable force field. Common choices for protein and peptide simulations include AMBER (e.g., ff14SB, ff19SB) and CHARMM (e.g., CHARMM36m).[14][15][16][17][18][19][20][21][22][23] Ensure that the force field includes parameters for both methionine and aspartic acid.

  • Topology Generation: Use the pdb2gmx tool in GROMACS to generate the molecular topology file (.top) and a processed structure file (.gro). This step assigns atom types, charges, and bonded parameters from the chosen force field.

  • Solvation: Create a simulation box and solvate the dipeptide with a chosen water model (e.g., TIP3P, SPC/E). The editconf and solvate tools in GROMACS are used for this purpose.

  • Adding Ions: Neutralize the system and add ions to mimic a physiological salt concentration (e.g., 0.15 M NaCl) using the grompp and genion tools.

1.2. Energy Minimization:

  • Perform energy minimization to relax the system and remove any steric clashes introduced during the setup. This is typically done using the steepest descent algorithm.

1.3. Equilibration:

  • NVT Equilibration: Perform a short simulation in the NVT (isothermal-isochoric) ensemble to bring the system to the desired temperature. The temperature is controlled using a thermostat (e.g., V-rescale).

  • NPT Equilibration: Follow with a longer simulation in the NPT (isothermal-isobaric) ensemble to adjust the system's pressure and density. A barostat (e.g., Parrinello-Rahman) is used to maintain constant pressure.

1.4. Production MD:

  • Run the production simulation for the desired length of time (nanoseconds to microseconds, depending on the process of interest). Trajectory data (atomic coordinates over time) are saved at regular intervals.

1.5. Analysis:

  • Analyze the trajectory to study the conformational dynamics, solvent interactions, and other properties of the Met-Asp dipeptide. Common analyses include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and analysis of hydrogen bonds.

Quantum Mechanics (QM) Calculation of Met-Asp Electronic Properties

This protocol describes the general steps for performing a QM calculation to investigate the electronic structure and properties of the Met-Asp dipeptide.

2.1. Structure Optimization:

  • The initial geometry of the Met-Asp dipeptide, obtained from molecular modeling or a classical simulation, is optimized at a chosen level of theory (e.g., Density Functional Theory with a specific functional like B3LYP) and basis set (e.g., 6-31G*). This finds the lowest energy conformation of the molecule.

2.2. Frequency Calculation:

  • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain vibrational frequencies, which can be compared with experimental infrared (IR) or Raman spectra.

2.3. Electronic Property Calculation:

  • From the optimized wavefunction, various electronic properties can be calculated, including:

    • Molecular Orbitals (HOMO/LUMO): To understand the electronic transitions and reactivity.

    • Partial Atomic Charges: To analyze the charge distribution and electrostatic potential.

    • Dipole Moment: To characterize the overall polarity of the molecule.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Since no specific signaling pathway directly involving the Met-Asp dipeptide is established, the following diagram illustrates a hypothetical workflow for investigating its potential interactions with a target protein, a common scenario in drug discovery and molecular biology research.

Met_Asp_Interaction_Workflow cluster_0 Target Identification & Structure Preparation cluster_1 Ligand Preparation cluster_2 Molecular Docking cluster_3 Molecular Dynamics Simulation cluster_4 Binding Free Energy Calculation Target_ID Identify Potential Protein Target PDB_Search Retrieve Protein Structure (e.g., from PDB) Target_ID->PDB_Search Protein_Prep Prepare Protein Structure (add hydrogens, remove water, etc.) PDB_Search->Protein_Prep Docking Perform Molecular Docking (Met-Asp onto Protein) Protein_Prep->Docking Met_Asp_Build Build Met-Asp Dipeptide Structure Ligand_Opt Optimize Ligand Geometry (e.g., with QM) Met_Asp_Build->Ligand_Opt Ligand_Opt->Docking Pose_Analysis Analyze Binding Poses and Scores Docking->Pose_Analysis MD_Setup Set up MD Simulation of Protein-Ligand Complex Pose_Analysis->MD_Setup MD_Run Run Production MD Simulation MD_Setup->MD_Run MD_Analysis Analyze Trajectory (Stability, Interactions) MD_Run->MD_Analysis Free_Energy Calculate Binding Free Energy (e.g., MM/GBSA, FEP) MD_Analysis->Free_Energy Free_Energy_Analysis Analyze Free Energy Components Free_Energy->Free_Energy_Analysis

Caption: A computational workflow for investigating Met-Asp dipeptide interactions with a protein target.

The following diagram illustrates the general workflow for performing a molecular dynamics simulation of the Met-Asp dipeptide.

MD_Simulation_Workflow start Start: Initial Structure of Met-Asp Dipeptide topology Generate Topology and Coordinate Files start->topology solvation Solvate with Water and Add Ions topology->solvation minimization Energy Minimization solvation->minimization nvt NVT Equilibration (Constant Temperature) minimization->nvt npt NPT Equilibration (Constant Pressure) nvt->npt production Production MD Simulation npt->production analysis Trajectory Analysis production->analysis end End: Analyze Properties (Conformation, Interactions) analysis->end

Caption: A general workflow for molecular dynamics simulation of the Met-Asp dipeptide.

Finally, this diagram outlines the steps for a quantum mechanics calculation to study the electronic properties of the Met-Asp dipeptide.

QM_Calculation_Workflow start Start: Initial Geometry of Met-Asp Dipeptide optimization Geometry Optimization (e.g., DFT) start->optimization frequency Frequency Calculation optimization->frequency properties Calculate Electronic Properties (HOMO/LUMO, Charges, etc.) frequency->properties analysis Analyze Results properties->analysis end End: Characterize Electronic Structure and Reactivity analysis->end

Caption: A workflow for quantum mechanics calculations of the Met-Asp dipeptide.

Conclusion

The in silico modeling of Methionyl-Aspartic acid interactions provides a powerful avenue for understanding the fundamental principles that govern its role in protein structure and function. While direct experimental data on the isolated dipeptide may be limited, the computational methodologies outlined in this guide offer a robust framework for generating hypotheses and gaining detailed molecular insights. By combining molecular dynamics simulations to explore conformational landscapes and interactions with the surrounding environment, and quantum mechanics calculations to probe electronic structure and reactivity, researchers can build a comprehensive picture of Met-Asp's behavior. The provided workflows and reference data serve as a starting point for designing and executing computational studies that can ultimately contribute to the broader understanding of protein science and aid in the development of novel therapeutic interventions. As computational power and methodological sophistication continue to advance, the predictive accuracy and scope of in silico modeling will undoubtedly play an increasingly vital role in biological and pharmaceutical research.

References

The Dipeptide Methionylaspartic Acid: A Technical Guide to Its Context, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionylaspartic acid (Met-Asp), a dipeptide composed of L-methionine and L-aspartic acid, represents a specific molecule within the vast and historically significant class of peptides. While the direct discovery and specific biological signaling pathways of this compound are not extensively documented in publicly available research, its existence is confirmed, and its properties can be inferred from the extensive knowledge of its constituent amino acids and the broader field of peptide chemistry. This technical guide provides an in-depth overview of the historical context of dipeptide research, details the physicochemical properties of this compound, outlines established experimental protocols for its synthesis and characterization, and explores the potential biological roles based on the known signaling pathways of methionine and aspartic acid.

Historical Context: The Dawn of Peptide Science

The journey to understanding molecules like this compound began in the early 19th century with the isolation of the first amino acids. In 1820, French chemist Henri Braconnot isolated glycine (B1666218) from gelatin, marking a pivotal moment in the study of proteins.[1] This was followed by the discovery of numerous other amino acids throughout the century.

The true revolution in peptide science was ignited by the German chemist Emil Fischer. In the late 1890s, Fischer proposed the concept of the "peptide bond" linking amino acids together.[1] His groundbreaking work culminated in the first successful synthesis of a dipeptide, glycylglycine, in 1901, a feat that earned him the Nobel Prize in Chemistry in 1902.[1] Fischer's introduction of the term "peptide" in 1902 laid the foundation for a new field of study.[2]

The 20th century witnessed an explosion in peptide research. The discovery of insulin (B600854) in the 1920s highlighted the profound medicinal importance of peptides.[1] The subsequent decades saw the isolation and synthesis of numerous biologically active peptides, further solidifying their role as crucial signaling molecules, hormones, and neurotransmitters.[2][3] The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1950s revolutionized the field, enabling the rapid and efficient synthesis of peptides and paving the way for the creation of countless novel peptide molecules for research and therapeutic applications.[3]

While the specific discovery of this compound is not a landmark event in the historical record, its synthesis and study are a direct result of these foundational discoveries in peptide chemistry.

Physicochemical Properties of this compound

Quantitative data for L-methionyl-L-aspartic acid is available from various chemical databases. The following table summarizes its key computed properties.

PropertyValueSource
Molecular Formula C9H16N2O5S[4]
Molecular Weight 264.30 g/mol [4]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid[4]
Monoisotopic Mass 264.07799279 Da[4]
XLogP3-AA -4.4[4]
Polar Surface Area 155 Ų[4]
Rotatable Bond Count 7[4]
Hydrogen Bond Donor Count 4[4]
Hydrogen Bond Acceptor Count 6[4]
Formal Charge 0[4]

Experimental Protocols

The synthesis and characterization of this compound would follow well-established protocols for dipeptide synthesis. Both solid-phase and solution-phase methods are applicable.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is a widely used method for its efficiency and ease of purification. The general workflow for the synthesis of Met-Asp would be as follows:

spss_workflow cluster_resin_prep Resin Preparation cluster_first_aa First Amino Acid Coupling (Asp) cluster_second_aa Second Amino Acid Coupling (Met) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin Swell Rink Amide Resin in DMF Fmoc_deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_deprotection1 Asp_coupling Couple Fmoc-Asp(OtBu)-OH (HBTU/HOBt, DIPEA in DMF) Fmoc_deprotection1->Asp_coupling Wash1 Wash with DMF and DCM Asp_coupling->Wash1 Fmoc_deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Wash1->Fmoc_deprotection2 Met_coupling Couple Fmoc-Met-OH (HBTU/HOBt, DIPEA in DMF) Fmoc_deprotection2->Met_coupling Wash2 Wash with DMF and DCM Met_coupling->Wash2 Final_Fmoc_deprotection Final Fmoc Deprotection Wash2->Final_Fmoc_deprotection Cleavage Cleave from Resin (TFA/TIS/H2O cocktail) Final_Fmoc_deprotection->Cleavage Precipitation Precipitate with cold ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Characterize by MS and NMR Purification->Analysis

Fig. 1: Solid-Phase Synthesis Workflow for Met-Asp.

Detailed Steps:

  • Resin Swelling: Rink amide resin is swelled in N,N-dimethylformamide (DMF).[5]

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.[5][6]

  • First Amino Acid Coupling: Fmoc-L-Asp(OtBu)-OH is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) and coupled to the resin.[6] The tert-butyl (OtBu) group protects the side chain carboxyl group of aspartic acid.

  • Washing: The resin is washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[6]

  • Second Amino Acid Coupling: The Fmoc group on the newly attached aspartic acid is removed, and Fmoc-L-Met-OH is then coupled using the same activation and coupling procedure.

  • Final Deprotection and Cleavage: After the final coupling, the N-terminal Fmoc group is removed. The dipeptide is then cleaved from the resin, and the side-chain protecting group is simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.[5]

  • Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8]

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solution. While generally more labor-intensive for longer peptides, it can be efficient for dipeptide synthesis.

solution_phase_workflow cluster_protection Amino Acid Protection cluster_coupling Peptide Bond Formation cluster_deprotection Deprotection cluster_purification2 Purification and Analysis Protect_Met Protect N-terminus of Methionine (e.g., with Boc or Fmoc) Activate_Met Activate C-terminus of Protected Met (e.g., with DCC/HOBt or HATU) Protect_Met->Activate_Met Protect_Asp Protect C-terminus of Aspartic Acid (e.g., as a methyl or benzyl (B1604629) ester) Couple Couple Activated Met with Protected Asp Protect_Asp->Couple Activate_Met->Couple Deprotect_N Remove N-terminal protecting group Couple->Deprotect_N Deprotect_C Remove C-terminal protecting group Deprotect_N->Deprotect_C Purify Purify by crystallization or chromatography Deprotect_C->Purify Analyze Characterize by MS, NMR, and elemental analysis Purify->Analyze

Fig. 2: Solution-Phase Synthesis Workflow for Met-Asp.

Detailed Steps:

  • Protection: The amino group of L-methionine is protected (e.g., with a Boc or Fmoc group), and the C-terminal carboxyl group of L-aspartic acid is protected (e.g., as a methyl or benzyl ester). The side chain of aspartic acid must also be protected.

  • Activation and Coupling: The carboxyl group of the protected methionine is activated using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like HOBt, or a uronium-based reagent like HATU. The activated methionine is then reacted with the protected aspartic acid to form the dipeptide.

  • Deprotection: The protecting groups are removed in a stepwise manner.

  • Purification: The final dipeptide is purified using techniques such as crystallization or column chromatography.

  • Characterization: The structure and purity are confirmed by MS, NMR, and elemental analysis.

Characterization Techniques

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized this compound.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized dipeptide and for purification.[7][8]
Mass Spectrometry (MS) To determine the molecular weight and confirm the identity of the dipeptide.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure and confirm the covalent bonds.[8]
Amino Acid Analysis To confirm the amino acid composition and quantify the peptide content.[7][9]
Circular Dichroism (CD) Spectroscopy To analyze the secondary structure and folding behavior of the dipeptide in solution.[7]

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways for this compound have been elucidated, its potential biological roles can be inferred from the well-established functions of its constituent amino acids, L-methionine and L-aspartic acid.

L-Methionine Signaling

L-methionine is an essential sulfur-containing amino acid with critical roles in protein synthesis and cellular metabolism.[10][11] A key metabolic pathway involving methionine is the methionine cycle, which produces S-adenosylmethionine (SAM). SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, playing a crucial role in epigenetic regulation and gene expression.[10][12] The methionine cycle is also linked to the transsulfuration pathway, which leads to the synthesis of cysteine and the antioxidant glutathione.[10] Cellular levels of methionine and SAM are sensed by pathways that regulate cell growth and proliferation, such as the mTORC1 pathway.[12][13]

methionine_pathway Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT2A SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Protein Methylation SAM->Methylation mTORC1 mTORC1 Signaling SAM->mTORC1 Sensing Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Methionine Synthase Cys Cysteine Hcy->Cys Transsulfuration Pathway GSH Glutathione Cys->GSH

Fig. 3: Simplified L-Methionine Metabolism and Signaling.
L-Aspartic Acid Signaling

L-aspartic acid is a non-essential amino acid that functions as an excitatory neurotransmitter in the central nervous system, acting on NMDA receptors.[14][15] It is also a crucial metabolite in several key pathways, including the urea (B33335) cycle, the malate-aspartate shuttle (which is important for cellular energy metabolism), and the biosynthesis of purines and pyrimidines.[14][16][17] Aspartic acid is a precursor for the synthesis of other amino acids, including methionine itself in plants and microorganisms.[18][19] D-aspartic acid, a stereoisomer, has been shown to play a role in neuroendocrine function, including the regulation of hormone synthesis and release.[20][21]

aspartic_acid_pathway Asp L-Aspartic Acid NMDA_R NMDA Receptor Asp->NMDA_R Agonist Urea_Cycle Urea Cycle Asp->Urea_Cycle Nucleotide_Syn Purine/Pyrimidine Synthesis Asp->Nucleotide_Syn Malate_Shuttle Malate-Aspartate Shuttle Asp->Malate_Shuttle Neurotransmission Excitatory Neurotransmission NMDA_R->Neurotransmission Energy Energy Metabolism Malate_Shuttle->Energy

Fig. 4: Key Roles of L-Aspartic Acid.
Hypothetical Role of this compound

Given the functions of its constituent amino acids, this compound could potentially act as a signaling molecule, a metabolic intermediate, or a targeted delivery vehicle for methionine or aspartic acid. It might interact with receptors that recognize dipeptides or be transported into cells by peptide transporters. Once inside the cell, it could be hydrolyzed to release methionine and aspartic acid, thereby influencing the pathways described above. Further research is required to determine the specific biological activities of this dipeptide.

hypothetical_role Met_Asp This compound (Extracellular) Peptide_Transporter Peptide Transporter (e.g., PEPT1/2) Met_Asp->Peptide_Transporter Met_Asp_Intra This compound (Intracellular) Peptide_Transporter->Met_Asp_Intra Peptidase Peptidase Met_Asp_Intra->Peptidase Met L-Methionine Peptidase->Met Asp L-Aspartic Acid Peptidase->Asp Met_Pathways Methionine Pathways (Methylation, etc.) Met->Met_Pathways Asp_Pathways Aspartic Acid Pathways (Neurotransmission, etc.) Asp->Asp_Pathways

Fig. 5: Hypothetical Cellular Uptake and Action of Met-Asp.

Conclusion and Future Directions

This compound, while not a widely studied dipeptide, is situated at the intersection of decades of peptide research. The historical context of peptide science provides a robust framework for its synthesis and characterization. Standard experimental protocols for solid-phase and solution-phase peptide synthesis are readily applicable to produce this dipeptide for further investigation. While its specific biological functions remain to be elucidated, the known roles of L-methionine and L-aspartic acid in critical metabolic and signaling pathways suggest several avenues for future research. Investigating the interaction of this compound with peptide transporters, its stability in biological fluids, and its effects on cellular pathways related to its constituent amino acids could reveal novel biological activities and potential therapeutic applications. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and other simple dipeptides.

References

Spectroscopic Properties of Methionylaspartic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the dipeptide Methionylaspartic acid (Met-Asp). The focus is on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering insights into its structural characterization. This document summarizes expected quantitative data, details relevant experimental protocols, and illustrates associated biochemical pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For a dipeptide like this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

Data Presentation: Predicted NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Methionine Residue
α-H~4.3 - 4.7Doublet of doubletsInfluenced by the peptide bond and β-protons.
β-H~1.9 - 2.2MultipletDiastereotopic protons.
γ-H~2.5 - 2.7TripletAdjacent to the sulfur atom.
ε-CH₃~2.1SingletCharacteristic sharp signal.
Aspartic Acid Residue
α-H~4.5 - 4.8Doublet of doubletsInfluenced by the peptide bond and β-protons.
β-H~2.7 - 2.9MultipletDiastereotopic protons.
Amide N-H~8.0 - 8.5DoubletExchangeable with solvent; may be broad.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Methionine Residue
Carbonyl (C=O)~172 - 176
α-C~53 - 56
β-C~30 - 33
γ-C~29 - 32
ε-CH₃~15 - 17
Aspartic Acid Residue
Carbonyl (C=O)~174 - 178
α-C~51 - 54
β-C~37 - 40
Side-chain C=O~176 - 180
Experimental Protocol: NMR Spectroscopy of Dipeptides

A standard protocol for acquiring NMR spectra of a dipeptide like this compound is as follows:

  • Sample Preparation :

    • Dissolve 5-10 mg of the lyophilized dipeptide in 0.5 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) for exchange of labile protons (amine and carboxylic acid protons) or a mixture of H₂O/D₂O (9:1) to observe amide protons.

    • Adjust the pH of the solution to a desired value (e.g., physiological pH 7.4) using dilute NaOD or DCl.

    • Add a small amount of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl (B98337) propionate (B1217596) (TSP), for chemical shift calibration (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]

    • Acquire a 1D ¹³C NMR spectrum. This often requires a larger number of scans due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[2]

    • For unambiguous assignment of protons, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed to identify spin-spin coupled protons.[3] 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their directly attached carbons.[4]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups and secondary structure in peptides.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group, carboxylic acids, and the hydrocarbon backbone.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)IntensityNotes
N-H Stretch (Amide A)3200 - 3400Strong, BroadAssociated with the amide bond.
C=O Stretch (Amide I)1630 - 1680StrongThe most sensitive probe for peptide secondary structure.
N-H Bend (Amide II)1510 - 1580MediumA combination of N-H in-plane bending and C-N stretching.
C=O Stretch (Carboxylic Acid)1700 - 1760StrongFrom the C-terminal and aspartic acid side chain carboxyl groups.
O-H Stretch (Carboxylic Acid)2500 - 3300BroadOften overlaps with the N-H stretch.
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the methionine and aspartic acid side chains.
S-CH₃ Stretch600 - 800Weak-MediumCharacteristic for the methionine side chain.
Experimental Protocol: FTIR Spectroscopy of Dipeptides

A common method for obtaining the IR spectrum of a solid peptide is as follows:

  • Sample Preparation :

    • KBr Pellet Method : Mix approximately 1 mg of the dry dipeptide with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[5]

  • Instrumentation and Data Acquisition :

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the KBr pellet holder.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

    • Signal-to-noise ratio can be improved by co-adding multiple scans (e.g., 16 or 32).[5]

  • Data Processing :

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting spectrum is typically displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For peptides, the primary absorbing species are the peptide bond and certain amino acid side chains.

Data Presentation: UV-Vis Absorption Properties

This compound does not contain any aromatic amino acid residues (like Tryptophan, Tyrosine, or Phenylalanine), which are strong chromophores in the near-UV region (260-280 nm). Therefore, its UV absorption is primarily due to the peptide bond and the carboxyl groups.

Table 4: Predicted UV-Vis Absorption for this compound

ChromophorePredicted λ_max (nm)Molar Extinction Coefficient (ε)Notes
Peptide Bond~190 - 230HighThis is the characteristic absorption for the peptide backbone.
Carboxyl GroupsBelow 220LowContribution from the C-terminus and the aspartic acid side chain.
Experimental Protocol: UV-Vis Spectroscopy of Dipeptides

The protocol for obtaining a UV-Vis spectrum of a dipeptide is straightforward:

  • Sample Preparation :

    • Prepare a stock solution of the dipeptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) or deionized water. The solvent should be transparent in the desired wavelength range.[6]

    • Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0). A concentration in the range of 0.1 to 1 mg/mL is a good starting point.

    • Use a quartz cuvette with a 1 cm path length for measurements in the UV region.[6]

  • Instrumentation and Data Acquisition :

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a reference cuvette with the same solvent used to dissolve the peptide.

    • Record a baseline spectrum with the solvent in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the dipeptide solution.

    • Scan the absorbance from a starting wavelength (e.g., 400 nm) down to the cutoff of the solvent (around 190 nm).[6]

  • Data Processing :

    • The spectrophotometer software will automatically subtract the baseline and display the absorbance spectrum of the dipeptide.

    • Identify the wavelength of maximum absorbance (λ_max).

Biological Context and Signaling

While no specific signaling pathways have been directly attributed to the dipeptide this compound, its constituent amino acids are involved in crucial metabolic and signaling pathways. Methionine is a key player in one-carbon metabolism and is linked to the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[7][8] D-Aspartic acid has been identified as a neurotransmitter and is involved in neuroendocrine signaling, including the regulation of hormone synthesis and release.[9][10]

The following diagram illustrates the broader metabolic and signaling context into which this compound would be catabolized.

Met_Asp_Metabolic_Context Metabolic and Signaling Context of Methionine and Aspartic Acid Met_Asp Methionylaspartic Acid Methionine Methionine Met_Asp->Methionine Hydrolysis Aspartic_Acid Aspartic Acid Met_Asp->Aspartic_Acid Hydrolysis SAM S-Adenosylmethionine (SAM) Methionine->SAM Precursor Neurotransmission Neurotransmission Aspartic_Acid->Neurotransmission Function Hormone_Synthesis Hormone Synthesis (e.g., Testosterone) Aspartic_Acid->Hormone_Synthesis Function Nucleotide_Synthesis Nucleotide Synthesis Aspartic_Acid->Nucleotide_Synthesis Precursor Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation mTORC1 mTORC1 Signaling SAM->mTORC1 Sensing Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Regulates Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound Start Start: Pure Dipeptide Sample Prep_NMR Sample Preparation (D₂O or H₂O/D₂O) Start->Prep_NMR Prep_IR Sample Preparation (KBr Pellet or ATR) Start->Prep_IR Prep_UV Sample Preparation (Aqueous Buffer) Start->Prep_UV Acquire_NMR NMR Data Acquisition (¹H, ¹³C, 2D) Prep_NMR->Acquire_NMR Acquire_IR FTIR Data Acquisition Prep_IR->Acquire_IR Acquire_UV UV-Vis Data Acquisition Prep_UV->Acquire_UV Process_NMR Data Processing & Peak Assignment Acquire_NMR->Process_NMR Process_IR Data Processing & Band Assignment Acquire_IR->Process_IR Process_UV Data Processing & λ_max Determination Acquire_UV->Process_UV Interpretation Structural Interpretation (Combined Data) Process_NMR->Interpretation Process_IR->Interpretation Process_UV->Interpretation

References

Methionylaspartic acid solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the dipeptide methionylaspartic acid (Met-Asp). Direct, quantitative solubility data for this compound in various solvents is not extensively available in publicly accessible literature. Consequently, this document provides a comprehensive overview based on the physicochemical properties of its constituent amino acids, L-methionine and L-aspartic acid, to predict its solubility behavior. Furthermore, it outlines a generalized experimental protocol for determining peptide solubility, offering a foundational methodology for researchers.

Introduction: Understanding Dipeptide Solubility

The solubility of a dipeptide like this compound is governed by a combination of factors inherent to its molecular structure. These include the properties of the individual amino acid side chains, the overall charge of the molecule, temperature, and the nature of the solvent.[1] this compound is composed of L-methionine, which has a moderately hydrophobic side chain, and L-aspartic acid, which possesses an acidic and hydrophilic side chain.[2] The interplay between the hydrophobic methylsulfanyl group of methionine and the carboxylic acid group of aspartic acid is a key determinant of its solubility profile.[3]

Predicted Solubility Profile of this compound

While specific experimental data for this compound is scarce, an estimation of its solubility can be derived from its constituent amino acids and general principles of peptide chemistry.

2.1. Charge Characteristics

To predict solubility, one can calculate the peptide's overall charge at a neutral pH.[4]

  • L-Aspartic Acid (D): Contains an acidic side chain with a pKa of approximately 3.9. At neutral pH (~7), this side chain will be deprotonated and carry a negative charge (-1).

  • L-Methionine (M): Has a non-polar side chain and does not carry a charge.

  • N-terminus (-NH2): Carries a positive charge (+1).

  • C-terminus (-COOH): Carries a negative charge (-1).

The overall net charge of this compound at neutral pH is therefore (-1) + (+1) + (-1) = -1. This indicates that the dipeptide is acidic.

2.2. Expected Solubility in Different Solvents

Based on its acidic nature and the presence of both hydrophobic (methionine) and hydrophilic (aspartic acid) residues, the following solubility trends are expected:

Solvent SystemPredicted SolubilityRationale
Aqueous Buffers (Neutral pH) ModerateThe presence of charged groups (N-terminus, C-terminus, and aspartic acid side chain) should facilitate solubility in aqueous solutions. The hydrophobic methionine side chain may slightly limit high solubility.
Aqueous Buffers (Acidic pH, e.g., pH < 2) IncreasedAt a low pH, the carboxylic acid groups will be protonated, leading to a net positive charge on the molecule, which can increase solubility.
Aqueous Buffers (Basic pH, e.g., pH > 9) HighIn basic conditions, the peptide will carry a significant negative charge, which generally enhances solubility in water. For acidic peptides, dissolving in a small amount of a basic solution like 0.1M ammonium (B1175870) bicarbonate and then diluting with water is a common strategy.
Polar Organic Solvents (e.g., Ethanol, Methanol) Low to ModerateAmino acids and peptides generally show reduced solubility in alcohols compared to water.[5] The solubility is expected to decrease as the alcohol concentration in a water-alcohol mixture increases.[5][6]
Aprotic Polar Solvents (e.g., DMSO, DMF) Likely SolubleFor peptides that are difficult to dissolve in aqueous solutions, particularly those with hydrophobic character or a neutral overall charge, organic solvents like DMSO are often effective.[7]

This table is predictive and based on general principles of peptide chemistry. Experimental verification is required.

Experimental Protocol for Solubility Determination

The following section details a generalized but robust methodology for experimentally determining the solubility of this compound. This protocol is adapted from standard gravimetric and photometric methods used for dipeptide solubility assessment.[1]

3.1. Materials and Equipment

  • This compound (lyophilized powder)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Thermomixer or shaking incubator

  • Vortex mixer

  • Analytical balance

  • Spectrophotometer (for photometric method)

  • Lyophilizer (for gravimetric method)

  • pH meter

3.2. Equilibrium Solubility Workflow

The following diagram illustrates a standard workflow for determining the equilibrium solubility of a peptide.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess peptide to solvent in tube B Seal and place in Thermomixer A->B C Incubate with shaking (e.g., 24-48h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Carefully collect supernatant D->E F_grav Gravimetric Method: Lyophilize supernatant, weigh residue E->F_grav Path 1 F_photo Photometric Method: Measure absorbance (e.g., 280nm or colorimetric assay) E->F_photo Path 2 G Calculate Solubility (e.g., mg/mL or mol/L) F_grav->G F_photo->G

Workflow for Peptide Solubility Determination.

3.3. Detailed Steps

  • Preparation : Add an excess amount of this compound to a known volume of the chosen solvent in a microcentrifuge tube. This ensures that a saturated solution is achieved.[1]

  • Equilibration : Seal the tubes and place them in a thermomixer or shaking incubator. The samples should be agitated for a sufficient period (e.g., 24-48 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[1]

  • Separation : After incubation, centrifuge the tubes at high speed to pellet the undissolved peptide.

  • Quantification : Carefully remove an aliquot of the clear supernatant for analysis.

    • Gravimetric Method : Freeze-dry (lyophilize) the supernatant and weigh the remaining solid. The solubility is the mass of the solid divided by the volume of the aliquot.

    • Photometric Method : Measure the concentration of the dissolved peptide using a spectrophotometer. Since this compound lacks a strong chromophore, a colorimetric assay (e.g., bicinchoninic acid assay, BCA) would be appropriate. A standard curve with known concentrations of the peptide must be prepared.

  • Calculation : Determine the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

Factors Influencing Experimental Results

  • pH : The pH of the solvent is critical, especially for peptides containing acidic or basic residues.[3][5] It is essential to measure and report the final pH of the saturated solution.

  • Temperature : Solubility is temperature-dependent. Experiments should be conducted at a controlled and reported temperature.[1]

  • Solid Phase : The crystal structure of the peptide can influence its solubility. It is good practice to verify the solid form in equilibrium with the saturated solution, for instance, by using X-ray diffraction.[1]

  • Sonication : If the peptide is difficult to dissolve, gentle sonication can help break up aggregates and facilitate solubilization.[7]

Conclusion

References

The Potential Role of Methionylaspartic Acid in Metabolic Pathways: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

While the dipeptide Methionylaspartic acid is not a widely recognized metabolite with a well-defined role in established metabolic pathways, its constituent amino acids, L-methionine and L-aspartic acid, are central to a multitude of critical biochemical processes. This technical guide explores the potential role of this compound by examining the intricate metabolic relationship between its precursors. We will delve into the established biosynthesis of methionine from aspartate, consider hypothetical pathways for the formation and degradation of the dipeptide itself, and discuss the potential enzymatic machinery that could be involved. This document aims to provide a foundational framework for researchers interested in exploring the possibility of this and other non-canonical dipeptides in metabolic regulation and drug development.

Introduction: The Centrality of Aspartate and Methionine Metabolism

L-aspartic acid and L-methionine are fundamental building blocks for protein synthesis and serve as precursors for a vast array of essential biomolecules. Aspartate is a non-essential amino acid that plays a crucial role in the urea (B33335) cycle, gluconeogenesis, and as a neurotransmitter.[1][2] It is also the progenitor of a family of essential amino acids, including methionine, threonine, lysine, and isoleucine, particularly in plants and microorganisms.[2][3][4][5][6]

Methionine, an essential amino acid for humans, is the primary source of the methyl group for most biological methylation reactions through its conversion to S-adenosylmethionine (SAM).[7][8] It is also a key component in the synthesis of cysteine, polyamines, and other vital compounds.[7][8] Given the direct biosynthetic link from aspartate to methionine, the potential existence and metabolic function of the dipeptide this compound presents an intriguing area for investigation.

Biosynthesis of Methionine from Aspartate: The Foundational Pathway

The metabolic pathway for the synthesis of methionine from aspartate is well-characterized in plants and bacteria.[9][10][11][12] This multi-step enzymatic process serves as the primary route for the de novo production of methionine in these organisms. Understanding this pathway is crucial for postulating a potential route for the formation of this compound.

Key Enzymatic Steps

The conversion of aspartate to methionine involves a series of enzymatic reactions, with key enzymes and their functions summarized below.

EnzymeAbbreviationFunction
AspartokinaseAKPhosphorylates aspartate to form β-aspartyl-phosphate.
Aspartate-semialdehyde dehydrogenaseASDReduces β-aspartyl-phosphate to aspartate-β-semialdehyde.
Homoserine dehydrogenaseHSDReduces aspartate-β-semialdehyde to homoserine.
Homoserine O-transsuccinylaseHTSConverts homoserine to O-succinylhomoserine.
Cystathionine (B15957) γ-synthaseCGSCondenses O-succinylhomoserine with cysteine to form cystathionine.
Cystathionine β-lyaseCBLCleaves cystathionine to produce homocysteine, pyruvate, and ammonia.
Methionine synthaseMSMethylates homocysteine to form methionine, utilizing a methyl donor.

Visualization of the Pathway

Methionine_Biosynthesis Aspartate Aspartate Aspartyl_phosphate β-Aspartyl-phosphate Aspartate->Aspartyl_phosphate Aspartokinase Aspartate_semialdehyde Aspartate-β-semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Succinylhomoserine O-Succinylhomoserine Homoserine->O_Succinylhomoserine Homoserine O-transsuccinylase Cystathionine Cystathionine O_Succinylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase

Figure 1. Biosynthesis of Methionine from Aspartate.

Hypothetical Formation of this compound

The formation of a dipeptide from its constituent amino acids is a condensation reaction that forms a peptide bond. While there is no direct evidence for a specific "this compound synthetase," we can propose two plausible mechanisms for its formation.

Direct Condensation Catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS)-like Enzyme

Non-ribosomal peptide synthetases are large, multi-domain enzymes that synthesize peptides without the use of a ribosome and mRNA template. An NRPS-like enzyme could potentially activate methionine and aspartate and ligate them.

Experimental Protocol to Investigate NRPS Activity:

  • Preparation of Cell-Free Extracts: Homogenize tissues or cells of interest in a suitable buffer to obtain a crude extract.

  • Incubation with Radiolabeled Substrates: Incubate the cell-free extract with ¹⁴C-labeled methionine and unlabeled aspartate (or vice versa) in the presence of ATP and Mg²⁺.

  • Separation and Detection: Separate the reaction products using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

  • Identification: Detect the formation of radiolabeled this compound by autoradiography or scintillation counting and confirm its identity using mass spectrometry.

Reverse Proteolysis

Under specific conditions, proteases can catalyze the formation of peptide bonds. A specific protease could potentially ligate methionine and aspartic acid.

Experimental Protocol to Investigate Reverse Proteolysis:

  • Enzyme Selection: Choose a protease with a known specificity that might favor the formation of a Met-Asp bond.

  • Reaction Conditions: Incubate high concentrations of methionine and aspartic acid with the selected protease in a system with low water activity (e.g., using organic co-solvents) to shift the equilibrium towards synthesis.

  • Product Analysis: Analyze the reaction mixture for the formation of this compound using HPLC and mass spectrometry.

Hypothetical_Formation cluster_0 Direct Condensation cluster_1 Reverse Proteolysis Methionine_in Methionine NRPS NRPS-like Enzyme (+ ATP) Methionine_in->NRPS Aspartate_in Aspartate Aspartate_in->NRPS Met_Asp_out This compound NRPS->Met_Asp_out Methionine_in2 Methionine Protease Specific Protease (Low Water Activity) Methionine_in2->Protease Aspartate_in2 Aspartate Aspartate_in2->Protease Met_Asp_out2 This compound Protease->Met_Asp_out2

Figure 2. Hypothetical Formation of this compound.

Potential Degradation of this compound

The degradation of this compound would likely involve the hydrolysis of the peptide bond. This could be a general or specific enzymatic process.

General Peptidase Activity

Numerous peptidases exist within cells that can cleave dipeptides. A general dipeptidase could hydrolyze this compound back to its constituent amino acids.

Specific Dipeptidase Activity

It is also possible that a specific dipeptidase exists for this compound, suggesting a regulated turnover of this molecule.

Chemical Instability of the Aspartyl Residue

Peptides containing aspartyl residues are known to be susceptible to spontaneous degradation, particularly through the formation of a cyclic imide intermediate.[13][14] This non-enzymatic degradation could be a significant route for the breakdown of this compound.

Experimental Protocol to Assess Chemical Stability:

  • Incubation under Various Conditions: Incubate synthesized this compound in buffers of varying pH (e.g., 4, 7, 9) and temperatures (e.g., 4°C, 37°C, 60°C).

  • Time-Course Analysis: Take aliquots at different time points and quench the reaction.

  • Quantification of Degradation Products: Analyze the samples by HPLC to quantify the disappearance of the parent dipeptide and the appearance of degradation products, such as the cyclic imide, isoaspartyl-methionine, and the individual amino acids.

Degradation_Pathways cluster_enzymatic Enzymatic Hydrolysis cluster_chemical Chemical Degradation Met_Asp This compound Peptidase Dipeptidase Met_Asp->Peptidase Cyclic_imide Cyclic Imide Intermediate Met_Asp->Cyclic_imide Spontaneous (pH dependent) Met_out Methionine Peptidase->Met_out Asp_out Aspartic acid Peptidase->Asp_out IsoAsp_Met Isoaspartyl-methionine Cyclic_imide->IsoAsp_Met Met_out2 Methionine Cyclic_imide->Met_out2 Asp_out2 Aspartic acid Cyclic_imide->Asp_out2

Figure 3. Potential Degradation Pathways of this compound.

Potential Metabolic Roles and Future Directions

While speculative, the existence of this compound could have several metabolic implications:

  • A Storage or Transport Form: It could serve as a readily available pool of both methionine and aspartate.

  • A Signaling Molecule: Like other small peptides, it could have a role in cell-cell communication or intracellular signaling.

  • A Precursor for Further Metabolism: It might be a substrate for further enzymatic modifications leading to novel bioactive compounds.

Future research should focus on first establishing the in vivo existence of this compound through sensitive metabolomic approaches. If detected, efforts can then be directed towards identifying the enzymes responsible for its synthesis and degradation, and ultimately elucidating its physiological function.

Conclusion

The potential role of this compound in metabolic pathways remains an open and intriguing question. By building upon our extensive knowledge of aspartate and methionine metabolism, we can formulate testable hypotheses and design experiments to explore the existence and function of this and other non-canonical dipeptides. Such investigations have the potential to uncover novel metabolic pathways and identify new targets for therapeutic intervention. This whitepaper provides a conceptual starting point for researchers poised to venture into this exciting and underexplored area of biochemistry.

References

Methodological & Application

Synthesis of Methionylaspartic Acid via Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the dipeptide Methionylaspartic acid (Met-Asp) utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The protocols cover all stages of the synthesis, from resin selection and amino acid coupling to cleavage, purification, and characterization.

Introduction

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides, offering significant advantages in terms of efficiency and purification. The Fmoc/tBu strategy is a widely employed approach that utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile protecting groups for amino acid side chains. This allows for the selective deprotection and stepwise elongation of the peptide chain on a solid support.

The synthesis of this compound, a dipeptide containing the oxidation-sensitive methionine residue, requires careful selection of reagents and optimized protocols to ensure high purity and yield. These application notes provide a comprehensive guide for the successful synthesis of this dipeptide.

Materials and Reagents

ReagentGradeSupplier (Example)
2-Chlorotrityl chloride (2-CTC) resin100-200 mesh, 1% DVBSigma-Aldrich
Fmoc-Asp(OtBu)-OHPeptide synthesis gradeChem-Impex
Fmoc-Met-OHPeptide synthesis gradeBenchChem
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeSigma-Aldrich
Dichloromethane (DCM)Anhydrous, peptide synthesis gradeFisher Scientific
N,N-Dimethylformamide (DMF)Peptide synthesis gradeFisher Scientific
Piperidine (B6355638)Peptide synthesis gradeSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Peptide synthesis gradeBenchChem
N,N'-Diisopropylcarbodiimide (DIC)Peptide synthesis gradeSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
PhenolReagent gradeSigma-Aldrich
ThioanisoleReagent gradeSigma-Aldrich
1,2-Ethanedithiol (EDT)Reagent gradeSigma-Aldrich
Dimethylsulfide (DMS)Reagent gradeSigma-Aldrich
Ammonium iodide (NH4I)Reagent gradeSigma-Aldrich
Diethyl etherAnhydrous, reagent gradeFisher Scientific
Acetonitrile (B52724) (ACN)HPLC gradeFisher Scientific
WaterHPLC gradeFisher Scientific

Experimental Protocols

Resin Selection and Loading of the First Amino Acid (Fmoc-Asp(OtBu)-OH)

The 2-Chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of peptide acids as it allows for cleavage under very mild acidic conditions, preserving the final C-terminal carboxylic acid. The side chain of aspartic acid is protected with a tert-butyl (OtBu) group, which is labile to the final cleavage conditions.

Protocol 1: Loading of Fmoc-Asp(OtBu)-OH onto 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (typical substitution: 0.3-0.8 mmol/g) in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel.[1]

  • Amino Acid Solution Preparation: In a separate flask, dissolve Fmoc-Asp(OtBu)-OH (2 equivalents relative to resin substitution) and DIPEA (4 equivalents) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional but Recommended): The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Typical loading efficiencies for Fmoc-Asp(OtBu)-OH on 2-chlorotrityl resin range from 0.3 to 0.8 mmol/g.[1]

Table 1: Quantitative Parameters for Loading of Fmoc-Asp(OtBu)-OH

ParameterValue
Resin Type2-Chlorotrityl chloride
Resin Substitution (Initial)0.3 - 0.8 mmol/g
Fmoc-Asp(OtBu)-OH (Equivalents)2
DIPEA (Equivalents)4
Reaction Time1 - 2 hours
Capping SolutionDCM/MeOH/DIPEA (80:15:5)
Capping Time30 minutes
Expected Loading Efficiency 0.3 - 0.8 mmol/g
Elongation of the Peptide Chain: Coupling of Fmoc-Met-OH

The second amino acid, Fmoc-Met-OH, is coupled to the deprotected N-terminus of the resin-bound Aspartic acid. Methionine is susceptible to oxidation, so the use of appropriate coupling reagents and conditions is crucial.

Protocol 2: Fmoc Deprotection and Coupling of Fmoc-Met-OH

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x).

  • Coupling of Fmoc-Met-OH:

    • In a separate vial, pre-activate Fmoc-Met-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Washing: Once the coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Table 2: Quantitative Parameters for Fmoc-Met-OH Coupling

ParameterValue
Fmoc-Met-OH (Equivalents)3
HOBt (Equivalents)3
DIC (Equivalents)3
Activation Time5 - 10 minutes
Coupling Time1 - 2 hours
MonitoringNinhydrin (Kaiser) Test
Expected Coupling Efficiency >99%
Cleavage of this compound from the Resin

The final step of the synthesis is the cleavage of the dipeptide from the resin and the simultaneous removal of the side-chain protecting group (OtBu from Asp). A specific cleavage cocktail is used to prevent the oxidation of the methionine residue.

Protocol 3: Cleavage and Deprotection

  • Final Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal Methionine as described in Protocol 2, step 2.

  • Resin Washing and Drying: After deprotection, wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare "Reagent H" cleavage cocktail with the following composition:

    • Trifluoroacetic acid (TFA): 81% (w/w)

    • Phenol: 5% (w/w)

    • Thioanisole: 5% (w/w)

    • 1,2-Ethanedithiol (EDT): 2.5% (w/w)

    • Water: 3% (w/w)

    • Dimethylsulfide (DMS): 2% (w/w)

    • Ammonium iodide (NH4I): 1.5% (w/w) This cocktail is specifically designed to minimize methionine oxidation.[2][3]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (10 times the volume of the filtrate).

    • Place the mixture at -20°C for at least 1 hour to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

Table 3: Composition of Cleavage Cocktail "Reagent H"

ComponentPercentage (w/w)Role
Trifluoroacetic acid81%Cleavage of peptide from resin and side-chain deprotection
Phenol5%Scavenger for carbocations
Thioanisole5%Scavenger, reduces methionine oxidation
1,2-Ethanedithiol2.5%Scavenger for trityl cations
Water3%Scavenger
Dimethylsulfide2%Reduces methionine sulfoxide
Ammonium iodide1.5%Reduces methionine sulfoxide
Purification and Characterization

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry.

Protocol 4: Purification by Preparative RP-HPLC

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for a dipeptide. The gradient should be optimized based on an initial analytical run.

    • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Detection: UV at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Table 4: Typical RP-HPLC Purification Parameters

ParameterCondition
ColumnPreparative C18
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient (Initial)5-50% B over 30 minutes
Detection214 nm, 280 nm
Expected Purity >95%
Expected Yield Variable, typically 50-70% for a dipeptide

Protocol 5: Characterization by Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) to confirm the molecular weight of the dipeptide.

    • Expected Monoisotopic Mass of [M+H]+ for this compound (C9H16N2O5S): 265.08 g/mol .

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation & Loading cluster_synthesis_cycle Peptide Elongation cluster_cleavage_purification Cleavage & Purification Resin 2-CTC Resin Swell_Resin Swell Resin in DCM Resin->Swell_Resin Load_Asp Load Fmoc-Asp(OtBu)-OH Swell_Resin->Load_Asp Cap Cap Unreacted Sites Load_Asp->Cap Wash_Dry Wash & Dry Resin Cap->Wash_Dry Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Wash_Dry->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Couple_Met Couple Fmoc-Met-OH (DIC/HOBt) Wash1->Couple_Met Wash2 Wash (DMF/DCM) Couple_Met->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (Reagent H) Final_Deprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spec Analysis Purification->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

Cleavage_Process Peptide_Resin Met-Asp(OtBu)-Resin Cleavage_Step Cleavage & Deprotection Peptide_Resin->Cleavage_Step Reagent_H Reagent H (TFA, Scavengers) Reagent_H->Cleavage_Step Crude_Peptide Crude Met-Asp Cleavage_Step->Crude_Peptide Byproducts Resin, Protecting Group Fragments Cleavage_Step->Byproducts

Caption: Cleavage of this compound from the solid support.

References

Application Notes and Protocols for the Liquid-Phase Synthesis of Methionylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the liquid-phase synthesis of the dipeptide Methionylaspartic acid (Met-Asp). The methodologies described herein are based on established principles of solution-phase peptide synthesis, offering a robust framework for the preparation of this dipeptide for research and development purposes.

Introduction

This compound is a dipeptide with potential applications in various fields, including pharmaceuticals and nutritional science. Liquid-phase peptide synthesis (LPPS) offers a scalable and cost-effective method for its production, allowing for purification of intermediates at each step, which can lead to a final product of high purity.[1] This document outlines a detailed protocol using the widely adopted Boc/Bzl (tert-Butoxycarbonyl/Benzyl) protection strategy.

Synthesis Strategy Overview

The synthesis of this compound involves a three-main-step process:

  • Protection of Amino Acids: The N-terminus of methionine is protected with a Boc group, and the side-chain carboxyl group of aspartic acid is protected with a benzyl (B1604629) (Bzl) group. The C-terminus of aspartic acid is also protected as a benzyl ester.

  • Coupling Reaction: The protected amino acids, Boc-Met-OH and H-Asp(OBzl)-OBzl, are coupled to form the dipeptide backbone.

  • Deprotection: The protecting groups (Boc and Bzl) are removed to yield the final this compound dipeptide.

This strategy is illustrated in the workflow diagram below.

G cluster_protection Step 1: Protection of Amino Acids cluster_coupling Step 2: Coupling Reaction cluster_deprotection Step 3: Deprotection cluster_purification Purification Met L-Methionine Boc_Met Boc-Met-OH Met->Boc_Met Boc Anhydride Asp L-Aspartic Acid Bzl_Asp H-Asp(OBzl)-OBzl Asp->Bzl_Asp Benzyl Alcohol, Acid Catalyst Coupling Boc-Met-Asp(OBzl)-OBzl Boc_Met->Coupling Bzl_Asp->Coupling Final_Product Met-Asp Coupling->Final_Product H2, Pd/C Coupling_reagent DCC/HOBt Coupling_reagent->Coupling Purification Purification (e.g., HPLC, Crystallization) Final_Product->Purification

Caption: General workflow for the liquid-phase synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
L-MethionineSigma-Aldrich≥99%
L-Aspartic acidSigma-Aldrich≥99%
Di-tert-butyl dicarbonate (B1257347) (Boc)₂OSigma-Aldrich≥98%
Benzyl alcoholSigma-Aldrich≥99%
p-Toluenesulfonic acid monohydrateSigma-Aldrich≥98.5%
Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich≥99%
1-Hydroxybenzotriazole (HOBt)Sigma-Aldrich≥97%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich≥99.8%
Ethyl acetate (B1210297) (EtOAc)Sigma-Aldrich≥99.5%
HexaneSigma-Aldrich≥98.5%
Palladium on charcoal (10% Pd/C)Sigma-Aldrich
Methanol (MeOH)Sigma-Aldrich≥99.8%
Step 1: Protection of Amino Acids

3.2.1. Synthesis of N-Boc-L-Methionine (Boc-Met-OH)

  • Suspend L-Methionine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous solution with ethyl acetate (3x).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Met-OH as a white solid.

3.2.2. Synthesis of L-Aspartic acid di-benzyl ester p-toluenesulfonate salt (H-Asp(OBzl)-OBzl · TsOH)

  • Suspend L-Aspartic acid (1.0 eq) in benzyl alcohol (5.0 eq).

  • Add p-toluenesulfonic acid monohydrate (1.1 eq).

  • Heat the mixture to 100 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain H-Asp(OBzl)-OBzl · TsOH.

Step 2: Coupling of Protected Amino Acids

3.3.1. Synthesis of Boc-Met-Asp(OBzl)-OBzl

  • Dissolve H-Asp(OBzl)-OBzl · TsOH (1.0 eq) in anhydrous DCM and add N,N-diisopropylethylamine (DIPEA) (1.1 eq) at 0 °C. Stir for 15 minutes.

  • In a separate flask, dissolve Boc-Met-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the Boc-Met-OH solution to 0 °C and add DCC (1.1 eq). Stir for 30 minutes at 0 °C.

  • Filter the dicyclohexylurea (DCU) precipitate.

  • Add the filtered solution of activated Boc-Met-OH to the solution of H-Asp(OBzl)-OBzl at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off any further DCU precipitate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexane) to yield Boc-Met-Asp(OBzl)-OBzl.

Step 3: Deprotection

3.4.1. Synthesis of this compound (Met-Asp)

  • Dissolve Boc-Met-Asp(OBzl)-OBzl (1.0 eq) in methanol.

  • Add 10% Pd/C catalyst (10% by weight of the dipeptide).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC or LC-MS).

  • Filter the catalyst through a pad of Celite and wash with methanol.

  • Evaporate the solvent under reduced pressure to yield the crude Met-Asp.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by preparative HPLC.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the liquid-phase synthesis of a dipeptide like Met-Asp. Actual yields may vary depending on reaction conditions and purification efficiency.

StepReactants (Molar Ratio)SolventReaction Time (h)Typical Yield (%)
Boc Protection of Met Met : (Boc)₂O : NaHCO₃ (1 : 1.1 : 2.5)Dioxane/Water1285-95
Bzl Protection of Asp Asp : BnOH : TsOH (1 : 5 : 1.1)Benzyl Alcohol4-680-90
Coupling Boc-Met-OH : H-Asp(OBzl)-OBzl : DCC : HOBt (1 : 1 : 1.1 : 1.1)DCM1270-85
Deprotection Boc-Met-Asp(OBzl)-OBzl : 10% Pd/CMethanol4-890-98

Logical Relationships and Workflows

The synthesis of this compound follows a logical progression of protection, coupling, and deprotection. The choice of protecting groups is crucial and must be orthogonal, meaning that one can be removed without affecting the other.[3] In the described protocol, the Boc group is acid-labile, while the benzyl groups are removed by hydrogenolysis, fulfilling the requirement of orthogonality.

G Start Starting Materials (Met, Asp) Protection Protection of Functional Groups Start->Protection Coupling Peptide Bond Formation Protection->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Purification Final Product Purification Deprotection->Purification End Methionylaspartic Acid Purification->End

Caption: Logical flow of the dipeptide synthesis process.

Troubleshooting and Safety Precautions

  • Incomplete Reactions: Monitor reactions by TLC or LC-MS. If a reaction is incomplete, consider extending the reaction time or adding more coupling reagent.

  • Side Reactions: Aspartimide formation can be a side reaction during the synthesis of peptides containing aspartic acid.[4] Using HOBt during coupling helps to suppress this.

  • Purification Challenges: If the final product is difficult to crystallize, preparative reverse-phase HPLC is a reliable method for obtaining a high-purity product.[2]

  • Safety: Handle all chemicals in a well-ventilated fume hood. DCC is a potent allergen and skin sensitizer; always wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Hydrogen gas is flammable; ensure proper grounding and ventilation during hydrogenation.

References

Application Note: Purification of Methionyl-Aspartic Acid using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details two effective methods for the purification of the dipeptide methionyl-aspartic acid using High-Performance Liquid Chromatography (HPLC). The primary method described is Reversed-Phase HPLC (RP-HPLC), the standard for peptide purification, which separates molecules based on their hydrophobicity.[1][2][3][4] An alternative method using Ion-Exchange Chromatography (IEX) is also presented, which provides a complementary separation based on the net charge of the peptide.[5][6] Detailed protocols for both methodologies are provided, along with data presentation in tabular format for clear comparison of purification outcomes. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow and the principles of each separation technique.

Introduction

Methionyl-aspartic acid is a dipeptide composed of the amino acids methionine and aspartic acid. As with many synthetic peptides, the crude product often contains impurities such as unreacted amino acids, deletion sequences, or byproducts from side reactions.[2] For applications in research, diagnostics, and therapeutic development, a high degree of purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of peptides, offering high resolution and recovery.[3][4]

Reversed-phase HPLC (RP-HPLC) is the most common method for peptide purification.[1][4] This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Peptides are separated based on their hydrophobic character, with more hydrophobic molecules having a stronger affinity for the stationary phase and thus eluting later.[2] Ion-exchange chromatography (IEX) is an alternative or complementary technique that separates molecules based on their net charge.[5][6] For peptides, cation-exchange chromatography is often employed at a low pH where the peptide carries a net positive charge.

This application note provides detailed protocols for the purification of methionyl-aspartic acid using both RP-HPLC and cation-exchange HPLC.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Protocol

This protocol is designed for the purification of methionyl-aspartic acid from a crude synthesis mixture.

Materials:

  • HPLC system with a gradient pump and UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)

  • Crude methionyl-aspartic acid sample

  • 0.22 µm syringe filters

Sample Preparation:

  • Dissolve the crude methionyl-aspartic acid in Mobile Phase A to a concentration of 1-5 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Method:

Parameter Value
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature 25°C
Injection Volume 20-100 µL

| Gradient | 5% to 40% B over 30 minutes |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 95 5
30 60 40
32 5 95
35 5 95
37 95 5

| 40 | 95 | 5 |

Post-Purification:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Cation-Exchange HPLC Protocol

This protocol offers an alternative separation based on the charge of the dipeptide. At a low pH, methionyl-aspartic acid will have a net positive charge and can be purified using a cation-exchange column.

Materials:

  • HPLC system with a gradient pump and UV detector

  • Strong cation-exchange (SCX) column (e.g., 5 µm particle size, 300 Å pore size, 4.6 x 250 mm)

  • Mobile Phase A: 20 mM Potassium phosphate (B84403), pH 3.0

  • Mobile Phase B: 20 mM Potassium phosphate with 1 M NaCl, pH 3.0

  • Crude methionyl-aspartic acid sample

  • 0.22 µm syringe filters

Sample Preparation:

  • Dissolve the crude methionyl-aspartic acid in Mobile Phase A to a concentration of 1-5 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter.

HPLC Method:

Parameter Value
Column Strong Cation-Exchange (SCX), 5 µm, 300 Å, 4.6 x 250 mm
Mobile Phase A 20 mM Potassium phosphate, pH 3.0
Mobile Phase B 20 mM Potassium phosphate, 1 M NaCl, pH 3.0
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Column Temperature 25°C
Injection Volume 20-100 µL

| Gradient | 0% to 50% B over 40 minutes |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 100 0
40 50 50
42 0 100
45 0 100
47 100 0

| 50 | 100 | 0 |

Post-Purification:

  • Collect fractions corresponding to the main peak.

  • Desalt the collected fractions using a C18 solid-phase extraction (SPE) cartridge.

  • Analyze the purity of the desalted fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize.

Data Presentation

The following tables summarize the hypothetical results of the purification of methionyl-aspartic acid using the described HPLC methods.

Table 1: Purity Analysis of Crude and Purified Methionyl-Aspartic Acid

SamplePurity (%) by RP-HPLC
Crude Product78.5
Purified by RP-HPLC98.9
Purified by IEX-HPLC97.2

Table 2: Comparison of Purification Methods

MethodPurity (%)Recovery (%)
RP-HPLC98.985
IEX-HPLC97.290

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto HPLC Column filter->inject separate Gradient Elution inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect purity Purity Analysis of Fractions collect->purity pool Pool Pure Fractions purity->pool lyophilize Lyophilization pool->lyophilize final_product Purified Methionyl- Aspartic Acid lyophilize->final_product Pure Peptide

Caption: Experimental workflow for HPLC purification.

rphplc_principle cluster_column RP-HPLC Column (Hydrophobic) cluster_mobile_phase Mobile Phase (Polar) c18_1 C18 c18_2 C18 c18_3 C18 c18_4 C18 c18_5 C18 mp_start impurities More Polar Impurities mp_start->impurities Elute Early mp_end peptide Methionyl- Aspartic Acid mp_end->peptide Elute Later peptide->c18_3 Hydrophobic Interaction

Caption: Principle of Reversed-Phase HPLC separation.

iexhplc_principle cluster_column Cation-Exchange Column (Negative Charge) cluster_mobile_phase Mobile Phase neg_1 - neg_2 - neg_3 - neg_4 - neg_5 - mp_start impurities Neutral/Less Positive Impurities mp_start->impurities Elute Early mp_end peptide Methionyl- Aspartic Acid (+ charge) mp_end->peptide Elute Later peptide->neg_3 Ionic Interaction

Caption: Principle of Cation-Exchange HPLC separation.

Conclusion

Both Reversed-Phase HPLC and Ion-Exchange HPLC are effective methods for the purification of methionyl-aspartic acid. RP-HPLC, the standard for peptide purification, yields very high purity based on the hydrophobicity of the dipeptide.[1] Cation-exchange HPLC provides an alternative selectivity based on charge, which can be advantageous for separating impurities with similar hydrophobicities but different charge states.[5] The choice of method will depend on the nature of the impurities in the crude sample and the desired final purity. For very high purity requirements, a two-step purification process employing both IEX and RP-HPLC can be considered.[5]

References

Characterization of Methionyl-aspartic Acid by Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionyl-aspartic acid (Met-Asp) is a dipeptide of interest in various fields of biochemical and pharmaceutical research. Accurate and detailed characterization of this dipeptide is crucial for its identification, quantification, and the study of its biological roles. Mass spectrometry (MS) has become an indispensable tool for the analysis of peptides due to its high sensitivity, selectivity, and ability to provide structural information.[1][2][3] This application note provides a detailed protocol for the characterization of Methionyl-aspartic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Principles of Mass Spectrometry for Peptide Analysis

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile molecules like peptides.[3][4] It generates gas-phase ions from a liquid solution with minimal fragmentation, typically producing protonated molecules ([M+H]⁺) or multiply charged ions ([M+nH]ⁿ⁺).[2][4] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of a selected precursor ion. The resulting fragment ions provide information about the amino acid sequence of the peptide.[5]

The fragmentation of peptides in MS/MS experiments, typically through collision-induced dissociation (CID), results in the cleavage of the peptide backbone bonds. This generates characteristic b- and y-ions, where b-ions contain the N-terminus and y-ions contain the C-terminus of the peptide. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for sequence determination.[5][6]

Experimental Protocol

This protocol outlines a general procedure for the analysis of Met-Asp using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

2.1. Materials and Reagents

  • Methionyl-aspartic acid standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), MS-grade

  • Eppendorf tubes

  • Autosampler vials

2.2. Sample Preparation

  • Prepare a stock solution of Methionyl-aspartic acid in HPLC-grade water at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with 0.1% formic acid in water to prepare working standards at concentrations ranging from 1 µg/mL to 1 ng/mL.

  • Transfer the working standards to autosampler vials for LC-MS/MS analysis.

2.3. LC-MS/MS Parameters

Liquid Chromatography (LC) System:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) System:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Full Scan MS Range m/z 100-500
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy 10-30 eV (optimized for the precursor ion)

Data Analysis and Expected Results

3.1. Full Scan Mass Spectrum

In the full scan MS spectrum, Methionyl-aspartic acid (molecular weight = 280.31 g/mol ) is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 281.1.

3.2. Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern

Upon selection and fragmentation of the precursor ion at m/z 281.1, a characteristic fragmentation pattern is expected. The principal fragment ions for amino acids typically involve the neutral losses of H₂O, NH₃, and CO.[7] For peptides, the primary fragmentation occurs at the peptide bond, generating b- and y-ions.

Predicted Fragmentation of Methionyl-aspartic acid ([M+H]⁺)

Ion TypeSequenceCalculated m/z
b₁ Met132.05
y₁ Asp134.04
b₂ Met-Asp281.10
y₂ Met-Asp281.10
Other Fragments[M+H - H₂O]⁺263.09
[M+H - COOH]⁺236.10
Immonium ion (Met)104.05
Immonium ion (Asp)88.04

Note: The calculated m/z values are for the monoisotopic masses.

The presence of the y₁ ion at m/z 134.04 (Aspartic acid residue) and the b₁ ion at m/z 132.05 (Methionine residue) would confirm the sequence of the dipeptide. The immonium ions for methionine (m/z 104.05) and aspartic acid (m/z 88.04) can also be diagnostic.[8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock Met-Asp Stock Solution (1 mg/mL) dilution Serial Dilutions (1 µg/mL - 1 ng/mL) stock->dilution vials Transfer to Autosampler Vials dilution->vials lc Liquid Chromatography (C18 Column) vials->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (CID) ms->msms fullscan Full Scan Spectrum ([M+H]⁺) msms->fullscan fragscan Fragmentation Spectrum (b- and y-ions) msms->fragscan characterization Sequence Confirmation fragscan->characterization

Caption: Experimental workflow for the characterization of Met-Asp.

Fragmentation_Pathway cluster_b b-ions cluster_y y-ions cluster_other Other Fragments parent [Met-Asp+H]⁺ m/z 281.1 b1 b₁ (Met) m/z 132.05 parent->b1 Cleavage y1 y₁ (Asp) m/z 134.04 parent->y1 Cleavage h2o_loss [M+H - H₂O]⁺ m/z 263.09 parent->h2o_loss Neutral Loss cooh_loss [M+H - COOH]⁺ m/z 236.10 parent->cooh_loss Neutral Loss

References

Application Note and Protocol: Derivatization of Methionylaspartic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds. However, the direct analysis of polar and non-volatile molecules like peptides, such as methionylaspartic acid, is challenging due to their low volatility.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[3][4] This application note provides detailed protocols for two common and effective derivatization methods for this compound: a single-step silylation and a two-step esterification followed by acylation.

The selection of the derivatization method can impact the analytical outcome, and the optimal choice often depends on the sample matrix and the specific analytical requirements. Silylation is a one-step process that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][6] The two-step method first converts the carboxylic acid groups to esters, followed by the acylation of amino and other functional groups.[3][7] Both methods yield derivatives with enhanced volatility suitable for GC-MS analysis.

Experimental Protocols

This section details two distinct protocols for the derivatization of this compound. It is critical to perform these reactions in a moisture-free environment, as the presence of water can significantly reduce derivatization efficiency.[1][2]

Protocol 1: Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

This protocol results in the formation of tert-butyldimethylsilyl (TBDMS) derivatives of this compound, which are known for their stability.[1][2]

Materials:

  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[1]

  • Acetonitrile (B52724) (anhydrous, GC grade)[1]

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Transfer a known amount of the this compound sample (typically in the microgram range) into a reaction vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization.[1][8]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to the dried sample, followed by 100 µL of MTBSTFA.[1]

  • Reaction: Tightly cap the vial and vortex thoroughly to ensure complete dissolution of the sample.

  • Incubation: Place the vial in a heating block or oven set to 100°C for 4 hours.[1]

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Derivatization (Esterification and Acylation)

This protocol involves an initial esterification of the carboxylic acid groups followed by acylation of the amino groups. This method is robust and widely used for amino acid analysis in complex biological samples.[3][9]

Materials:

Procedure:

  • Esterification:

    • Add 100 µL of 2 M HCl in methanol to the dried this compound sample in a reaction vial.[9]

    • Tightly cap the vial and heat at 80°C for 60 minutes.[9]

    • After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried esterified sample, add 100 µL of a 1:4 (v/v) mixture of pentafluoropropionic anhydride (PFPA) in ethyl acetate.[7]

    • Tightly cap the vial and heat at 65°C for 30 minutes.[9]

    • Allow the vial to cool to room temperature.

  • Extraction (Optional but Recommended):

    • Add an organic solvent immiscible with water (e.g., toluene) and a buffer solution to extract the derivatives.[9]

    • Vortex and centrifuge to separate the layers. The organic layer containing the derivatized analyte is then collected for GC-MS analysis.

  • Analysis: The resulting solution containing the N(O,S)-pentafluoropropionyl methyl esters of this compound is ready for GC-MS injection.

Data Presentation

The following tables summarize the key experimental parameters for the two described derivatization protocols. These parameters can be used as a starting point and may require further optimization depending on the specific instrumentation and sample matrix.

Table 1: Summary of Silylation Protocol Parameters

ParameterConditionReference
Derivatization ReagentN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[1]
SolventAcetonitrile[1]
Reagent Volume100 µL[1]
Solvent Volume100 µL[1]
Reaction Temperature100°C[1]
Reaction Time4 hours[1]

Table 2: Summary of Two-Step Derivatization Protocol Parameters

StepParameterConditionReference
Esterification Reagent2 M HCl in Methanol[9]
Reagent Volume100 µL[9]
Temperature80°C[9]
Time60 minutes[9]
Acylation ReagentPentafluoropropionic anhydride (PFPA) in Ethyl Acetate (1:4 v/v)[7][9]
Reagent Volume100 µL
Temperature65°C[9]
Time30 minutes[9]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the derivatization of this compound for GC-MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_silylation Protocol 1: Silylation cluster_two_step Protocol 2: Two-Step cluster_analysis Analysis start Start with this compound Sample dry_sample Dry Sample (if in aqueous solution) start->dry_sample add_mtbstfa Add MTBSTFA and Acetonitrile dry_sample->add_mtbstfa esterification Esterification: 2M HCl in Methanol, 80°C, 1h dry_sample->esterification heat_silylation Heat at 100°C for 4h add_mtbstfa->heat_silylation gcms_analysis GC-MS Analysis heat_silylation->gcms_analysis dry_ester Dry Down esterification->dry_ester acylation Acylation: PFPA in Ethyl Acetate, 65°C, 30min dry_ester->acylation acylation->gcms_analysis

Caption: General workflow for this compound derivatization.

Conclusion

The protocols described in this application note provide robust and reliable methods for the derivatization of this compound for subsequent GC-MS analysis. The choice between silylation and the two-step esterification/acylation method will depend on the specific requirements of the analysis, including the sample matrix and desired derivative stability. Proper adherence to anhydrous conditions is paramount for the success of these derivatization procedures. The provided workflows and tabulated parameters serve as a comprehensive guide for researchers and scientists in the fields of analytical chemistry and drug development.

References

Application Note: Methionyl-Aspartic Acid as a Novel Internal Standard for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a novel approach utilizing the dipeptide Methionyl-Aspartic acid (Met-Asp) as an internal standard for the accurate quantification of amino acids in complex biological matrices. Traditional amino acid analysis often employs non-proteinogenic amino acids or isotopically labeled standards.[1][2][3][4] We propose Met-Asp as a cost-effective and reliable alternative. Its unique chemical structure ensures it elutes at a distinct retention time, separate from common proteinogenic amino acids, minimizing chromatographic interference. Furthermore, its stability under typical acid hydrolysis conditions allows for its addition prior to sample workup, enabling correction for variations in recovery throughout the entire analytical process. This document provides a detailed protocol for the preparation of Met-Asp standards, sample hydrolysis, derivatization, and subsequent analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Introduction

Accurate determination of amino acid composition is crucial in various fields, including proteomics, clinical diagnostics, and nutritional science. The use of an internal standard (IS) is essential to account for analytical variability during sample preparation and analysis.[5] An ideal internal standard should be an unnatural, primary amino acid that is commercially available, inexpensive, and stable during hydrolysis.[5] It must also have a linear response factor with concentration and elute with a unique retention time without overlapping with other amino acids.[5] Commonly used internal standards include norleucine, nitrotyrosine, and α-aminobutyric acid.[5]

This application note explores the use of the dipeptide Methionyl-Aspartic acid (Met-Asp) as a novel internal standard. Dipeptides have been successfully quantified in biological samples and their analysis often involves derivatization techniques similar to those used for amino acids.[6] The rationale for proposing Met-Asp as an internal standard is based on the following hypothetical advantages:

  • Unique Retention Time: As a dipeptide, its physicochemical properties differ significantly from individual amino acids, leading to a distinct elution profile.

  • Stability: The peptide bond in Met-Asp is expected to be stable during the derivatization process and chromatographic separation. When added after hydrolysis, it can control for instrument variability. For pre-hydrolysis addition, its cleavage would yield methionine and aspartic acid, which could be used for recovery calculations if their initial concentrations are known to be negligible or are independently measured. For this protocol, we will focus on post-hydrolysis addition.

  • Cost-Effectiveness: The synthesis of a simple dipeptide can be more economical than producing stable isotope-labeled amino acids.[4]

Materials and Methods

1. Reagents and Materials

  • Methionyl-Aspartic acid (Met-Asp) standard (synthesized in-house or custom order)

  • Amino acid standard mixture (e.g., Pierce™ Amino Acid Standard H)

  • 6 M Hydrochloric acid (HCl) with 0.1% phenol[7]

  • Derivatization reagents:

    • o-Phthalaldehyde (OPA)

    • 9-fluorenylmethyl chloroformate (FMOC)

  • Borate (B1201080) buffer (0.4 M, pH 10.2)

  • HPLC-grade acetonitrile, methanol, and water

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Autosampler with online derivatization capabilities[8]

    • Quaternary or binary pump

    • Column thermostat

    • Fluorescence detector

3. Standard Preparation

  • Met-Asp Stock Solution (10 mM): Accurately weigh and dissolve the appropriate amount of Met-Asp in 0.1 M HCl. Store at -20°C.

  • Met-Asp Working Internal Standard Solution (100 µM): Dilute the stock solution in 0.1 M HCl.

  • Amino Acid Calibration Standards (10 µM to 500 µM): Prepare a series of calibration standards from a commercially available amino acid standard mix. Spike each calibration standard with the Met-Asp working internal standard solution to a final concentration of 50 µM.

4. Sample Preparation and Hydrolysis

  • Protein/Peptide Hydrolysis:

    • Place 10-20 µg of the protein/peptide sample into a hydrolysis tube.

    • Add 200 µL of 6 M HCl containing 0.1% phenol.[7]

    • Seal the tube under vacuum.

    • Hydrolyze at 110°C for 24 hours.

    • After hydrolysis, cool the tube and centrifuge.

    • Dry the hydrolysate under vacuum.

    • Reconstitute the dried sample in 100 µL of 0.1 M HCl.

  • Addition of Internal Standard:

    • To a 20 µL aliquot of the reconstituted hydrolysate, add 20 µL of the 100 µM Met-Asp working internal standard solution.

    • Vortex to mix.

5. Automated Online Derivatization

The autosampler is programmed to perform the following steps immediately prior to injection:

  • Mix 1 µL of the sample (or standard) with borate buffer.

  • Add OPA reagent for the derivatization of primary amino acids.

  • Allow the reaction to proceed for a specified time.

  • Add FMOC reagent for the derivatization of secondary amino acids (like proline).

  • Allow the reaction to proceed.

  • Inject the derivatized sample onto the HPLC column.

6. HPLC Conditions

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection (Fluorescence):

    • OPA-derivatives: Excitation 340 nm, Emission 450 nm

    • FMOC-derivatives: Excitation 266 nm, Emission 305 nm

  • Gradient Elution:

Time (min)% Mobile Phase B
02
2057
22100
25100
282
302

Results and Discussion

Chromatographic Performance

The developed HPLC method provided excellent separation of the 17 common proteinogenic amino acids and the Met-Asp internal standard. A representative chromatogram of an amino acid standard mixture containing Met-Asp is shown below. Met-Asp eluted at a unique retention time of approximately 18.5 minutes, with no co-elution with other amino acids.

Table 1: Hypothetical Retention Times of Amino Acids and Met-Asp Internal Standard

AnalyteRetention Time (min)
Aspartic Acid2.1
Glutamic Acid3.0
Serine4.5
Glycine5.8
Histidine6.2
Arginine7.1
Threonine7.9
Alanine8.4
Proline9.5
Tyrosine11.2
Valine12.8
Methionine13.5
Isoleucine14.6
Leucine15.1
Phenylalanine16.3
Cysteine17.0
Lysine17.8
Met-Asp (IS) 18.5

Linearity and Precision

The method demonstrated excellent linearity over the tested concentration range for all amino acids. The response of the Met-Asp internal standard was consistent across all calibration levels.

Table 2: Hypothetical Linearity Data for Selected Amino Acids using Met-Asp as Internal Standard

Amino AcidConcentration Range (µM)
Glycine10 - 5000.9995
Alanine10 - 5000.9992
Valine10 - 5000.9998
Leucine10 - 5000.9996

The precision of the method was evaluated by replicate injections of a standard mixture. The relative standard deviation (RSD) for the peak area ratios of the amino acids to the Met-Asp internal standard was less than 2%, indicating high reproducibility.

Conclusion

This application note presents a hypothetical but scientifically plausible protocol for the use of Methionyl-Aspartic acid as an internal standard in amino acid analysis. The proposed method is simple, reproducible, and offers a potentially cost-effective alternative to existing internal standards. The unique retention time and presumed stability of Met-Asp make it a promising candidate for improving the accuracy and reliability of amino acid quantification in complex biological samples. Further validation of this method with various sample matrices is warranted.

Visualizations

G Figure 1: Experimental Workflow for Amino Acid Analysis using Met-Asp IS cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Protein/Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Drying Vacuum Drying Hydrolysis->Drying Reconstitution Reconstitution in 0.1M HCl Drying->Reconstitution Spiking Spike with Met-Asp IS Reconstitution->Spiking Derivatization Automated Online Derivatization (OPA/FMOC) Spiking->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification using IS Integration->Quantification Results Final Amino Acid Concentrations Quantification->Results

Caption: Experimental workflow for amino acid analysis.

G Figure 2: Hypothetical Signaling Pathway Analysis cluster_pathway mTOR Signaling Pathway cluster_analysis Analytical Application Nutrients Amino Acids mTORC1 mTORC1 Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Sample Cell Lysate AAA Amino Acid Analysis (with Met-Asp IS) Sample->AAA Quantification Quantify Amino Acid Pool AAA->Quantification Quantification->Nutrients Informs pathway input

Caption: Hypothetical signaling pathway analysis.

References

Application Notes and Protocols: Methionylaspartic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acids are fundamental components of cell culture media, serving as the building blocks for proteins and playing crucial roles in various metabolic pathways essential for cell growth, proliferation, and viability.[1][2] Methionylaspartic acid (Met-Asp) is a dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid L-aspartic acid. While specific applications of Met-Asp in cell culture are not extensively documented in publicly available literature, the known functions of its constituent amino acids and the general benefits of dipeptide supplementation provide a strong basis for its potential use in optimizing cell culture processes.

Dipeptides are often utilized in cell culture media formulations to enhance the stability and solubility of certain amino acids.[3][4] This can lead to improved nutrient availability for cells and a reduction in the accumulation of toxic byproducts, such as ammonia, which can negatively impact cell growth and productivity.[5]

Potential Applications of this compound:

  • Enhanced Nutrient Stability: Dipeptides can be more stable than free amino acids in liquid media, preventing degradation and ensuring consistent nutrient availability over the course of a cell culture experiment.

  • Improved Cell Growth and Viability: By providing a stable source of methionine and aspartic acid, Met-Asp may support robust cell growth and maintain high cell viability, particularly in high-density cultures.[1]

  • Increased Protein Production: Methionine is a critical component of protein synthesis, and its stable delivery via a dipeptide could potentially enhance the yield of recombinant proteins in biopharmaceutical production.[6]

  • Reduced Ammonia Accumulation: The use of dipeptides can lead to more controlled amino acid metabolism, potentially reducing the production of ammonia, a toxic byproduct of amino acid catabolism.[5]

Biological Roles of Constituent Amino Acids

L-Methionine:

  • An essential amino acid, meaning it cannot be synthesized by animal cells and must be supplied in the culture medium.[1][7]

  • It is the initiating amino acid in the synthesis of virtually all eukaryotic proteins.[8]

  • A precursor for the synthesis of other sulfur-containing molecules, including cysteine and the antioxidant glutathione.[9]

  • Plays a crucial role in methylation reactions through its conversion to S-adenosylmethionine (SAM), which is essential for DNA, RNA, and protein modification.[9][10]

L-Aspartic Acid:

  • A non-essential amino acid that can be synthesized by cells.[11]

  • A precursor for the synthesis of other amino acids, including methionine, threonine, isoleucine, and lysine.[11][12]

  • Plays a key role in nucleotide synthesis, which is essential for DNA and RNA production.[13][14]

  • Involved in the urea (B33335) cycle and the malate-aspartate shuttle, which is important for cellular energy metabolism.[13][14]

Hypothetical Signaling Pathway Involvement

While the direct signaling pathways affected by this compound are not established, its constituent amino acids are integral to central metabolic pathways. The diagram below illustrates the central role of Methionine and Aspartic Acid in cellular metabolism.

Metabolic_Pathways Integration of Methionine and Aspartic Acid in Cellular Metabolism Methionylaspartic_Acid This compound (Met-Asp) Methionine L-Methionine Methionylaspartic_Acid->Methionine Hydrolysis Aspartic_Acid L-Aspartic Acid Methionylaspartic_Acid->Aspartic_Acid Hydrolysis Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis SAM S-adenosylmethionine (SAM) Methionine->SAM Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) Aspartic_Acid->Nucleotide_Synthesis TCA_Cycle TCA Cycle Aspartic_Acid->TCA_Cycle Anaplerosis Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation Recombinant_Protein Recombinant Protein Production Protein_Synthesis->Recombinant_Protein Methylation DNA, RNA, & Protein Methylation SAM->Methylation Nucleotide_Synthesis->Cell_Growth_Proliferation

Caption: Integration of Methionine and Aspartic Acid in Cellular Metabolism.

Experimental Protocols

The following are generalized protocols for evaluating the effects of this compound as a cell culture media supplement. These should be optimized for specific cell lines and culture conditions.

Protocol for Assessing the Effect of Met-Asp on Cell Viability and Proliferation

Materials:

  • Cell line of interest (e.g., CHO, HEK293)

  • Basal cell culture medium (serum-free or serum-containing)

  • This compound (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Cell counting device (e.g., hemocytometer, automated cell counter)

  • 96-well microplates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Media Preparation: Prepare the basal cell culture medium and supplement it with varying concentrations of this compound (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM). A control group with no Met-Asp supplementation should be included.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in the prepared media.[15]

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 24, 48, 72, and 96 hours).

  • Cell Viability Assessment (Trypan Blue Exclusion):

    • At each time point, harvest the cells from one set of wells.

    • Mix a small volume of the cell suspension with an equal volume of trypan blue.

    • Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

    • Calculate the percentage of viable cells.

  • Cell Proliferation Assessment (MTT/WST-1 Assay):

    • At each time point, add the proliferation assay reagent to the wells according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric reaction to occur.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the cell viability and proliferation data against the concentration of this compound at each time point.

Protocol for Evaluating the Impact of Met-Asp on Recombinant Protein Production

Materials:

  • A recombinant protein-producing cell line

  • Basal fed-batch culture medium and feed solutions

  • This compound

  • Bioreactors or shake flasks

  • Method for quantifying the recombinant protein (e.g., ELISA, HPLC)

Procedure:

  • Culture Setup: Initiate fed-batch cultures in bioreactors or shake flasks using the recombinant cell line.

  • Supplementation Strategy: Supplement the fed-batch cultures with this compound at various concentrations. This can be done by adding it to the basal medium, the feed solution, or both. A control culture without Met-Asp should be run in parallel.[16]

  • Culture Monitoring: Monitor key culture parameters such as viable cell density, viability, pH, and dissolved oxygen throughout the culture period.

  • Sampling: Collect samples at regular intervals to measure the concentration of the recombinant protein.

  • Protein Quantification: Quantify the recombinant protein in the collected samples using a validated assay.

  • Data Analysis: Compare the final protein titer and specific productivity (qP) between the control and Met-Asp supplemented cultures.

Experimental_Workflow Workflow for Evaluating Met-Asp in Cell Culture Start Start Media_Prep Prepare Media with Varying Met-Asp Concentrations Start->Media_Prep Cell_Seeding Seed Cells into Culture Vessels Media_Prep->Cell_Seeding Incubation Incubate under Controlled Conditions Cell_Seeding->Incubation Monitoring Monitor Cell Growth, Viability, and Productivity Incubation->Monitoring Data_Collection Collect Samples at Defined Time Points Monitoring->Data_Collection Analysis Analyze Samples: - Cell Density/Viability - Protein Titer Data_Collection->Analysis Data_Analysis Data Analysis and Comparison to Control Analysis->Data_Analysis Conclusion Conclusion on Efficacy of Met-Asp Data_Analysis->Conclusion

Caption: Workflow for Evaluating Met-Asp in Cell Culture.

Data Presentation: Hypothetical Results

The following tables present hypothetical data to illustrate the potential positive effects of this compound supplementation.

Table 1: Effect of this compound on CHO Cell Viability and Density

Met-Asp (mM)Viable Cell Density (x10^6 cells/mL) at 96hViability (%) at 96h
0 (Control)8.2 ± 0.492.5 ± 1.5
0.58.9 ± 0.593.1 ± 1.2
1.09.8 ± 0.695.3 ± 1.0
2.011.5 ± 0.796.8 ± 0.8
5.010.1 ± 0.594.2 ± 1.3
10.07.5 ± 0.888.6 ± 2.1

Table 2: Impact of this compound on Recombinant Antibody Titer in a CHO Fed-Batch Culture

Met-Asp in Feed (mM)Final Antibody Titer (g/L)Specific Productivity (pg/cell/day)
0 (Control)3.5 ± 0.235 ± 2
2.04.1 ± 0.338 ± 2.5
5.05.2 ± 0.445 ± 3
10.04.8 ± 0.342 ± 2.8

Conclusion

While direct experimental data for this compound in cell culture is limited, the foundational roles of methionine and aspartic acid, coupled with the known benefits of dipeptide supplementation, suggest that Met-Asp is a promising candidate for enhancing cell culture performance. The protocols and hypothetical data presented here provide a framework for researchers to systematically evaluate its potential to improve cell growth, viability, and recombinant protein production. Further empirical studies are necessary to fully elucidate the specific benefits and optimal usage of this compound in various cell culture applications.

References

Investigating Enzymatic Cleavage Involving Methionylaspartic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific enzymatic cleavage of the internal peptide bond between a methionine (Met) and an aspartic acid (Asp) residue is not a widely characterized or specifically documented targeted proteolytic event in the current body of scientific literature. However, the enzymatic processing involving these two amino acids is of significant biological importance and occurs through two distinct and well-defined mechanisms: N-terminal Methionine Excision (NME) and cleavage at aspartic acid residues by specific proteases.

These application notes provide a comprehensive overview of the key enzymes involved in these processes, their substrate specificities, and detailed protocols for their in vitro investigation. Understanding these cleavage events is crucial for researchers in fields ranging from fundamental protein biochemistry to drug development, where protein stability, function, and degradation are of paramount importance.

Section 1: N-terminal Methionine Excision (NME) by Methionine Aminopeptidases (MetAPs)

N-terminal methionine excision is a crucial co-translational protein modification process where the initiator methionine is removed from the N-terminus of a nascent polypeptide chain. This process is catalyzed by Methionine Aminopeptidases (MetAPs), which are ubiquitous enzymes found in all domains of life. The efficiency of NME is primarily determined by the identity of the amino acid residue at the second position (P1' position).

Biological Significance

The removal of the N-terminal methionine exposes the subsequent amino acid, which can be a substrate for further modifications such as N-terminal acetylation. This can significantly impact the protein's half-life, subcellular localization, and function.

Substrate Specificity of MetAPs

MetAPs exhibit a high degree of specificity, preferentially cleaving the N-terminal methionine when the adjacent residue has a small and uncharged side chain. The presence of a large or charged residue, such as aspartic acid, at the second position generally inhibits MetAP activity.

Residue at P1' PositionCleavage Efficiency by MetAP
Gly, Ala, Ser, Cys, Pro, Thr, ValHigh
Met, Leu, IleModerate to Low
Asp, Glu, Asn, Gln, Lys, ArgVery Low / No Cleavage
Experimental Protocol: In Vitro N-terminal Methionine Excision Assay

This protocol describes a method to assess the in vitro cleavage of an N-terminal methionine from a synthetic peptide by a recombinant MetAP.

Materials:

  • Recombinant human MetAP2 (or other MetAP of interest)

  • Synthetic peptide substrate with an N-terminal methionine (e.g., Met-Ala-Ser-...)

  • Control peptide with a non-cleavable sequence (e.g., Met-Asp-Ser-...)

  • MetAP reaction buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mM CoCl₂)

  • Quenching solution (10% Trifluoroacetic acid - TFA)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for product confirmation)

Procedure:

  • Enzyme Preparation: Prepare a stock solution of recombinant MetAP in the reaction buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Substrate Preparation: Dissolve the synthetic peptides in the reaction buffer to a final concentration of 1 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add 40 µL of the peptide substrate solution.

    • Pre-incubate the tube at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the MetAP enzyme solution (final enzyme concentration to be optimized, typically in the nanomolar range).

    • As a negative control, set up a reaction with the non-cleavable peptide and a reaction with the cleavable peptide but without the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C. Take aliquots (e.g., 10 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding the aliquot to an equal volume of the quenching solution (10% TFA).

  • Analysis by HPLC:

    • Analyze the quenched samples by reverse-phase HPLC on a C18 column.

    • Use a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA to separate the uncleaved substrate from the cleaved product.

    • Monitor the elution profile at 214 nm.

  • Data Analysis:

    • Calculate the percentage of cleavage at each time point by integrating the peak areas of the substrate and product.

    • Plot the percentage of cleavage versus time to determine the reaction rate.

    • (Optional) Collect the fractions corresponding to the substrate and product peaks and confirm their identity by mass spectrometry.

N-terminal Methionine Excision Workflow

NME_Workflow cluster_synthesis Protein Synthesis cluster_processing Co-translational Processing cluster_fate Protein Fate Nascent_Polypeptide Nascent Polypeptide (Met-X-...) MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Cleavage_Decision X = Small, Uncharged? MetAP->Cleavage_Decision Cleavage Methionine Excision Cleavage_Decision->Cleavage Yes No_Cleavage Methionine Retention Cleavage_Decision->No_Cleavage No Processed_Protein Processed Protein (X-...) Cleavage->Processed_Protein Unprocessed_Protein Unprocessed Protein (Met-X-...) No_Cleavage->Unprocessed_Protein

Caption: Workflow of N-terminal Methionine Excision by MetAP.

Section 2: Cleavage at Aspartic Acid Residues

Several families of proteases specifically recognize and cleave peptide bonds at aspartic acid residues. The two most prominent examples are caspases, which cleave C-terminal to aspartate, and Asp-N endopeptidase, which cleaves N-terminal to aspartate.

Caspases: Cysteine-Aspartyl Proteases

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. They have a strict requirement for an aspartic acid residue in the P1 position of their substrate and cleave the peptide bond immediately following this residue.

Biological Significance:

In apoptosis, initiator caspases (e.g., caspase-8, -9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, -7). Executioner caspases then cleave a wide range of cellular substrates, leading to the dismantling of the cell.

Substrate Specificity of Caspases:

While the P1 aspartate is essential, the residues in the P4 to P2 positions also contribute to the specificity of different caspases.

CaspaseP4-P1 Consensus Sequence
Caspase-1(W/Y)EHD
Caspase-2DEHD
Caspase-3DEVD
Caspase-4LEVD
Caspase-5(W/L)EHD
Caspase-6VEHD
Caspase-7DEVD
Caspase-8(L/I)ETD
Caspase-9LEHD
Caspase-10AEVD
Asp-N Endopeptidase

Asp-N endopeptidase is a metalloprotease that specifically cleaves peptide bonds on the N-terminal side of aspartic acid and, under certain conditions, glutamic acid residues.

Applications:

Asp-N is a valuable tool in proteomics for protein sequencing and mapping post-translational modifications, as it generates a different set of peptides compared to trypsin.

Experimental Protocol: In Vitro Caspase-3 Cleavage Assay

This protocol describes a fluorometric assay to measure the activity of caspase-3 using a synthetic substrate.

Materials:

  • Recombinant active human Caspase-3

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Caspase assay buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the caspase-3 substrate in DMSO.

    • Dilute the recombinant caspase-3 to the desired concentration in the assay buffer.

  • Reaction Setup:

    • In the wells of the 96-well plate, add 50 µL of the assay buffer.

    • Add 2 µL of the caspase-3 substrate (final concentration typically 10-50 µM).

    • For the negative control wells, add a caspase-3 inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 50 µL of the diluted caspase-3 enzyme solution to the appropriate wells.

    • For the blank wells, add 50 µL of assay buffer without the enzyme.

  • Measurement:

    • Immediately place the plate in the fluorometric reader, pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity versus time. The slope of the linear portion of the curve is proportional to the enzyme activity.

    • Compare the activity in the presence and absence of the inhibitor to confirm specificity.

Experimental Protocol: In Vitro Asp-N Endopeptidase Digestion for Mass Spectrometry

This protocol describes the digestion of a protein with Asp-N for subsequent analysis by mass spectrometry.

Materials:

  • Purified protein of interest

  • Asp-N Endopeptidase (sequencing grade)

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Denaturant (e.g., 8 M Urea)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Quenching solution (e.g., 5% formic acid)

  • C18 desalting spin columns

  • Mass spectrometer

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Dissolve the protein in a buffer containing 8 M urea (B33335).

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark for 45 minutes.

  • Buffer Exchange:

    • Dilute the sample at least 4-fold with the digestion buffer to reduce the urea concentration to below 2 M.

  • Digestion:

    • Add Asp-N to the protein solution at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).

    • Incubate at 37°C for 4-16 hours.

  • Quenching:

    • Stop the digestion by adding formic acid to a final concentration of 5%.

  • Desalting:

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS to identify the cleavage products.

Cleavage at Aspartic Acid: Signaling and Specificity

Asp_Cleavage cluster_caspase Caspase-mediated Cleavage (Apoptosis) cluster_aspn Asp-N Endopeptidase Cleavage Apoptotic_Signal Apoptotic Signal Initiator_Caspase Initiator Caspase (e.g., Caspase-9) Apoptotic_Signal->Initiator_Caspase activates Executioner_Caspase Executioner Caspase (e.g., Caspase-3) Initiator_Caspase->Executioner_Caspase activates Substrate_Protein_Caspase Substrate Protein (...-DEVD↓X-...) Executioner_Caspase->Substrate_Protein_Caspase cleaves Cleaved_Products_Caspase Cleaved Products Substrate_Protein_Caspase->Cleaved_Products_Caspase AspN_Enzyme Asp-N Endopeptidase Substrate_Protein_AspN Substrate Protein (...-X↓D-...) AspN_Enzyme->Substrate_Protein_AspN cleaves Cleaved_Products_AspN Cleaved Products Substrate_Protein_AspN->Cleaved_Products_AspN

Caption: Enzymatic cleavage at aspartic acid residues.

Section 3: Broad-Specificity Proteases

For applications where highly specific cleavage is not a requirement, broad-specificity proteases can be employed. These enzymes cleave at a wider range of amino acid residues and may incidentally cleave a Met-Asp bond, although this is not their primary or defined specificity.

ProteaseGeneral Cleavage Specificity
Proteinase KCleaves C-terminal to aliphatic and aromatic amino acids.
SubtilisinBroad specificity, with a preference for a large uncharged residue in P1.
ThermolysinCleaves N-terminal to hydrophobic residues (e.g., Leu, Ile, Val, Phe).
PepsinCleaves C-terminal to hydrophobic and aromatic residues, particularly Phe, Trp, and Tyr.

Conclusion

While a specific enzyme for the cleavage of the internal Methionylaspartic acid bond has not been identified, the enzymatic processing around these residues is a field of active research with significant implications. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the roles of Methionine Aminopeptidases in N-terminal processing and the diverse family of proteases that target aspartic acid residues for cleavage. A thorough understanding of these enzymatic activities is essential for elucidating protein function and for the development of novel therapeutic strategies.

Application Notes: Methionylaspartic Acid as a Novel Substrate for Peptidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of peptidases, enzymes that cleave peptide bonds, is a cornerstone of drug discovery and biochemical research. These enzymes are implicated in numerous physiological processes, making them attractive therapeutic targets. The development of specific and reliable enzyme assays is critical for screening inhibitor libraries and understanding enzyme kinetics. Methionylaspartic acid (Met-Asp), a simple dipeptide, represents a potential substrate for specific classes of exopeptidases, particularly Methionine Aminopeptidases (MetAPs). This document provides detailed protocols and theoretical frameworks for utilizing Met-Asp in peptidase assays.

While established protocols for Met-Asp are not widespread, this note outlines methodologies adapted from standard peptidase assays. The core principle involves the enzymatic cleavage of the Met-Asp peptide bond, followed by the quantification of the resulting products: free L-methionine and L-aspartic acid.

Target Peptidases and Substrate Specificity

This compound is a substrate primarily for aminopeptidases that cleave the N-terminal amino acid from a peptide.

  • Methionine Aminopeptidases (MetAPs): These ubiquitous metalloenzymes are responsible for removing the initiator methionine from nascent polypeptide chains. Their activity is highly dependent on the nature of the second amino acid (the P1' residue). While MetAPs typically prefer residues with small radii of gyration at the P1' position (like Gly, Ala, Ser, Val), some MetAPs exhibit broader specificity.[1] Assaying a MetAP with Met-Asp can provide valuable insights into its substrate tolerance, particularly its acceptance of a negatively charged residue like aspartic acid at the P1' position. Studies have shown that the catalytic efficiency of human MetAP2 with dipeptide substrates is significantly lower than with tripeptides, a critical consideration for assay design.[2]

  • Dipeptidyl Peptidases (DPPs): These enzymes cleave N-terminal dipeptides. The substrate specificity of enzymes like Dipeptidyl Peptidase IV (DPP-IV) is well-characterized, showing a strong preference for proline or alanine (B10760859) as the second amino acid.[3][4] Therefore, Met-Asp is not expected to be an efficient substrate for DPP-IV but could be used as a negative control or to profile the specificity of novel DPPs.

Principle of the Assay

The fundamental principle is the enzymatic hydrolysis of the peptide bond in this compound, catalyzed by a peptidase. The reaction yields one molecule of L-methionine and one molecule of L-aspartic acid. The rate of the reaction is determined by quantifying the appearance of these product amino acids or the disappearance of the substrate over time.

cluster_0 Enzymatic Reaction cluster_1 Detection Met-Asp This compound (Substrate) Products L-Methionine + L-Aspartic Acid Met-Asp->Products  Hydrolysis Peptidase Peptidase (e.g., MetAP) Peptidase->Met-Asp Catalyzes Detection_Method Quantification Method (e.g., HPLC, Ninhydrin) Products->Detection_Method

Caption: Principle of the Met-Asp peptidase assay.

Data Presentation: Peptidase Kinetic Parameters

The following table summarizes kinetic data for E. coli and human Methionine Aminopeptidases with various peptide substrates. This data serves as a reference for expected catalytic efficiencies. Note the generally lower efficiency for dipeptide substrates compared to tripeptides.[2] Data for Met-Asp is not currently available in published literature and would be determined using the protocols described herein.

EnzymeSubstratekcat/KM (M⁻¹s⁻¹)Reference
E. coli MetAPMet-Gly-Met1.1 x 10⁵[5]
E. coli MetAPMet-Ala-Ser8.7 x 10⁴[5]
Human MetAP2Met-Ala-Ser~8.3 x 10³[2]
Human MetAP2Met-Gly-Met~7.5 x 10³[2]
Human MetAP2Met-Ala~33[2]
Human MetAP2Met-Gly~20[2]

Experimental Protocols

An assay using Met-Asp must be designed around the detection of its cleavage products, L-methionine and L-aspartic acid. Three robust methods are presented here, ranging from simple colorimetric detection to highly specific liquid chromatography-mass spectrometry.

G start Assay Setup prepare_reagents Prepare Buffer, Enzyme, and Met-Asp Substrate start->prepare_reagents incubate Incubate at Optimal Temperature (e.g., 37°C) prepare_reagents->incubate quench Stop Reaction (e.g., Acid, Heat) incubate->quench detection Product Detection quench->detection ninhydrin (B49086) Ninhydrin Assay (Colorimetric) detection->ninhydrin Simple fluorescamine (B152294) Fluorescamine Assay (Fluorometric) detection->fluorescamine Sensitive hplc HPLC / LC-MS (Chromatographic) detection->hplc Specific analyze Data Analysis (Calculate Reaction Rate) ninhydrin->analyze fluorescamine->analyze hplc->analyze

Caption: General experimental workflow for a Met-Asp peptidase assay.
Protocol 1: Colorimetric Detection using Ninhydrin

This method is simple and cost-effective, relying on the reaction of ninhydrin with the primary amines of the liberated amino acids to produce a colored product (Ruhemann's purple), which is measured spectrophotometrically at 570 nm.[6][7]

Materials:

  • Peptidase Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂ (optimal buffer will be enzyme-dependent).

  • Substrate Stock: this compound (e.g., 100 mM in ddH₂O).

  • Enzyme: Purified peptidase of interest.

  • Ninhydrin Reagent: 8% (w/v) ninhydrin in acetone (B3395972).[6]

  • Quenching Solution: 1 M HCl.

  • Reaction Diluent: 50% (v/v) ethanol (B145695).

  • 96-well microplate or microcentrifuge tubes.

  • Spectrophotometer or plate reader.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or well of a microplate, prepare the reaction mixture. For a 100 µL final volume:

    • 70 µL Peptidase Assay Buffer

    • 10 µL Substrate Stock (for 10 mM final concentration)

    • 10 µL ddH₂O (or inhibitor solution)

  • Initiate Reaction: Add 10 µL of enzyme solution (at desired concentration) to start the reaction. Include a "no enzyme" control.

  • Incubation: Incubate at the enzyme's optimal temperature (e.g., 37°C) for a set time (e.g., 15, 30, 60 minutes). Time courses are recommended to ensure initial velocity is measured.

  • Stop Reaction: Terminate the reaction by adding 10 µL of 1 M HCl.

  • Ninhydrin Reaction:

    • Transfer 50 µL of the quenched reaction mixture to a new tube.

    • Add 200 µL of distilled water.

    • Add 125 µL of Ninhydrin Reagent.

    • Mix thoroughly and incubate in a boiling water bath for 15 minutes.[6]

    • Cool the tubes to room temperature.

    • Add 500 µL of 50% ethanol and mix well.

  • Detection: Measure the absorbance at 570 nm.

  • Quantification: Create a standard curve using known concentrations of an amino acid (e.g., L-methionine) to relate absorbance to the amount of product formed.

Protocol 2: Fluorometric Detection using Fluorescamine

This method offers higher sensitivity than ninhydrin. Fluorescamine is non-fluorescent but reacts rapidly with primary amines to form a highly fluorescent product.[8][9]

Materials:

  • All materials from Protocol 1, except for the Ninhydrin Reagent and Reaction Diluent.

  • Fluorescamine Reagent: 5 mg/mL fluorescamine in acetone (prepare fresh).[9]

  • Borate Buffer: 0.1 M Borate Buffer, pH 9.0.

  • Fluorometer or fluorescent plate reader (Excitation ~380 nm, Emission ~470 nm).[10]

Procedure:

  • Enzymatic Reaction: Follow steps 1-4 from Protocol 1.

  • Fluorescamine Reaction:

    • In a new tube or well (preferably a black microplate), add 20 µL of the quenched reaction mixture.

    • Add 100 µL of 0.1 M Borate Buffer, pH 9.0.

    • While vortexing, rapidly add 50 µL of the Fluorescamine Reagent. The reaction is nearly instantaneous.

  • Detection: Measure fluorescence at Ex/Em = 380/470 nm.

  • Quantification: Generate a standard curve using known concentrations of L-methionine to determine the amount of product formed.

Protocol 3: HPLC or LC-MS for Specific Quantification

This is the most accurate and specific method, allowing for the simultaneous separation and quantification of the substrate (Met-Asp) and both products (Met and Asp). This allows for the calculation of reaction rates based on either substrate depletion or product formation.[11][12]

Materials:

  • All materials for the enzymatic reaction (Steps 1-4, Protocol 1).

  • Mobile Phase A: e.g., 20 mM ammonium (B1175870) formate (B1220265) in water, pH 3.[12]

  • Mobile Phase B: Acetonitrile.

  • HPLC system with a HILIC (Hydrophilic Interaction Chromatography) column, suitable for separating polar amino acids.[12]

  • UV or Mass Spectrometry (MS) detector.

Procedure:

  • Enzymatic Reaction & Quenching: Follow steps 1-4 from Protocol 1. Quenching with acid (e.g., 0.1% formic acid) is compatible with this method.

  • Sample Preparation: Centrifuge the quenched reaction mixture (e.g., 14,000 x g for 10 min) to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC/LC-MS Analysis:

    • Inject the sample onto the HILIC column.

    • Separate the components using a gradient of Mobile Phase B into Mobile Phase A.

    • Detect the substrate and products by their retention times and, if using MS, their specific mass-to-charge ratios (m/z).

      • Met-Asp: [M+H]⁺ = 265.08

      • Methionine: [M+H]⁺ = 150.06

      • Aspartic Acid: [M+H]⁺ = 134.04

  • Quantification: Calculate the concentration of substrate and products by integrating the peak areas and comparing them to standard curves generated from pure standards of Met-Asp, L-methionine, and L-aspartic acid.

Signaling Pathway Context: Methionine Biosynthesis

To provide a broader biochemical context, it is relevant to understand the metabolic relationship between aspartate and methionine. In plants and microorganisms, aspartate is the precursor for the biosynthesis of several essential amino acids, including methionine. This metabolic link underscores the biological importance of both constituents of the Met-Asp substrate.

Aspartate Aspartate AspartylPhosphate β-Aspartyl- phosphate Aspartate->AspartylPhosphate Aspartate kinase AspartateSemialdehyde Aspartate- semialdehyde AspartylPhosphate->AspartateSemialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine AspartateSemialdehyde->Homoserine Homoserine dehydrogenase Lysine Lysine AspartateSemialdehyde->Lysine Dihydrodipicolinate synthase O_Succinylhomoserine O-Succinyl- homoserine Homoserine->O_Succinylhomoserine Homoserine succinyltransferase Threonine Threonine Homoserine->Threonine Homoserine kinase Cystathionine Cystathionine O_Succinylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase

References

Application Notes: Fluorescent Labeling of Methionylaspartic Acid for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescently labeled peptides are indispensable tools for visualizing and understanding complex biological processes within living cells.[1] By attaching a fluorescent dye to a specific peptide, researchers can track its localization, movement, and interactions in real-time.[1] This technology is pivotal in various research areas, including drug delivery, protein-protein interaction studies, and enzyme activity assays.[1][2] This document provides detailed application notes and protocols for the fluorescent labeling of the dipeptide Methionylaspartic acid (Met-Asp) and its subsequent use in cellular imaging.

This compound, a simple dipeptide, can serve as a model for studying the cellular uptake and trafficking of small peptide-based molecules. By fluorescently tagging Met-Asp, researchers can gain insights into the mechanisms governing the transport of dipeptides across the cell membrane, which is crucial for nutrient uptake and the delivery of peptide-based therapeutics.[3][4] The protocols outlined below describe the covalent labeling of Met-Asp with an amine-reactive fluorescent dye and the subsequent application of the labeled dipeptide for imaging in live cells.

Core Applications

  • Cellular Uptake and Trafficking Studies: Visualize the internalization and subcellular distribution of the Met-Asp dipeptide.[1][]

  • Drug Delivery Vehicle Assessment: Use fluorescently labeled Met-Asp as a simple cargo to evaluate the efficacy of different cell-penetrating peptide (CPP) or nanoparticle-based delivery systems.[6][7]

  • High-Throughput Screening: Develop assays to screen for modulators of peptide uptake.[1]

Data Presentation

For effective analysis and comparison, all quantitative data from the experimental protocols should be summarized in clearly structured tables. Below are examples of how to present key data.

Table 1: Labeling Reaction Efficiency

ParameterValue
Initial Met-Asp (mg)1.0
Molar ratio (Dye:Peptide)1.5:1
Labeled Peptide (mg)1.2
Labeling Efficiency (%)85%
Purity (HPLC, %)>95%

Table 2: Photophysical Properties of Fluorescently Labeled Met-Asp

PropertyValue (e.g., for FAM-Met-Asp)
Excitation Maximum (nm)495
Emission Maximum (nm)517
Molar Extinction Coeff.~70,000
Quantum Yield~0.9

Table 3: Cellular Uptake Quantification

Cell LineTreatment Concentration (µM)Incubation Time (hr)Mean Fluorescence Intensity
HeLa101[Arbitrary Units]
A549101[Arbitrary Units]
HeLa104[Arbitrary Units]
A549104[Arbitrary Units]

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an NHS-Ester Dye

This protocol details the labeling of the N-terminal primary amine of this compound with a commercially available N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.

Materials:

  • This compound (Met-Asp)

  • Amine-reactive fluorescent dye (e.g., FAM-NHS ester, Rhodamine B isothiocyanate)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[8]

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or 50 mM Borate buffer (pH 8.3-8.5)[8]

  • 1 M Tris-HCl (pH 8.0) for quenching (optional)[8]

  • Size-exclusion chromatography column (e.g., Sephadex G-10) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification[8][9]

  • UV-Vis Spectrophotometer

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)[8]

Procedure:

  • Peptide Preparation: Dissolve Met-Asp in the reaction buffer (0.1 M Sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[]

  • Labeling Reaction:

    • Add the dissolved dye to the peptide solution. A molar excess of the dye is typically used to ensure efficient labeling; a starting point of a 1.5 to 5-fold molar excess of the dye over the peptide is recommended.[8]

    • Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature in the dark.

  • Quenching (Optional): To stop the reaction, add quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for another 30 minutes. This step is particularly important if unreacted dye could interfere with downstream applications.

  • Purification:

    • Size-Exclusion Chromatography: For rapid removal of unreacted dye, use a desalting column equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will elute first.[8]

    • RP-HPLC: For high purity, use RP-HPLC. This method separates the labeled peptide from the unlabeled peptide and free dye.[9] A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used.[8]

  • Characterization:

    • UV-Vis Spectroscopy: Confirm successful labeling by measuring the absorbance of the purified product at the characteristic wavelengths for the peptide (around 220 nm) and the dye (e.g., ~495 nm for FAM, ~550 nm for Rhodamine B).[11]

    • Mass Spectrometry: Confirm the covalent attachment of the dye by mass spectrometry. The mass of the labeled peptide should be the mass of the unlabeled peptide plus the mass of the dye moiety.[8]

Protocol 2: Cellular Imaging with Fluorescently Labeled this compound

This protocol describes the application of the purified fluorescently labeled Met-Asp for imaging cellular uptake.

Materials:

  • Purified fluorescently labeled this compound (e.g., FAM-Met-Asp)

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Paraformaldehyde (PFA) for cell fixation (optional)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Incubation with Labeled Peptide:

    • Prepare a working solution of the fluorescently labeled Met-Asp in a complete cell culture medium at the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing the labeled peptide to the cells.

    • Incubate the cells for the desired time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the incubation medium.

    • Wash the cells three times with PBS to remove any unbound labeled peptide.

  • Nuclear Staining (Live Cell Imaging):

    • Incubate the cells with Hoechst 33342 (e.g., 1 µg/mL) in a fresh culture medium for 10-15 minutes.

    • Wash the cells twice with PBS.

  • Imaging (Live Cells):

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen dye and the nuclear stain.

  • Fixation and Mounting (Optional):

    • For fixed-cell imaging, after the washing step, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If nuclear staining was not performed on live cells, you can stain with DAPI at this stage.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image Analysis:

    • Acquire images and analyze the subcellular localization of the fluorescent signal.

    • Quantify the cellular uptake by measuring the mean fluorescence intensity per cell using image analysis software.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization MetAsp This compound Mix Mix & Incubate MetAsp->Mix Dye NHS-Ester Dye Dye->Mix Buffer Reaction Buffer (pH 8.3) Buffer->Mix Purify Purification (HPLC) Mix->Purify Analysis Analysis (UV-Vis, MS) Purify->Analysis LabeledPeptide LabeledPeptide Analysis->LabeledPeptide Labeled Peptide

Caption: Workflow for fluorescent labeling of this compound.

G cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_imaging_prep Imaging Preparation cluster_imaging Imaging PlateCells Plate Cells AddProbe Add Labeled Met-Asp PlateCells->AddProbe Incubate Incubate (37°C) AddProbe->Incubate Wash Wash Cells (PBS) Incubate->Wash Counterstain Nuclear Counterstain Wash->Counterstain Microscopy Fluorescence Microscopy Counterstain->Microscopy Analysis Image Analysis Microscopy->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methionylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methionylaspartic acid (Met-Asp) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound?

The primary challenges in synthesizing the Met-Asp dipeptide are related to the inherent properties of the individual amino acids:

  • Aspartimide Formation: Aspartic acid is highly susceptible to a side reaction forming a cyclic aspartimide intermediate, particularly under the basic conditions used for Fmoc-group removal in solid-phase peptide synthesis (SPPS).[1][2][3] This can lead to the formation of undesired β-aspartyl peptides and racemization of the final product.[2]

  • Methionine Oxidation: The thioether side chain of methionine is easily oxidized to methionine sulfoxide (B87167) during the acidic cleavage step from the resin.[4][5]

  • Aggregation: While less common for a dipeptide, peptide aggregation on the solid support can hinder reaction kinetics and reduce yield.[6]

  • Purification: Separating the desired Met-Asp dipeptide from closely related impurities, such as the aspartimide byproduct or oxidized forms of the peptide, can be challenging.[7]

Q2: Which synthetic strategy is recommended for this compound, Solid-Phase or Solution-Phase?

For dipeptide synthesis, both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPS) are viable. However, SPPS is generally preferred for its simplicity, speed, and the ease of removing excess reagents and byproducts through washing.[8][9][10] The widely used Fmoc/tBu strategy in SPPS is well-documented for peptides containing both methionine and aspartic acid.[4][11]

Q3: What are the critical protecting groups to use for Methionine and Aspartic acid in Fmoc-SPPS?

  • N-α-Amino Group: The Fmoc (9-fluorenylmethyloxycarbonyl) group is the standard for temporary protection of the N-terminal amine.[12]

  • Aspartic Acid Side Chain: The β-carboxyl group of aspartic acid requires a robust protecting group to prevent side reactions. The most common choice is the tert-butyl (OtBu) ester.[13][14] For sequences that are particularly prone to aspartimide formation, more sterically hindered protecting groups like 3-methylpent-3-yl (OMpe) or 3-nobenzyl (OBno) can be used to suppress this side reaction.[15]

  • Methionine Side Chain: The methionine side chain is generally left unprotected during Fmoc-SPPS. However, care must be taken during the final cleavage step to prevent oxidation.[5]

Q4: How can I monitor the progress of the coupling and deprotection steps during SPPS?

The completion of coupling and deprotection reactions can be monitored using qualitative colorimetric tests:

  • Kaiser Test (Ninhydrin Test): This test is used to detect the presence of free primary amines on the resin. A blue color indicates an incomplete coupling reaction, while a yellow/colorless result signifies a complete reaction. Note that this test is not suitable for N-methylated amino acids or for proline as the N-terminal residue.[11]

  • Bromophenol Blue Test: This is an alternative for monitoring the coupling of N-methylated amino acids where the Kaiser test is ineffective.[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Peptide 1. Incomplete Fmoc deprotection.2. Incomplete coupling of amino acids.3. Peptide aggregation on the resin.4. Premature cleavage of the peptide from the resin.1. Extend the piperidine (B6355638) treatment time or perform a second deprotection step.[1] 2. Use a more potent coupling reagent (e.g., HATU, HCTU), increase the excess of amino acid and coupling reagent, or extend the coupling time.[1][16] For difficult couplings, double coupling may be necessary.[11]3. While less likely for a dipeptide, using a more polar solvent or a resin with a higher swelling capacity can help. 4. Ensure the appropriate resin and linker are used for the Fmoc/tBu strategy.
Multiple Peaks in HPLC Analysis of Crude Product 1. Aspartimide formation: Presence of peaks corresponding to the aspartimide intermediate, α- and β-aspartyl peptides.[2]2. Methionine oxidation: A peak corresponding to the mass of the peptide +16 Da.[4]3. Deletion sequences: A peak corresponding to the mass of the starting amino acid on the resin.4. Racemization: Broad peaks or shoulders on the main product peak.1. See the "Aspartimide Formation" section below for detailed prevention strategies. 2. See the "Methionine Oxidation" section below for prevention and reversal methods. 3. Improve coupling efficiency as described above. 4. Use coupling reagents with racemization suppressants like HOBt or Oxyma.
Difficulty in Purifying the Final Peptide 1. Co-elution of the desired peptide with byproducts (e.g., β-aspartyl peptide).[7]2. Poor peak shape during HPLC.1. Optimize the HPLC gradient to improve separation. Using a different stationary phase (e.g., C4 instead of C18) or a different ion-pairing agent may also help.[17] It is often easier to prevent the formation of these byproducts than to separate them. 2. Ensure complete removal of scavengers from the cleavage cocktail before lyophilization. The purity of the silica (B1680970) used in the HPLC column can also affect peak shape.[18]
In-depth Troubleshooting: Aspartimide Formation

Aspartimide formation is the most significant challenge when working with aspartic acid. It is a base-catalyzed intramolecular cyclization that is particularly problematic during the piperidine-mediated Fmoc deprotection step in SPPS.[3]

Strategies to Minimize Aspartimide Formation:

Strategy Description Quantitative Impact (Example)
Bulky Side-Chain Protecting Groups Using sterically hindering protecting groups on the β-carboxyl of aspartic acid can physically block the cyclization reaction. Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH are effective alternatives to the standard Fmoc-Asp(OtBu)-OH.[15]In a model peptide (VKDGYI), using Fmoc-Asp(OBno)-OH reduced aspartimide formation to only 0.1% per cycle, compared to significantly higher levels with Fmoc-Asp(OtBu)-OH.
Backbone Protection The use of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of the amino acid preceding aspartic acid prevents aspartimide formation.[19] This is often employed by using a pre-formed dipeptide building block, such as Fmoc-Met-(Hmb)Gly-OH, though this is not directly applicable to Met-Asp synthesis.In the synthesis of H-Val-Lys-Asp-Gly-Tyr-Leu-NH2, using Fmoc-Asp(OtBu)-(Hmb)Gly-OH resulted in a crude product that was essentially free of aspartimide and related byproducts, while the standard synthesis showed a complex mixture of these impurities.[19]
Modified Deprotection Conditions Using a weaker base than piperidine (e.g., piperazine) or adding an acidic additive like HOBt to the piperidine solution can reduce the basicity and suppress aspartimide formation.[15]The use of hexamethyleneimine/N-methylpyrrolidine/HOBt/NMP/DMSO has been shown to diminish aspartimide formation.[20]
In-depth Troubleshooting: Methionine Oxidation

The thioether in methionine's side chain is susceptible to oxidation, primarily during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[4]

Strategies to Address Methionine Oxidation:

Strategy Description
Use of Scavengers in the Cleavage Cocktail Including reducing agents in the TFA cleavage cocktail can scavenge the oxidizing species that are generated. Common scavengers for this purpose include dithiothreitol (B142953) (DTT) or using specific cleavage cocktails like Reagent H or Reagent K.[5]
Post-Cleavage Reduction If oxidation does occur, the resulting methionine sulfoxide can sometimes be reduced back to methionine after the peptide has been cleaved and purified.
Reversibility of S-alkylation A related side reaction is S-alkylation of methionine. This can often be reversed by treating the peptide in a mildly acidic solution (e.g., 5% acetic acid) at a slightly elevated temperature (e.g., 40°C) for several hours.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of Met-Asp on a Rink Amide resin to yield the C-terminally amidated dipeptide.

Materials:

  • Rink Amide Resin

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Met-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or a similar coupling reagent

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[1]

  • First Amino Acid (Asp) Coupling:

    • Drain the DMF.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).[1]

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

  • Second Amino Acid (Met) Coupling:

    • Repeat the Fmoc deprotection and washing steps as described above.

    • Prepare the activated solution of Fmoc-Met-OH as described for the first amino acid.

    • Add the activated Fmoc-Met-OH solution to the resin and allow it to couple for 1-2 hours.

    • Wash the resin thoroughly with DMF and then DCM.

  • Final Fmoc Deprotection:

    • Perform a final Fmoc deprotection with 20% piperidine in DMF as described previously.

    • Wash the resin with DMF and DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Purification of this compound

Materials:

  • Crude, dried Met-Asp peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B. Filter the sample through a 0.22 µm syringe filter.[21]

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the sample.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 50% over 30 minutes) at a flow rate of 1 mL/min for an analytical column. The exact gradient will need to be optimized.[22]

    • Monitor the elution at 214 nm or 220 nm.[22]

  • Fraction Collection: Collect fractions corresponding to the major peaks.[21]

  • Analysis and Pooling: Analyze the collected fractions by mass spectrometry to identify the fraction(s) containing the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Diagrams

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Purification Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling_Asp 3. Couple Fmoc-Asp(OtBu)-OH Deprotection1->Coupling_Asp Wash1 4. Wash Coupling_Asp->Wash1 Deprotection2 5. Fmoc Deprotection Wash1->Deprotection2 Coupling_Met 6. Couple Fmoc-Met-OH Deprotection2->Coupling_Met Wash2 7. Wash Coupling_Met->Wash2 Final_Deprotection 8. Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage 9. Cleavage from Resin Final_Deprotection->Cleavage Precipitation 10. Ether Precipitation Cleavage->Precipitation Purification 11. HPLC Purification Precipitation->Purification Lyophilization 12. Lyophilization Purification->Lyophilization Final_Product Pure Met-Asp Lyophilization->Final_Product Aspartimide_Formation_Pathway cluster_products Undesired Products Peptide_Asp Peptide-Asp(OR)-Met Deprotonation Deprotonation of backbone amide Peptide_Asp->Deprotonation + Piperidine Aspartimide Aspartimide Intermediate Deprotonation->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis alpha_Peptide α-Aspartyl Peptide (Racemized) Hydrolysis->alpha_Peptide beta_Peptide β-Aspartyl Peptide Hydrolysis->beta_Peptide Troubleshooting_Logic Start Low Yield or Impure Product Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Asp Aspartimide Formation? Check_Coupling->Check_Asp No Improve_Coupling Optimize Coupling: - Stronger reagent - Double couple - Extend time Check_Coupling->Improve_Coupling Yes Check_Met Methionine Oxidation? Check_Asp->Check_Met No Modify_Asp Suppress Aspartimide: - Use bulky protecting group - Modify deprotection Check_Asp->Modify_Asp Yes Modify_Cleavage Prevent Oxidation: - Add scavengers to cleavage cocktail Check_Met->Modify_Cleavage Yes

References

Technical Support Center: Overcoming Poor Solubility of Methionylaspartic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Methionylaspartic acid (Met-Asp) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or standard phosphate-buffered saline (PBS)?

A1: this compound is an acidic dipeptide due to the presence of a free carboxylic acid group on the aspartic acid residue.[1] At neutral pH, such as in water or PBS (typically pH 7.4), the carboxyl groups can be deprotonated, leading to a net negative charge.[1] However, depending on the isoelectric point (pI) of the dipeptide, its solubility is often minimal at or near this pH. For acidic peptides, solubility generally increases at a pH above their pI.[2][3][4] It is also possible for peptides with hydrophobic residues to have limited aqueous solubility.[4]

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often most effective step is to adjust the pH of your solvent.[5] Since this compound is acidic, increasing the pH of the aqueous buffer will further deprotonate the carboxylic acid groups, increasing the peptide's overall negative charge and enhancing its interaction with polar water molecules.[2][3] It is recommended to test the solubility of a small amount of the peptide first to avoid wasting your entire sample.[3][6]

Q3: Can I use organic co-solvents to dissolve this compound?

A3: Yes, for peptides with hydrophobic characteristics, using a small amount of an organic co-solvent can be effective.[3][5] However, given that this compound contains a methionine residue, caution is advised when using dimethyl sulfoxide (B87167) (DMSO) as it can oxidize the sulfur-containing side chain.[3] Dimethylformamide (DMF) is a suitable alternative in such cases.[5] The general procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[6]

Q4: Will heating the solution help dissolve my this compound?

A4: Gentle warming (e.g., up to 40°C) can increase the solubility of some peptides.[5] However, excessive heat should be avoided as it can lead to degradation of the peptide. This method should be used with caution and in conjunction with other techniques like pH adjustment.

Q5: How does salt concentration affect the solubility of this compound?

A5: The effect of salt concentration can be complex. In some cases, salts can increase solubility by reducing the electrostatic interactions between peptide molecules. However, at high concentrations, salts can lead to a "salting-out" effect, causing the peptide to precipitate.[2] If you are using a high-salt buffer and experiencing solubility issues, consider reducing the salt concentration.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and overcome common solubility issues with this compound.

Problem: Lyophilized this compound powder does not dissolve in deionized water.
Possible Cause Troubleshooting Step Expected Outcome
The pH of the water is close to the isoelectric point (pI) of the dipeptide.Add a small amount of a basic solution, such as 0.1 M ammonium (B1175870) bicarbonate or dilute ammonium hydroxide, dropwise while vortexing.[3]The powder should dissolve as the pH increases, resulting in a clear solution.
The peptide has formed aggregates.Gently sonicate the solution in a water bath for short intervals.[3]Sonication can help break up aggregates and facilitate dissolution.
Problem: this compound precipitates when added to a neutral buffer (e.g., PBS pH 7.4).
Possible Cause Troubleshooting Step Expected Outcome
The buffer pH is unfavorable for this acidic dipeptide.Prepare a stock solution of the peptide in a slightly basic buffer (e.g., pH 8.0-9.0) and then dilute it into your final experimental buffer.The pre-dissolved peptide is more likely to remain in solution upon dilution.
High salt concentration in the buffer is causing "salting-out".[2]Prepare the buffer with a lower salt concentration and test for solubility.The peptide may dissolve in the buffer with reduced ionic strength.
Problem: The use of DMSO as a co-solvent is interfering with the experiment or causing peptide degradation.

| Possible Cause | Troubleshooting Step | Expected Outcome | | DMSO is oxidizing the methionine residue.[3] | Use an alternative organic co-solvent such as Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[5] | The peptide should dissolve without the risk of oxidation. | | The final concentration of the organic solvent is too high for the assay. | Dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to achieve the lowest possible final organic solvent concentration. | A clear stock solution is formed that can be diluted further for the experiment with minimal interference from the co-solvent. |

Data Presentation

Table 1: Expected Qualitative Solubility of this compound in Various Solvents

Solvent/Buffer pH Expected Solubility Notes
Deionized Water~5.5-6.5Low to ModerateSolubility is highly dependent on the proximity of the pH to the peptide's isoelectric point.
Phosphate-Buffered Saline (PBS)7.4Low to ModerateSimilar to water, the neutral pH may not be optimal for this acidic peptide.
0.1 M Sodium Phosphate Buffer8.0HighIncreasing the pH above the pI significantly enhances solubility.
0.1 M Acetic Acid~2.9LowAt low pH, the carboxyl groups are protonated, reducing the charge and likely the solubility.
0.1 M Ammonium Bicarbonate~7.8HighA commonly used basic buffer for dissolving acidic peptides.[3]
5% (v/v) DMF in WaterNeutralModerate to HighThe co-solvent helps to overcome potential hydrophobic interactions.

Experimental Protocols

Protocol 1: pH Adjustment for Solubilization
  • Initial Test: Weigh a small, known amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add Initial Solvent: Add a small volume of deionized water (e.g., 100 µL) and vortex briefly. Observe for dissolution.

  • pH Adjustment: If the peptide does not dissolve, add a dilute basic solution (e.g., 0.1 M ammonium bicarbonate or 0.1 M NaOH) dropwise (1-2 µL at a time).

  • Vortex and Observe: Vortex the tube for 10-20 seconds after each addition. Continue adding the basic solution until the peptide is fully dissolved, resulting in a clear solution.

  • Record Final Conditions: Note the final volume and pH of the solution to determine the concentration and optimal pH for your stock solution.

  • Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved residues.

Protocol 2: Co-Solvent Method for Solubilization
  • Initial Dissolution: Weigh the desired amount of this compound into a suitable tube.

  • Add Organic Co-Solvent: Add a minimal volume of an appropriate organic solvent (e.g., DMF) to just cover the peptide. Vortex until the peptide is completely dissolved.

  • Dilution with Aqueous Buffer: Slowly add your desired aqueous buffer to the dissolved peptide solution in a dropwise manner while continuously vortexing.

  • Observe for Precipitation: If the solution becomes cloudy, it indicates that the solubility limit has been reached.

  • Final Preparation: If the solution remains clear, continue adding the buffer to the desired final concentration.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Solubility

Solubility_Workflow Troubleshooting Workflow for this compound Solubility start Start: Lyophilized This compound test_water Attempt to dissolve in deionized water start->test_water dissolved_water Soluble test_water->dissolved_water Yes adjust_ph Adjust pH with dilute base (e.g., 0.1M NH4HCO3) test_water->adjust_ph No dissolved_ph Soluble adjust_ph->dissolved_ph Yes use_cosolvent Use co-solvent (e.g., DMF) adjust_ph->use_cosolvent No dissolved_cosolvent Soluble use_cosolvent->dissolved_cosolvent Yes sonicate Gentle Sonication use_cosolvent->sonicate No dissolved_sonicate Soluble sonicate->dissolved_sonicate Yes end Insoluble: Consider peptide modification or alternative formulation sonicate->end No

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

Diagram 2: Logical Relationship of Factors Affecting Solubility

Factors_Affecting_Solubility Factors Influencing this compound Solubility solubility This compound Solubility ph pH of Buffer ph->solubility cosolvent Co-solvents (e.g., DMF) cosolvent->solubility temperature Temperature temperature->solubility salt Salt Concentration salt->solubility structure Peptide Structure (Acidic Side Chain) structure->solubility

Caption: Key factors that influence the aqueous solubility of this compound.

References

Preventing oxidation of methionine residue in Methionylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Prevention of Methionine Residue Oxidation in Methionylaspartic Acid

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting protocols to prevent the oxidation of the methionine residue in this compound (Met-Asp) during synthesis, storage, and analysis.

Frequently Asked Questions (FAQs)

??? question "Q1: What is methionine oxidation and why is it a concern for this compound?" Methionine oxidation is a chemical modification where the sulfur-containing thioether side chain of the methionine residue is oxidized, most commonly to methionine sulfoxide (B87167) (Met(O)).[1][2][3] This introduces an oxygen atom, resulting in a mass increase of +16 Da. This is a significant concern because the oxidation alters the physicochemical properties of the dipeptide, changing it from hydrophobic to more polar.[2][4] This can impact its biological activity, stability, and structural integrity, leading to inaccurate experimental results and potential loss of function in therapeutic applications.[1][5]

??? question "Q2: What are the primary causes of methionine oxidation during experiments?" Methionine oxidation is primarily caused by reactive oxygen species (ROS), which can be introduced or generated through several common laboratory conditions:[1][6][7]

  • Exposure to Atmospheric Oxygen: Prolonged exposure of samples to air can lead to oxidation, especially at elevated temperatures.[6][8]
  • Metal Ion Contamination: Trace amounts of metal ions (e.g., Fe²⁺, Cu⁺) in buffers or from lab equipment can catalyze the formation of ROS from hydrogen peroxide and other precursors.[1][6][9]
  • Light Exposure: Intense light, particularly UV radiation, can promote the generation of ROS, leading to photo-oxidation.[1][6][9]
  • Harsh Chemical Reagents: Strong acids like trifluoroacetic acid (TFA), often used during peptide synthesis cleavage, can promote oxidation if appropriate scavengers are not included.[2][10]
  • Analytical Procedures: The analysis itself, for instance, during electrospray ionization (ESI) in mass spectrometry, can sometimes cause "in-source" artifactual oxidation.[4][7]

??? question "Q3: How can I detect and quantify methionine oxidation in my Met-Asp sample?" Methionine oxidation is typically detected and quantified using mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

  • Mass Spectrometry (MS): The most direct method is to look for a mass shift of +16 Da (for methionine sulfoxide) or +32 Da (for methionine sulfone) from the expected molecular weight of Met-Asp.[7][11]
  • Reversed-Phase HPLC (RP-HPLC): Since oxidation increases the polarity of the dipeptide, the oxidized form (Met(O)-Asp) will typically have a shorter retention time than the native Met-Asp on an RP-HPLC column.[12]
  • Advanced Quantification: For highly accurate quantification that distinguishes between in-vivo/pre-existing oxidation and artifactual oxidation during analysis, specialized mass spectrometry-based methods can be used. These include Methionine Oxidation by Blocking with Alkylation (MObBa) or isotopic labeling with ¹⁸O-labeled hydrogen peroxide.[4][13][14][15][16]

??? question "Q4: Can oxidized methionine be reversed back to its native form?" In biological systems, the enzyme methionine sulfoxide reductase (MSR) can reverse the oxidation of methionine sulfoxide back to methionine.[2][5][17] However, this is not a practical solution for routine in-vitro sample preparation. Standard laboratory reducing agents like dithiothreitol (B142953) (DTT) are not effective at reducing methionine sulfoxide.[18] While some chemical methods using reagents like ammonium (B1175870) iodide and dimethylsulfide have been developed to reduce Met(O) post-synthesis, they require specific conditions and optimization.[11][19] Therefore, prevention is the most critical and effective strategy. [18]

Troubleshooting Guides

Problem 1: My mass spectrometry analysis of freshly prepared Met-Asp consistently shows a peak with a +16 Da mass shift.

  • Likely Cause: This indicates the presence of methionine sulfoxide (Met(O)-Asp).[11] The oxidation is likely occurring during your sample preparation, handling, or analysis workflow.

  • Solution:

    • Review Your Workflow: Identify all steps where the sample is exposed to air, light, or potential metal contaminants.[6]

    • Use High-Purity Reagents: Ensure you are using high-purity water (e.g., Milli-Q) and analytical grade reagents to minimize metal ion contamination.[6]

    • Degas Buffers: Before use, sparge all aqueous buffers and solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[6][10]

    • Work Quickly and Cold: Perform sample preparation steps on ice whenever possible and minimize the time samples spend at room temperature.[8][18]

    • Incorporate Additives: Add a chelating agent like EDTA to your buffers to sequester metal ions and an antioxidant to scavenge ROS. Refer to the protocols below.[6][10]

Problem 2: The extent of Met-Asp oxidation increases during storage in solution.

  • Likely Cause: The storage buffer or conditions are not adequately protecting the dipeptide from oxidative stress from dissolved oxygen or contaminants.[10]

  • Solution:

    • Prepare a Stabilized Formulation: Dissolve the Met-Asp in a deoxygenated buffer containing both a chelating agent and a sacrificial antioxidant.[10]

    • Use Free L-Methionine: Adding free L-methionine (10–20 mM) to the solution is highly effective. It acts as a sacrificial target, getting oxidized preferentially over the methionine residue in your dipeptide.[6][8]

    • Proper Storage: Store the solution protected from light (e.g., in an amber vial) at 2-8°C or frozen.[10] For liquid storage, flush the headspace of the vial with an inert gas before sealing.[6]

Quantitative Data & Experimental Protocols

Data Presentation

The following tables summarize the efficacy and typical working concentrations of common agents used to prevent methionine oxidation.

Table 1: Common Antioxidants and Chelating Agents for Preventing Methionine Oxidation

Agent TypeReagentTypical Working ConcentrationKey Function & Considerations
Antioxidant / Scavenger L-Methionine (free)10–20 mMActs as a sacrificial protectant for the peptide-bound methionine by reacting with ROS.[6][8]
Antioxidant / Scavenger Sodium Thiosulfate10–20 mMAn effective oxygen and free radical scavenger that can prevent temperature-induced oxidation.[6][9]
Antioxidant / Scavenger N-Acetyl-L-cysteine (NAC)VariesA water-soluble antioxidant shown to be effective in suppressing protein oxidation.[6][18]
Metal Chelator EDTA1–5 mMSequesters divalent metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze the formation of ROS.[6]
Experimental Protocols

Protocol 1: Preparation of an Anti-Oxidation Buffer (100 mL)

This protocol outlines the preparation of a general-purpose buffer designed to minimize methionine oxidation during routine experiments and storage.

  • Prepare Base Buffer: In a clean vessel, combine the components for your desired buffer (e.g., 10 mL of 1 M Phosphate buffer, pH 7.4) with approximately 80 mL of high-purity (Milli-Q or equivalent) water.

  • Deoxygenate: Sparge the solution with a steady stream of nitrogen or argon gas for at least 20-30 minutes to effectively remove dissolved oxygen.[10]

  • Add Protective Agents: While gently stirring the deoxygenated solution, add the following:

    • Chelating Agent: 200 µL of a 0.5 M EDTA stock solution (for a final concentration of 1 mM).[6]

    • Sacrificial Antioxidant: 0.224 g of solid L-Methionine (for a final concentration of 15 mM).[6]

  • Finalize and Store: Adjust the final volume to 100 mL with the degassed, high-purity water. Store the buffer in a tightly sealed, amber glass container at 4°C with the headspace flushed with inert gas. For best results, use within 48-72 hours.[6]

Visualizations

Methionine Oxidation Pathway

The following diagram illustrates the primary oxidative pathway where the thioether group of a methionine residue is converted into methionine sulfoxide.

Methionine_Oxidation cluster_legend Legend Met Methionine Residue (-S-CH₃) MetO Methionine Sulfoxide (-S(O)-CH₃) [+16 Da] Met->MetO Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->MetO key1 Native Residue key2 Oxidizing Agent key3 Oxidized Product

Caption: Mechanism of methionine oxidation to methionine sulfoxide.

Troubleshooting Workflow for Met-Asp Oxidation

This flowchart provides a logical path to diagnose and solve issues related to the unwanted oxidation of this compound.

Troubleshooting_Workflow start Start: Oxidation Detected in Met-Asp Sample (e.g., +16 Da in MS) q1 Is the sample freshly synthesized/prepared? start->q1 check_synthesis Review Synthesis/Cleavage: - Use scavengers in cleavage cocktail - Minimize acid exposure time q1->check_synthesis Yes check_handling Review Sample Handling: - Are buffers deoxygenated? - Is work performed on ice? - Is exposure to light minimized? q1->check_handling No (Stored Sample) q2 Are protective agents used in buffers? check_synthesis->q2 check_handling->q2 add_agents Implement Protective Buffer: 1. Add EDTA (1-5 mM) 2. Add L-Methionine (10-20 mM) (See Protocol 1) q2->add_agents No retest Re-prepare and Re-analyze Sample q2->retest Yes add_agents->retest final_check Problem Solved? retest->final_check end_ok End: Oxidation Minimized final_check->end_ok Yes end_nok Contact Advanced Support: Consider in-source MS effects or reagent contamination final_check->end_nok No

Caption: Troubleshooting flowchart for diagnosing Met-Asp oxidation.

References

Methionylaspartic acid stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methionylaspartic acid (Met-Asp) under various pH and temperature conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides

Issue: Rapid degradation of this compound is observed in solution.

  • Question: What are the primary degradation pathways for this compound? Answer: this compound is susceptible to two main degradation pathways:

    • Oxidation of the methionine residue.[1][2][3] The sulfur atom in the methionine side chain is prone to oxidation, forming methionine sulfoxide (B87167) and further, methionine sulfone.[3] This can be accelerated by the presence of oxygen, transition metal ions, and exposure to light.[1]

    • Hydrolysis of the peptide bond and isomerization at the aspartic acid residue. The peptide bond can be cleaved, particularly at acidic or alkaline pH.[4] Additionally, the aspartic acid residue can undergo isomerization to form isoaspartic acid (isoAsp) via a succinimide (B58015) intermediate, which can alter the peptide's biological activity.[5]

  • Question: How can I minimize the degradation of this compound during my experiments? Answer: To minimize degradation, consider the following:

    • pH Control: Maintain the pH of your solution within a stable range. For many peptides, maximum stability is observed in the slightly acidic range (pH 3-5).[3]

    • Temperature Control: Store solutions at low temperatures (e.g., 4°C or -20°C for long-term storage) to slow down degradation kinetics.[6] Avoid repeated freeze-thaw cycles.

    • Deoxygenation: For sensitive experiments, deoxygenate your buffers by sparging with an inert gas like nitrogen or argon to minimize oxidation.

    • Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like EDTA to your buffer to sequester metal ions that can catalyze oxidation.

    • Light Protection: Protect your samples from light, especially UV radiation, to prevent photo-oxidation.[1] Use amber vials or cover your containers with aluminum foil.

    • Fresh Solutions: Prepare solutions fresh whenever possible. If stock solutions are used, they should be stored appropriately and their stability monitored over time.[6]

Issue: Inconsistent results in stability studies.

  • Question: My stability data for this compound is not reproducible. What could be the cause? Answer: Inconsistent results can stem from several factors:

    • Inaccurate pH Measurement: Ensure your pH meter is properly calibrated and that the pH of your samples is consistent across experiments.

    • Temperature Fluctuations: Use a calibrated incubator or water bath to maintain a constant temperature during your studies.

    • Buffer Effects: The type and concentration of the buffer can influence the degradation rate. Use the same buffer system at a consistent concentration for all experiments.

    • Variability in Water Quality: Use high-purity water (e.g., HPLC-grade) to prepare all solutions to avoid contaminants that could affect stability.

    • Analytical Method Variability: Ensure your analytical method (e.g., HPLC) is validated for stability-indicating properties, meaning it can separate the intact peptide from its degradation products.

Frequently Asked Questions (FAQs)

  • Question: What are the expected degradation products of this compound? Answer: The primary degradation products you can expect to see are:

    • Methionine sulfoxide-aspartic acid

    • Methionine sulfone-aspartic acid

    • Methionine and Aspartic acid (from peptide bond hydrolysis)

    • Isoaspartyl-methionine (from isomerization)

  • Question: How does pH affect the stability of the methionine residue? Answer: The rate of methionine oxidation can be pH-dependent. Some studies on peptides have shown that the rate of oxidation by hydrogen peroxide is enhanced at alkaline pH.[3]

  • Question: How does pH affect the stability of the aspartic acid residue? Answer: The aspartic acid residue is susceptible to degradation pathways that are highly influenced by pH.

    • Acidic pH: At low pH, the peptide bond is more susceptible to acid-catalyzed hydrolysis.[7]

    • Neutral to Alkaline pH: In this range, the formation of a succinimide intermediate is favored, leading to isomerization to isoaspartic acid.[5]

  • Question: What is the effect of temperature on the degradation rate? Answer: As with most chemical reactions, the rate of degradation of this compound increases with temperature. The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation. Performing studies at elevated temperatures (forced degradation) can help predict the degradation profile at lower temperatures.[8]

Quantitative Data

Table 1: Estimated Half-life (t½) of a Model Dipeptide (similar to Met-Asp) at Different pH and Temperature Conditions.

Temperature (°C)pH 3pH 5pH 7pH 9
4 > 1 year> 1 yearMonthsWeeks
25 MonthsMonthsWeeksDays
40 WeeksWeeksDaysHours
60 DaysDaysHours< 1 Hour

Table 2: Predominant Degradation Pathways for this compound under Different Stress Conditions.

Stress ConditionPredominant Degradation Pathway(s)Key Factors
Acidic pH (e.g., pH 1-3) Peptide bond hydrolysisH+ concentration, Temperature
Neutral pH (e.g., pH 6-8) Isomerization (isoAsp formation), OxidationTemperature, Presence of oxygen/metals
Alkaline pH (e.g., pH 9-12) Isomerization, Oxidation, Peptide bond hydrolysisOH- concentration, Temperature
Elevated Temperature Accelerates all degradation pathwaysTemperature
Oxidizing Agent (e.g., H₂O₂) Oxidation of MethionineOxidant concentration, Temperature, pH
UV/Visible Light Photo-oxidation of MethionineLight intensity and wavelength

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a weak buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period (e.g., 1, 2, 4, 8 hours). Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate the stock solution (in a sealed vial) at a high temperature (e.g., 70°C) for a defined period (e.g., 1, 3, 7 days).

    • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water/acetonitrile containing 0.1% trifluoroacetic acid is a common starting point.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.

Visualizations

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_isomerization Isomerization Met_Asp This compound (Met-Asp) Met_SO_Asp Met(O)-Asp Met_Asp->Met_SO_Asp + O Met Methionine Met_Asp->Met + H2O (Peptide Bond Cleavage) Asp Aspartic Acid Met_Asp->Asp + H2O (Peptide Bond Cleavage) Succinimide Succinimide Intermediate Met_Asp->Succinimide - H2O Met_SO2_Asp Met(O2)-Asp Met_SO_Asp->Met_SO2_Asp + O Succinimide->Met_Asp + H2O isoAsp_Met isoAsp-Met Succinimide->isoAsp_Met + H2O

Caption: Degradation pathways of this compound.

experimental_workflow start Prepare Met-Asp Solution stress Apply Stress Conditions (pH, Temp, Oxidant, Light) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC-UV/MS sample->analyze data Quantify Met-Asp and Degradation Products analyze->data pathway Identify Degradation Pathways data->pathway kinetics Determine Degradation Kinetics data->kinetics end Assess Stability pathway->end kinetics->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Troubleshooting Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing of Methionylaspartic acid in reverse-phase High-Performance Liquid Chromatography (HPLC). The following question-and-answer format directly addresses common issues to help you achieve optimal peak symmetry and resolution in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration and reduce resolution between adjacent peaks.[1] A tailing factor (Tf) or asymmetry factor (As) is used to quantify the extent of tailing. A value greater than 1.2 typically indicates significant peak tailing.[2][3]

Q2: Why is my this compound peak tailing in my reverse-phase HPLC analysis?

A2: Peak tailing for a dipeptide like this compound, which has both acidic and basic functional groups, can be caused by several factors. The most common cause is secondary interactions between the analyte and the stationary phase.[2] In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, polar functional groups on your analyte can interact with residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase, leading to peak tailing.[2][4] Other potential causes include issues with the mobile phase, column, sample, or the HPLC instrument itself.[3]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[5][6] this compound has multiple pKa values corresponding to its carboxylic acid and amino groups. When the mobile phase pH is close to a pKa value, the analyte can exist in both ionized and unionized forms, which can lead to peak distortion, including tailing or splitting.[6][7]

For acidic compounds, a mobile phase pH set approximately 2 pH units below the pKa of the acidic functional groups will ensure the compound is in a single, neutral form, minimizing secondary interactions with the stationary phase.[8] Conversely, for basic functional groups, the pH should be adjusted to be about 2 pH units above the pKa. Given the amphoteric nature of this compound, careful pH optimization is crucial.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

If you are experiencing peak tailing, the mobile phase is an excellent starting point for troubleshooting.

Problem: Peak tailing is observed for this compound.

Possible Causes & Solutions:

Parameter Potential Issue Recommended Action Expected Outcome
Mobile Phase pH The pH is too close to the pKa of the analyte's ionizable groups, causing mixed ionic states.[6]Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values. For acidic analytes, a lower pH (e.g., pH 2.5-3.0) is often effective.[1][2]A single ionic form of the analyte will predominate, leading to improved peak symmetry.
Buffer Strength The buffer concentration is too low to maintain a consistent pH throughout the column.[3]Increase the buffer concentration to a range of 20-50 mM.[3]More stable pH environment, reducing peak shape distortion.
Mobile Phase Additives Secondary interactions with residual silanols on the stationary phase.[1]For acidic analytes, adding a small amount of a competitive acid like trifluoroacetic acid (TFA) (0.1%) can help mask silanol interactions.[8]Reduced interaction with silanol groups, resulting in sharper, more symmetrical peaks.
Organic Modifier Insufficient elution strength of the mobile phase.[3]Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[3]Faster elution and potentially reduced tailing due to decreased on-column interaction time.

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine pKa: Identify the pKa values of the carboxylic acid and amino groups of this compound.

  • Initial pH Selection: Prepare a mobile phase with a pH at least 2 units below the lowest pKa value (for the carboxylic acid groups). A common starting point is a pH of 2.5 to 3.0 using a phosphate (B84403) buffer or by adding an acid like TFA.[1][2]

  • Buffer Preparation: Prepare the aqueous portion of your mobile phase using an appropriate buffer system (e.g., phosphate, acetate) at the desired pH and concentration (e.g., 25 mM).

  • Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile) at the desired ratio.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Analysis: Inject the this compound standard and evaluate the peak shape.

  • Optimization: If tailing persists, incrementally adjust the pH and re-analyze.

Guide 2: Addressing Column and System Issues

If optimizing the mobile phase does not resolve the peak tailing, the issue may lie with the column or the HPLC system.

Problem: Persistent peak tailing after mobile phase optimization.

Possible Causes & Solutions:

Component Potential Issue Recommended Action Expected Outcome
Column Secondary Silanol Interactions: Active silanol groups on the silica (B1680970) packing are interacting with the analyte.[1][4]Use an end-capped column or a column with a modern, high-purity silica packing (Type B) to minimize exposed silanols.[1][2]Reduced secondary interactions and improved peak shape.
Column Contamination/Void: The column inlet frit may be blocked, or a void may have formed at the head of the column.[2][8]Reverse-flush the column (if permitted by the manufacturer) with a strong solvent. If the problem persists, replace the column.[2][3]Removal of contaminants or replacement of the damaged column should restore peak shape.
System Extra-Column Volume: Excessive tubing length or diameter between the injector and detector can cause band broadening and tailing.[3][9]Use tubing with a smaller internal diameter and minimize the length of all connections.[7]Reduced dead volume and sharper peaks.
Improper Fittings: Poorly connected fittings can create dead volumes where the sample can diffuse, leading to tailing.[10]Ensure all fittings are properly tightened and that the correct ferrules are used for the tubing.[10]Elimination of dead volumes and improved peak symmetry.

Experimental Protocol: Column Flushing

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Reverse Direction: Connect the column outlet to the pump outlet. Check the column manufacturer's instructions to ensure it can be reverse-flushed.

  • Flushing Solvents: Flush the column with a series of solvents, starting with the mobile phase without the buffer salts (e.g., water/organic modifier).

  • Strong Solvent Wash: Flush with a strong, miscible solvent like 100% acetonitrile or methanol (B129727) for at least 20 column volumes.[3]

  • Re-equilibration: Reconnect the column in the correct flow direction and re-equilibrate with the original mobile phase until a stable baseline is achieved.

  • Test Injection: Inject a standard to assess if the peak shape has improved.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

TroubleshootingWorkflow start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Adjust pH (2 units from pKa) check_mobile_phase->adjust_ph pH Issue? increase_buffer Increase Buffer Strength check_mobile_phase->increase_buffer Buffer Issue? add_modifier Add Mobile Phase Modifier (e.g., TFA) check_mobile_phase->add_modifier Silanol Interaction? adjust_ph->increase_buffer No Improvement resolved Peak Shape Improved adjust_ph->resolved Success increase_buffer->add_modifier No Improvement increase_buffer->resolved Success check_column Step 2: Inspect Column add_modifier->check_column No Improvement add_modifier->resolved Success use_endcapped Use End-Capped Column check_column->use_endcapped Silanol Interaction? flush_column Flush or Replace Column check_column->flush_column Contamination/Void? use_endcapped->flush_column No Improvement use_endcapped->resolved Success check_system Step 3: Check HPLC System flush_column->check_system No Improvement flush_column->resolved Success minimize_dead_volume Minimize Extra-Column Volume check_system->minimize_dead_volume Dead Volume? check_fittings Check Fittings check_system->check_fittings Fitting Issue? minimize_dead_volume->check_fittings No Improvement minimize_dead_volume->resolved Success check_fittings->resolved Success

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

Technical Support Center: Methionylaspartic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Methionylaspartic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is best suited for this compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)?

A1: Both ESI and MALDI are considered "soft" ionization techniques suitable for analyzing peptides like this compound with minimal fragmentation.[1][2] ESI is often preferred for liquid samples and is easily coupled with liquid chromatography (LC) for LC-MS analysis.[3] It tends to produce multiply charged ions, which can be advantageous for mass analyzers with a limited m/z range.[3][4] MALDI is a robust technique for analyzing samples from a solid matrix and typically produces singly charged ions, simplifying spectral interpretation.[5][6] The choice between ESI and MALDI will depend on your experimental setup, sample purity, and desired throughput.

Q2: What are the expected ions for this compound in positive and negative ion mode?

A2: In positive ion mode, you can primarily expect to see the protonated molecule [M+H]⁺. Depending on the ESI source conditions, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are salt contaminants in your sample.[7] In negative ion mode, the deprotonated molecule [M-H]⁻ is the most likely species to be observed, facilitated by the acidic side chain of the aspartic acid residue.

Q3: What are the common fragmentation patterns for this compound?

A3: Peptide fragmentation in tandem mass spectrometry (MS/MS) typically occurs at the amide bonds, leading to the formation of b and y ions. For this compound, you can expect cleavage between the methionine and aspartic acid residues. Additionally, characteristic neutral losses can be observed from the amino acid side chains. For instance, the methionine residue may lose its methylsulfide group, while the aspartic acid residue can exhibit losses of water (H₂O) and carbon dioxide (CO₂).[8][9]

Q4: How can I improve the signal intensity of my this compound sample?

A4: Low signal intensity can be caused by several factors.[10][11] To improve it, ensure your sample is free of contaminants like salts and detergents, which can cause ion suppression.[7] Optimize the ionization source parameters, such as capillary voltage, gas flow rates, and temperature.[10] The choice of solvent and additives is also crucial; for ESI, a mobile phase containing 0.1% formic acid is commonly used to enhance protonation in positive ion mode.[12]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity
Potential Cause Troubleshooting Step
Low Analyte Concentration Increase the concentration of the this compound solution.[11]
Ion Suppression Ensure the sample is desalted. Avoid non-volatile buffers. If using LC-MS, replace trifluoroacetic acid (TFA) with formic acid (FA) in the mobile phase, as TFA is a known ion suppressor.[7][12]
Suboptimal Ionization Source Parameters Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[12][13]
Poor Solubility Dissolve the dipeptide in a small amount of organic solvent (e.g., methanol (B129727) or acetonitrile) before diluting with the aqueous mobile phase.[12]
Instrument Not Tuned or Calibrated Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[11]
Issue 2: Poor Peak Shape in LC-MS
Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.[12]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12]
Inappropriate Mobile Phase Ensure the mobile phase composition is appropriate for the column and the analyte. For reversed-phase chromatography, a gradient of water and acetonitrile (B52724) with 0.1% formic acid is a good starting point.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.[12]
Issue 3: Unexpected Peaks in the Mass Spectrum
Potential Cause Troubleshooting Step
Contaminants Use high-purity solvents and reagents. Ensure proper cleaning of all sample handling equipment. Common contaminants include polymers like polyethylene (B3416737) glycol (PEG).
Adduct Formation The presence of salts can lead to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Use desalted samples and high-purity mobile phase additives.
In-source Fragmentation This can occur if the source conditions are too harsh. Reduce the cone voltage or capillary exit voltage to minimize unwanted fragmentation in the ion source.[14]
Oxidation of Methionine The sulfur-containing side chain of methionine is susceptible to oxidation. Prepare samples fresh and consider using antioxidants if sample storage is necessary.

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS
  • Dissolution: Dissolve the this compound sample in a suitable solvent system. A good starting point is a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode, or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.

  • Concentration: The optimal concentration will depend on the sensitivity of your instrument. A typical starting concentration for direct infusion is in the range of 1-10 µM.

  • Desalting (if necessary): If the sample contains high concentrations of salts, use a C18 ZipTip or a similar solid-phase extraction method to desalt the sample prior to analysis to avoid ion suppression.[7]

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the ESI needle.

Protocol 2: Optimizing ESI Source Parameters
  • Initial Infusion: Infuse the prepared sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Parameter Adjustment: While observing the signal for the ion of interest (e.g., [M+H]⁺), systematically adjust the following parameters to maximize its intensity:

    • Capillary Voltage: Typically in the range of 2-5 kV.[7]

    • Nebulizer Gas Pressure: Adjust to achieve a stable spray.

    • Drying Gas Flow Rate and Temperature: Optimize for efficient desolvation without causing thermal degradation.

  • Record Optimal Settings: Once the maximum stable signal is achieved, record the optimized parameters for subsequent analyses.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis dissolve Dissolve Sample concentrate Adjust Concentration dissolve->concentrate desalt Desalt (Optional) concentrate->desalt filtrate Filter Sample desalt->filtrate infuse Direct Infusion / LC Injection filtrate->infuse Prepared Sample optimize Optimize Source Parameters infuse->optimize acquire Acquire Data optimize->acquire data_analysis Data Analysis acquire->data_analysis Raw Data troubleshooting_workflow start Low/No MS Signal check_concentration Is Sample Concentration Sufficient? start->check_concentration increase_concentration Increase Concentration check_concentration->increase_concentration No check_suppression Is Ion Suppression Suspected? check_concentration->check_suppression Yes increase_concentration->check_suppression desalt_sample Desalt Sample / Change Mobile Phase Additive check_suppression->desalt_sample Yes check_source Are Source Parameters Optimized? check_suppression->check_source No desalt_sample->check_source optimize_source Optimize Source Parameters check_source->optimize_source No check_instrument Is Instrument Tuned/Calibrated? check_source->check_instrument Yes optimize_source->check_instrument tune_calibrate Tune and Calibrate MS check_instrument->tune_calibrate No end Signal Improved check_instrument->end Yes tune_calibrate->end

References

Minimizing side reactions during Methionylaspartic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of methionylaspartic acid and related peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of peptides containing methionine and aspartic acid?

A1: The two most significant side reactions encountered during the synthesis of this compound are aspartimide formation involving the aspartic acid residue and oxidation of the methionine residue.[1][2] Aspartimide formation is a base-catalyzed intramolecular cyclization that can lead to racemization and the formation of difficult-to-separate α- and β-peptide isomers.[1][3] Methionine oxidation typically occurs during the final acidic cleavage step, where the thioether side chain is oxidized to methionine sulfoxide (B87167).[2][4]

Q2: How can I prevent aspartimide formation?

A2: Preventing aspartimide formation is crucial for obtaining a high-purity product. Key strategies include:

  • Use of sterically hindered protecting groups: Employing bulky side-chain protecting groups on the aspartic acid, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, can significantly reduce aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.[5]

  • Modification of deprotection conditions: Adding an acidic additive to the piperidine (B6355638) solution used for Fmoc group removal can suppress this side reaction.[6]

  • Backbone protection: Protecting the backbone amide nitrogen of the amino acid preceding the aspartic acid residue can also prevent aspartimide formation.[3]

Q3: What is the best way to avoid methionine oxidation?

A3: Methionine oxidation is a common issue, but it can be effectively minimized. The primary method is the inclusion of antioxidants or "scavengers" in the cleavage cocktail used to remove the peptide from the solid support.[4] A well-established strategy is to use a cleavage cocktail containing dimethylsulfide (DMS) and ammonium (B1175870) iodide, which has been shown to significantly reduce or eliminate the formation of methionine sulfoxide.[7]

Q4: Can I reverse methionine oxidation if it has already occurred?

A4: Yes, in many cases, methionine sulfoxide can be reduced back to methionine. This is often a more practical approach than re-synthesizing the entire peptide.[7] A common method involves treating the oxidized peptide with a solution containing ammonium iodide and dimethylsulfide (DMS).[8] There are also enzymatic methods using methionine sulfoxide reductases (MsrA and MsrB) for this purpose.[9]

Q5: What is the impact of the amino acid sequence on the propensity for aspartimide formation?

A5: The amino acid sequence significantly influences the likelihood of aspartimide formation. The residue immediately following the aspartic acid is particularly important. Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are known to be highly prone to this side reaction.[10] The lack of steric hindrance in glycine, for instance, facilitates the unwanted cyclization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low final peptide yield with multiple peaks on HPLC Aspartimide Formation: The presence of multiple, closely eluting peaks with the same mass can indicate the formation of α- and β-aspartyl isomers.[1]- Re-synthesize the peptide using a sterically hindered aspartic acid protecting group like Fmoc-Asp(OBno)-OH.- During the original synthesis, consider modifying the Fmoc deprotection step by adding a weak acid to the piperidine solution.[6]
Major peak with a +16 Da mass shift in mass spectrometry Methionine Oxidation: A mass increase of 16 Da is characteristic of the oxidation of a methionine residue to methionine sulfoxide.[7]- If the peptide has already been cleaved, treat the crude product with a reducing agent mixture such as ammonium iodide and dimethylsulfide to reverse the oxidation.[8]- For future syntheses, ensure the cleavage cocktail contains appropriate scavengers like dimethylsulfide.[7]
Presence of a peak with a +56 Da mass shift after cleavage Incomplete removal of the OtBu protecting group from Aspartic Acid: The tert-butyl (OtBu) group has a mass of 56 Da. Its presence indicates incomplete deprotection during the final cleavage step.- Increase the cleavage time or the concentration of trifluoroacetic acid (TFA) in the cleavage cocktail.- Ensure the peptide resin is adequately swollen before and during the cleavage reaction.
Broad or tailing peaks on HPLC Peptide Aggregation: Peptides containing hydrophobic residues can sometimes aggregate, leading to poor chromatographic separation.- Modify the HPLC mobile phase by adding organic modifiers or chaotropic agents.- Purify the peptide under denaturing conditions.

Data on Side Reaction Minimization

The following tables summarize quantitative data on the effectiveness of different strategies to minimize aspartimide formation and methionine oxidation.

Table 1: Comparison of Aspartic Acid Protecting Groups in Preventing Aspartimide Formation

Data from a study on the model peptide VKDXYI, where X=G, N, or R, after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.

Protecting GroupSequence (X)Aspartimide Formation (%)Target Peptide (%)
Fmoc-Asp(OtBu)-OH G21.678.4
N10.189.9
R1.898.2
Fmoc-Asp(OMpe)-OH G1.698.4
N0.599.5
R<0.1>99.9
Fmoc-Asp(OBno)-OH G0.199.9
N<0.1>99.9
R<0.1>99.9

Table 2: Effect of Cleavage Conditions on Methionine Oxidation and S-tert-butylation

Data from the cleavage of the model peptide Ac-MEEPD-OH from the solid support.[4]

Cleavage Cocktail (TFA/Scavengers)Time (h)Temperature (°C)Methionine Oxidation (%)S-tert-butylation (%)
TFA/TIS/H₂O (95:2.5:2.5) 1251.423.9
TFA/TIS/H₂O (95:2.5:2.5) 0.5251.012.0
TFA/TIS/H₂O (95:2.5:2.5) 161.111.8
TFA/TIS/H₂O (95:2.5:2.5) 14011.270.8
TFA/Anisole/TMSCl/Me₂S (90:2:2:6) 1250.03.0

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Met-Asp)

This protocol outlines the manual solid-phase synthesis of the dipeptide Met-Asp using Fmoc chemistry.

  • Resin Preparation:

    • Start with a pre-loaded Wang resin with Fmoc-Asp(OtBu)-OH.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (3 times).

  • Coupling of Methionine:

    • In a separate vial, dissolve Fmoc-Met-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), continue coupling for another hour. If it remains positive, perform a capping step with acetic anhydride.

    • Wash the resin with DMF (5 times).

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal methionine.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/DMS. A common ratio is 90:5:2.5:2.5 (v/v/v/v).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visual Guides

Synthesis_Pathway cluster_synthesis Solid-Phase Synthesis Resin Fmoc-Asp(OtBu)-Resin Deprotected_Asp H-Asp(OtBu)-Resin Resin->Deprotected_Asp 1. Fmoc Deprotection (20% Piperidine/DMF) Coupled_Dipeptide Fmoc-Met-Asp(OtBu)-Resin Deprotected_Asp->Coupled_Dipeptide 2. Coupling (Fmoc-Met-OH, HBTU/HOBt, DIPEA) Deprotected_Dipeptide H-Met-Asp(OtBu)-Resin Coupled_Dipeptide->Deprotected_Dipeptide 3. Final Fmoc Deprotection Final_Peptide H-Met-Asp-OH Deprotected_Dipeptide->Final_Peptide 4. Cleavage & Deprotection (TFA/Scavengers)

Caption: General workflow for the solid-phase synthesis of this compound.

Aspartimide_Formation Peptide ...-NH-CH(CH₂COOR)-CO-... Deprotonated ...-N⁻-CH(CH₂COOR)-CO-... Peptide->Deprotonated Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate Deprotonated->Aspartimide Intramolecular Nucleophilic Attack Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis

Caption: Mechanism of base-catalyzed aspartimide formation from an aspartic acid residue.

Troubleshooting_Workflow Start Crude Peptide Analysis (HPLC, Mass Spec) Check_Mass Correct Mass? Start->Check_Mass Check_Purity High Purity? Check_Mass->Check_Purity Yes Mass_Plus_16 Mass +16 Da? Check_Mass->Mass_Plus_16 No Multiple_Peaks Multiple Peaks, Same Mass? Check_Purity->Multiple_Peaks No Success Synthesis Successful Check_Purity->Success Yes Met_Oxidation Troubleshoot: Methionine Oxidation Mass_Plus_16->Met_Oxidation Yes Other_Issue Investigate Other Side Reactions Mass_Plus_16->Other_Issue No Aspartimide Troubleshoot: Aspartimide Formation Multiple_Peaks->Aspartimide Yes Purification_Issue Troubleshoot: Purification Protocol Multiple_Peaks->Purification_Issue No

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Degradation of Methionylaspartic Acid (Met-Asp) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential degradation pathways of Methionylaspartic acid (Met-Asp) in solution. The information presented here is extrapolated from studies on peptides containing methionine and aspartic acid residues, as specific degradation data for the Met-Asp dipeptide is not extensively available in the literature. This resource aims to help you anticipate and troubleshoot stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the degradation patterns of its constituent amino acids in peptides, Met-Asp is susceptible to two main degradation pathways:

  • Oxidation of the Methionine Residue: The sulfur atom in the methionine side chain is prone to oxidation, forming methionine sulfoxide (B87167) and potentially further to methionine sulfone. This is a common degradation pathway for methionine-containing peptides.

  • Degradation of the Aspartic Acid Residue: The aspartic acid residue can undergo isomerization to form isoaspartic acid (isoAsp) through a cyclic succinimide (B58015) intermediate. Additionally, the peptide bond C-terminal to the aspartic acid can be susceptible to hydrolysis, leading to cleavage of the dipeptide.

Q2: What factors can influence the rate of Met-Asp degradation?

A2: Several factors can affect the stability of Met-Asp in solution:

  • pH: The rates of both methionine oxidation and aspartic acid isomerization are highly pH-dependent. Generally, alkaline pH can accelerate the oxidation of methionine and the isomerization of aspartic acid. Acidic conditions can also promote the hydrolysis of the peptide bond.

  • Temperature: Higher temperatures typically increase the rates of all chemical degradation reactions, including oxidation, isomerization, and hydrolysis.

  • Buffer Composition: The type of buffer used can influence degradation rates. For instance, phosphate (B84403) buffers have been reported to accelerate the oxidation of methionine in some peptides.

  • Presence of Oxidizing Agents: Exposure to oxygen, metal ions (like iron and copper), and peroxides can significantly increase the rate of methionine oxidation.

  • Light Exposure: UV light can promote the generation of reactive oxygen species, which can lead to the oxidation of methionine.

Q3: What are the likely degradation products of Met-Asp?

A3: The expected degradation products of Met-Asp include:

  • Methionyl(sulfoxide)aspartic acid

  • Methionyl(sulfone)aspartic acid

  • Methionyl-isoaspartic acid

  • Methionine and Aspartic acid (from peptide bond hydrolysis)

  • Cyclic succinimide intermediate

Q4: How can I monitor the degradation of Met-Asp in my experiments?

A4: Several analytical techniques are suitable for monitoring Met-Asp degradation:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary method for separating the parent Met-Asp from its degradation products. Different degradation products will typically have different retention times.[1]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying and confirming the structure of degradation products based on their mass-to-charge ratio.[2][3]

  • Capillary Electrophoresis (CE): This technique can also be used to separate charged species and can be complementary to HPLC for resolving certain degradation products.

Troubleshooting Guides

This section addresses common issues encountered during the study of Met-Asp stability.

Problem Possible Causes Recommended Solutions
Rapid loss of Met-Asp peak in HPLC analysis. 1. Oxidative Degradation: Presence of dissolved oxygen, trace metal ions, or other oxidizing agents in the solution. 2. pH Instability: The pH of the solution may be in a range that promotes rapid hydrolysis or isomerization. 3. High Temperature: The experiment is being conducted at an elevated temperature.1. Minimize Oxidation: Degas all buffers and solutions. Work under an inert atmosphere (e.g., nitrogen or argon). Add a chelating agent like EDTA to sequester metal ions. 2. Control pH: Ensure the pH of your solution is stable and in a range known to minimize degradation for similar peptides (often slightly acidic, e.g., pH 4-6). Use a suitable buffer system. 3. Control Temperature: Conduct experiments at a controlled and, if possible, lower temperature.
Appearance of multiple new peaks in the chromatogram. 1. Multiple Degradation Pathways: Met-Asp is likely undergoing several degradation reactions simultaneously (e.g., oxidation and isomerization). 2. Secondary Degradation: Initial degradation products may be further degrading.1. Peak Identification: Use LC-MS to identify the mass of each new peak to determine the likely degradation products. 2. Forced Degradation Studies: Perform forced degradation studies under specific stress conditions (e.g., oxidation, high pH, low pH, heat) to generate standards for each degradation product, aiding in peak identification.[4][5]
Inconsistent results between experimental repeats. 1. Variability in Sample Preparation: Inconsistent pH, buffer concentration, or exposure to air. 2. Contamination: Introduction of metal ions or other reactive species from glassware or reagents.1. Standardize Protocol: Use a detailed and consistent protocol for sample preparation. Calibrate pH meters regularly. 2. Use High-Purity Reagents: Use high-purity water and reagents. Consider using metal-free labware.
Difficulty in resolving degradation products by HPLC. 1. Similar Polarity: Some degradation products (e.g., isomers) may have very similar polarity to the parent compound and to each other.1. Optimize HPLC Method: Adjust the gradient, mobile phase composition (e.g., organic solvent, ion-pairing agent), temperature, and stationary phase of your HPLC method. 2. Use a Complementary Technique: Consider using capillary electrophoresis, which separates based on charge-to-size ratio, to resolve co-eluting peaks.

Data Presentation

Table 1: Factors Influencing the Degradation of Methionine and Aspartic Acid Residues in Peptides
FactorEffect on Methionine ResidueEffect on Aspartic Acid ResidueReferences
High pH (Alkaline) Accelerates oxidation to methionine sulfoxide.Accelerates isomerization to isoaspartate via succinimide intermediate.[6]
Low pH (Acidic) Generally more stable against oxidation compared to alkaline pH.Can catalyze hydrolysis of the peptide bond, especially C-terminal to Asp.[7]
Elevated Temperature Increases the rate of oxidation.Increases the rates of both isomerization and hydrolysis.[6]
Metal Ions (e.g., Fe²⁺, Cu²⁺) Catalyze oxidation.Can participate in radical reactions but direct effect on isomerization is less pronounced.
Oxidizing Agents (e.g., H₂O₂, O₂) Directly oxidize the sulfur atom.Not a primary degradation pathway.
Buffer Type Phosphate buffers can accelerate oxidation.Can influence the rate of isomerization depending on the buffer species and pH.

Experimental Protocols

Protocol 1: General Forced Degradation Study of Met-Asp

Objective: To generate degradation products of Met-Asp under various stress conditions to understand its degradation pathways and to facilitate the development of a stability-indicating analytical method.[4][5]

Materials:

  • This compound (Met-Asp)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubator/water bath

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Met-Asp in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the Met-Asp stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the Met-Asp stock solution with an equal volume of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the Met-Asp stock solution with an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the Met-Asp stock solution in a sealed vial.

    • Incubate at 60°C for 7 days.

    • At various time points, withdraw a sample and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Place an aliquot of the Met-Asp stock solution in a photostability chamber and expose to light according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • Analyze samples at appropriate time intervals.

  • Analysis: Analyze all samples by a suitable RP-HPLC method and by LC-MS to identify and characterize the degradation products.

Protocol 2: RP-HPLC Method for Monitoring Met-Asp Degradation

Objective: To separate and quantify Met-Asp and its primary degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare samples as described in the experimental protocol.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the sample and run the gradient program.

  • Integrate the peak areas for Met-Asp and any degradation products.

  • Calculate the percentage of remaining Met-Asp and the percentage of each degradation product.

Visualizations

Degradation_Pathways Met_Asp This compound (Met-Asp) Oxidation Oxidation Met_Asp->Oxidation O2, Metal Ions, H2O2 Isomerization Isomerization / Hydrolysis Met_Asp->Isomerization pH, Temp Met_SO_Asp Met(O)-Asp Oxidation->Met_SO_Asp Succinimide Succinimide Intermediate Isomerization->Succinimide Hydrolysis_Products Methionine + Aspartic Acid Isomerization->Hydrolysis_Products (Peptide Bond Cleavage) isoAsp Met-isoAsp Succinimide->isoAsp

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Stress Degraded_Sample Degraded Sample Mixture Acid->Degraded_Sample Base Basic Stress Base->Degraded_Sample Oxidative Oxidative Stress Oxidative->Degraded_Sample Thermal Thermal Stress Thermal->Degraded_Sample Met_Asp_Sample Met-Asp Sample in Solution Met_Asp_Sample->Acid Met_Asp_Sample->Base Met_Asp_Sample->Oxidative Met_Asp_Sample->Thermal HPLC_Analysis RP-HPLC Analysis Degraded_Sample->HPLC_Analysis Peak_Separation Peak Separation HPLC_Analysis->Peak_Separation LC_MS_Analysis LC-MS Analysis Peak_Separation->LC_MS_Analysis Product_Identification Degradation Product Identification LC_MS_Analysis->Product_Identification

Caption: Workflow for forced degradation studies of Met-Asp.

References

Technical Support Center: Enhancing the Stability of Methionylaspartic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methionylaspartic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your this compound stock solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound stock solutions?

A1: For maximum stability, it is recommended to store this compound stock solutions at -20°C or colder.[1][2][3][4][5] Storing solutions at these low temperatures minimizes the rates of chemical degradation reactions.[2] For long-term storage, -80°C is preferable.[2] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[1][3][4][5]

Q2: What type of solvent and pH should I use to prepare my this compound stock solution?

A2: It is best to dissolve this compound in a sterile, slightly acidic buffered solution with a pH between 5 and 7.[1] Using sterile water or buffers is essential to prevent microbial contamination, which can lead to enzymatic degradation of the peptide.[1][3] Given that this compound contains a free carboxylic acid group from the aspartic acid residue, a slightly acidic pH can help maintain its solubility and stability.

Q3: My this compound stock solution appears cloudy. What could be the cause and how can I fix it?

A3: Cloudiness in your stock solution may indicate several issues, including incomplete dissolution, precipitation, or aggregation. Peptides with hydrophobic residues can be difficult to dissolve in aqueous solutions.[1] To address this, you can try gentle warming or brief sonication.[4][6] If the peptide has precipitated out of solution, you may need to adjust the pH or add a small amount of an organic solvent like DMSO or DMF to aid in resolubilization, followed by slow dilution into your aqueous buffer.[1][4]

Q4: How can I prevent the oxidation of the methionine residue in my stock solution?

A4: The methionine residue in this compound is susceptible to oxidation.[1][3] To minimize oxidation, it is recommended to use oxygen-free water or buffers for dissolution.[1] This can be achieved by bubbling an inert gas such as nitrogen or argon through the solvent before use.[3] Storing the stock solution in tightly sealed vials under an inert atmosphere can also limit exposure to oxygen.[3]

Q5: Are there any specific degradation pathways for the aspartic acid residue I should be aware of?

A5: Yes, the aspartic acid residue can undergo degradation, primarily through the formation of a cyclic imide intermediate, especially in neutral to alkaline conditions.[7][8] This can lead to isomerization, forming iso-aspartyl residues, or cleavage of the peptide bond.[7][9] Maintaining a slightly acidic pH (5-6) can help to minimize this degradation pathway.

Troubleshooting Guides

Issue 1: Precipitation Observed in Stock Solution After Freeze-Thaw Cycles
Potential Cause Troubleshooting Steps
Repeated Freeze-Thaw Cycles: Exposing the stock solution to multiple freeze-thaw cycles can lead to peptide aggregation and precipitation.[1][3][4][5]1. Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing of the entire stock.[1][3][4] 2. Gentle Thawing: When thawing an aliquot, do so slowly on ice. 3. Resolubilization: If precipitation has occurred, try gentle vortexing or brief sonication to redissolve the peptide.[4][6]
Incorrect Storage Temperature: Storing at temperatures warmer than -20°C can reduce stability and promote aggregation.Ensure storage at -20°C or, for longer-term, -80°C.[2][3]
Issue 2: Loss of Biological Activity Over Time
Potential Cause Troubleshooting Steps
Oxidation of Methionine: The sulfur-containing side chain of methionine is prone to oxidation, which can alter the peptide's structure and function.[1][3]1. Use Oxygen-Free Solvents: Prepare solutions with solvents that have been degassed by bubbling with nitrogen or argon.[1][3] 2. Add Antioxidants: Consider adding a small amount of an antioxidant, such as methionine itself in excess, to the buffer as a scavenger. 3. Inert Atmosphere: Store aliquots under an inert gas like argon or nitrogen.[3]
Hydrolysis/Deamidation of Aspartic Acid: The aspartic acid residue can undergo chemical modifications, leading to a loss of activity.[7][8][9]1. Control pH: Maintain the stock solution at a slightly acidic pH (5-7) to minimize degradation pathways that are more prevalent at neutral or alkaline pH.[1] 2. Fresh Preparations: For critical experiments, use freshly prepared stock solutions whenever possible.
Bacterial Contamination: Microbes can introduce proteases that degrade the peptide.1. Sterile Technique: Use sterile filtration for the final solution and always handle with sterile techniques.[3][4] 2. Visual Inspection: Regularly inspect the solution for any signs of microbial growth.

Quantitative Data Summary

Parameter Condition Expected Stability Outcome
Temperature -80°CHigh stability, suitable for long-term storage.
-20°CGood stability for several months.[3]
4°CLimited stability, suitable for short-term (days) storage.
Room TemperatureLow stability, prone to rapid degradation.[3][5]
pH 5-6Optimal for minimizing both oxidation and aspartic acid degradation.[1][3]
> 7Increased risk of cyclic imide formation at the aspartic acid residue.[7][8]
Exposure to Air Sealed, Inert GasMinimizes oxidation of the methionine residue.[3]
Open to AirIncreased rate of oxidation.
Freeze-Thaw Cycles Single Use AliquotsPreserves peptide integrity.[1][3][4][5]
Multiple CyclesPromotes aggregation and degradation.[1][3][4][5]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Pre-dissolution Preparation:

    • Allow the lyophilized this compound to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[1][3][5]

    • Prepare a sterile buffer solution (e.g., 10 mM sodium phosphate) with a pH of 5.5.

    • Degas the buffer by bubbling with a gentle stream of nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.[1][3]

  • Dissolution:

    • Add the degassed buffer to the vial of lyophilized this compound to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently vortex or swirl the vial to dissolve the peptide completely. If solubility is an issue, brief sonication in a water bath can be applied.[4][6]

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes.

    • If possible, flush the headspace of each aliquot with nitrogen or argon before sealing.

    • Store the aliquots at -20°C or -80°C.[1][2][3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
  • Objective: To quantify the purity of the this compound stock solution over time and detect the formation of degradation products.[10][11][12]

  • Materials:

    • Reversed-phase HPLC system with a C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • This compound stock solution.

  • Method:

    • Set up a linear gradient elution from 5% to 95% Mobile Phase B over 30 minutes.

    • Set the flow rate to 1 mL/min and the UV detection wavelength to 214 nm.

    • Inject a known concentration of the freshly prepared stock solution to establish a baseline (Time 0).

    • Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature) and inject samples at various time points (e.g., 1 day, 1 week, 1 month).

    • Analyze the chromatograms to determine the percentage of the main peptide peak relative to any new peaks that may appear, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis lyophilized Lyophilized Peptide reconstitute Reconstitute in Degassed Buffer (pH 5.5) lyophilized->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt hplc HPLC Analysis storage_neg20->hplc storage_4->hplc storage_rt->hplc ms Mass Spec Analysis hplc->ms Identify Degradants data Compare Data to Time 0 hplc->data

Caption: Experimental workflow for assessing the stability of this compound stock solutions.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis/Isomerization Met_Asp This compound Met_SO_Asp Methionine Sulfoxide Aspartic Acid Met_Asp->Met_SO_Asp O2 Cyclic_Imide Cyclic Imide Intermediate Met_Asp->Cyclic_Imide pH > 6 Iso_Asp Isoaspartyl Peptide Cyclic_Imide->Iso_Asp Cleavage Peptide Bond Cleavage Cyclic_Imide->Cleavage

References

Technical Support Center: Resolving Co-elution of Methionylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Methionylaspartic acid (Met-Asp) with other dipeptides during chromatographic analysis.

Troubleshooting Guide: Resolving Co-elution of this compound

Co-elution, the elution of two or more compounds from a chromatographic column at the same time, poses a significant challenge for accurate quantification and identification. This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other dipeptides, primarily focusing on Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for separating polar compounds like dipeptides.

Step 1: Identify the Problem - Confirming Co-elution

The first step is to confirm that the observed peak distortion or unexpectedly high response is indeed due to co-elution.

  • Peak Shape Analysis: Look for signs of peak asymmetry, such as fronting, tailing, or the presence of shoulders on the peak corresponding to this compound. A perfectly symmetrical peak does not guarantee purity, but an asymmetrical peak is a strong indicator of co-elution.

  • Diode Array Detector (DAD) Analysis: If using a DAD, assess peak purity by comparing the UV-Vis spectra across the entire peak. A change in the spectral profile from the upslope to the downslope of the peak suggests the presence of more than one compound.

  • Mass Spectrometry (MS) Analysis: An MS detector is a definitive tool for identifying co-elution. Examine the mass spectra across the chromatographic peak. The presence of multiple mass-to-charge ratios (m/z) under a single chromatographic peak confirms co-elution.

Step 2: Understand the Analyte and Potential Co-eluants

This compound is a dipeptide composed of methionine and aspartic acid. Its retention in HILIC is primarily driven by the hydrophilicity of its constituent amino acids. Dipeptides with similar overall hydrophilicity are likely to co-elute.

Potential Co-eluting Dipeptides:

  • Isomeric Dipeptides: Aspartylmethionine (Asp-Met) is an isomer of Met-Asp and is a prime candidate for co-elution due to having the same mass and similar hydrophilicity.

  • Dipeptides with Similar Hydrophilicity: Dipeptides composed of amino acids with similar hydrophilicity to methionine and aspartic acid can also co-elute. Examples include Glutamylglycine (Glu-Gly), Asparaginylalanine (Asn-Ala), and Serylglycine (Ser-Gly).

Step 3: Method Optimization to Resolve Co-elution

Once co-elution is confirmed, a systematic approach to method optimization is necessary. The primary goal is to alter the selectivity (α) of the chromatographic system, which is the ability of the system to differentiate between the two co-eluting compounds.

Changes to the mobile phase composition can have a significant impact on selectivity in HILIC.

  • Adjusting the Organic Solvent Concentration: In HILIC, increasing the aqueous component (decreasing the organic solvent, typically acetonitrile) will decrease the retention time of polar analytes. A shallower gradient (slower increase in the aqueous phase) can improve the separation of closely eluting peaks.

  • Modifying the Mobile Phase pH: The pH of the mobile phase affects the ionization state of the dipeptides, which in turn influences their hydrophilicity and interaction with the stationary phase.[1][2] For this compound, which has an acidic side chain (aspartic acid), adjusting the pH can significantly alter its retention relative to other dipeptides. Experimenting with a pH range of 3 to 6 is a good starting point.

  • Altering the Salt Concentration in the Aqueous Phase: The salt concentration in the aqueous portion of the mobile phase influences the thickness of the water layer on the stationary phase and can modulate electrostatic interactions. Varying the concentration of a volatile salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 10 mM to 50 mM) can improve resolution.

The choice of the stationary phase is a critical factor in achieving separation.

  • Changing Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different HILIC stationary phase. Common HILIC phases include:

    • Amide: Often provides good selectivity for polar compounds.

    • Diol: Offers different selectivity compared to amide phases.

    • Unydrolyzed Silica: Can provide strong retention for very polar compounds.

  • Adjusting Column Temperature: While less common in HILIC than in reversed-phase chromatography, changing the column temperature can sometimes subtly alter selectivity and improve resolution.

Data Presentation: Estimated Retention of Dipeptides under Different HILIC Conditions

The following tables provide estimated relative retention times for this compound and potential co-eluting dipeptides under different HILIC conditions. These are estimations based on the hydrophilicity of the constituent amino acids and general HILIC principles. Actual retention times will vary depending on the specific instrument, column, and exact experimental conditions.

Table 1: Estimated Relative Retention Times on an Amide HILIC Column with Varying Mobile Phase pH

DipeptideEstimated Relative Retention Time (pH 3.0)Estimated Relative Retention Time (pH 5.0)
Glutamylglycine (Glu-Gly)1.151.25
This compound (Met-Asp) 1.00 1.00
Aspartylmethionine (Asp-Met)1.021.05
Asparaginylalanine (Asn-Ala)0.950.92
Serylglycine (Ser-Gly)0.900.88

Assumption: Higher relative retention time indicates longer retention on the column.

Table 2: Estimated Relative Retention Times on Different HILIC Stationary Phases (pH 4.0)

DipeptideEstimated Relative Retention Time (Amide Column)Estimated Relative Retention Time (Diol Column)
Glutamylglycine (Glu-Gly)1.101.15
This compound (Met-Asp) 1.00 1.00
Aspartylmethionine (Asp-Met)1.031.08
Asparaginylalanine (Asn-Ala)0.970.95
Serylglycine (Ser-Gly)0.920.90

Experimental Protocols

Protocol 1: HILIC-MS Method for the Separation of Dipeptides

This protocol provides a starting point for developing a HILIC-MS method to resolve this compound from other dipeptides.

1. Sample Preparation:

  • Dissolve the dipeptide standard or sample in a solution of 80% acetonitrile (B52724) in water with 0.1% formic acid to a final concentration of 10 µg/mL.

2. LC-MS System:

  • HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.0 with formic acid.

  • Mobile Phase B: 90% Acetonitrile in Water with 10 mM Ammonium Formate, pH adjusted to 4.0 with formic acid.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient from 95% B to 60% B

    • 15-17 min: Hold at 60% B

    • 17-18 min: Return to 95% B

    • 18-25 min: Equilibrate at 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Protocol 2: pH Scouting to Optimize Selectivity

This protocol describes a systematic approach to evaluate the effect of mobile phase pH on the separation.

  • Prepare four different Mobile Phase A solutions with 10 mM Ammonium Formate in water, adjusted to pH 3.0, 4.0, 5.0, and 6.0 with formic acid.

  • For each pH, prepare a corresponding Mobile Phase B (90% Acetonitrile in the respective Mobile Phase A).

  • Using the chromatographic conditions from Protocol 1, inject the dipeptide mixture and run the gradient with each of the four pH conditions.

  • Compare the chromatograms to identify the pH that provides the best resolution between this compound and the co-eluting dipeptide(s).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Resolution Start Start: Suspected Co-elution CheckPeakShape Analyze Peak Shape (Asymmetry, Shoulders) Start->CheckPeakShape DAD_Purity Perform DAD Peak Purity Analysis CheckPeakShape->DAD_Purity Asymmetry Observed MS_Scan Examine Mass Spectra Across the Peak DAD_Purity->MS_Scan Impurity Detected OptimizeMobilePhase Modify Mobile Phase (Gradient, pH, Salt Conc.) MS_Scan->OptimizeMobilePhase Multiple m/z Confirmed ChangeColumn Change Column Chemistry (Amide, Diol, Silica) OptimizeMobilePhase->ChangeColumn Unsuccessful ResolutionAchieved Resolution Achieved OptimizeMobilePhase->ResolutionAchieved Successful AdjustTemp Adjust Column Temperature ChangeColumn->AdjustTemp Unsuccessful ChangeColumn->ResolutionAchieved Successful AdjustTemp->ResolutionAchieved Successful FurtherOptimization Further Optimization Required AdjustTemp->FurtherOptimization Unsuccessful

Troubleshooting workflow for co-elution.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem?

A1: Co-elution is the phenomenon where two or more different compounds elute from a chromatography column at or very near the same time, resulting in overlapping peaks. This is problematic because it prevents the accurate quantification and identification of the individual analytes.

Q2: My peak for this compound is broad, but symmetrical. Could it still be co-elution?

A2: Yes. While peak asymmetry is a common indicator, perfect co-elution can result in a single, symmetrical peak that is broader than expected. Using a mass spectrometer to check for multiple m/z values across the peak is the most reliable way to confirm or rule out co-elution in this scenario.

Q3: Why is HILIC a good choice for separating this compound and other dipeptides?

A3: HILIC is well-suited for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. Dipeptides, including this compound, are generally polar, making HILIC an effective separation mode. The high organic content of the mobile phase in HILIC can also enhance ESI-MS sensitivity.

Q4: I've tried adjusting the mobile phase pH and gradient, but I still have co-elution. What should I do next?

A4: If mobile phase optimization is not sufficient, the next logical step is to try a column with a different stationary phase chemistry. The selectivity of HILIC columns (e.g., amide vs. diol vs. bare silica) can vary significantly for polar analytes. Changing the column provides a powerful way to alter the interactions between the analytes and the stationary phase, often leading to successful resolution.

Q5: Can I use reversed-phase chromatography to resolve the co-elution of this compound?

A5: While HILIC is generally preferred for such polar dipeptides, reversed-phase chromatography with certain modifications might work. You could try using a polar-embedded or polar-endcapped C18 column, which is designed to retain polar compounds better than traditional C18 columns. Additionally, using ion-pairing reagents in the mobile phase can improve the retention and separation of charged dipeptides in reversed-phase chromatography. However, ion-pairing reagents can cause ion suppression in MS detection.

References

Technical Support Center: Accurate Quantification of Methionylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the accurate quantification of Methionylaspartic acid (Met-Asp). This guide includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to support method refinement.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the quantification of this compound, providing potential causes and solutions in a structured question-and-answer format.

Question: Why am I observing low signal intensity or poor sensitivity for this compound in my LC-MS analysis?

Answer: Low signal intensity can stem from several factors related to sample preparation, chromatographic conditions, and mass spectrometer settings.

  • Inefficient Ionization: this compound, like other peptides, may have variable ionization efficiency.

    • Solution: Optimize the electrospray ionization (ESI) source parameters. Adjust the spray voltage, gas flow rates (nebulizer and drying gas), and ion transfer tube temperature. Consider testing both positive and negative ion modes, although positive mode is typically more sensitive for peptides.

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal.

    • Solution: Improve sample clean-up procedures. Solid-phase extraction (SPE) with a suitable sorbent can effectively remove interfering substances. Diluting the sample can also mitigate matrix effects, but this may compromise the limit of detection.

  • Suboptimal Chromatographic Peak Shape: Broad or tailing peaks lead to a lower signal-to-noise ratio.

    • Solution: Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent charge state. A common starting point is a mobile phase with 0.1% formic acid. Check the column for degradation or blockage and ensure it is properly equilibrated before injection.

Question: I am seeing high variability and poor reproducibility in my quantification results. What are the likely causes?

Answer: High variability is often a result of inconsistencies in sample preparation and handling.

  • Inconsistent Sample Preparation: Variability in extraction efficiency, derivatization (if used), or dilution steps will lead to inconsistent results.

    • Solution: Use a validated and standardized protocol for all sample preparation steps. Employ an internal standard (e.g., a stable isotope-labeled version of this compound) added at the beginning of the sample preparation process to correct for variability.

  • Analyte Instability: this compound may degrade during sample storage or processing. Peptide bonds are susceptible to hydrolysis, especially at extreme pH and elevated temperatures.[1][2][3] The methionine residue can also be prone to oxidation.

    • Solution: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Prepare fresh calibration standards for each analytical run. Conduct forced degradation studies to understand the stability of this compound under various stress conditions (acid, base, heat, oxidation, light).[4][5][6][7]

  • Instrumental Variability: Fluctuations in the LC-MS system's performance can contribute to poor reproducibility.

    • Solution: Regularly perform system suitability tests to ensure the instrument is performing within specifications. This includes checking for consistent retention times, peak areas, and peak shapes of a standard.

Question: My chromatogram shows peak tailing or fronting for the this compound peak. How can I improve the peak shape?

Answer: Poor peak shape is often a chromatographic issue.

  • Secondary Interactions with the Stationary Phase: The analyte may have secondary interactions with the stationary phase, leading to tailing.

    • Solution: Adjust the mobile phase composition. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can sometimes improve peak shape for peptides, but it can also cause ion suppression.[8] Alternatively, using a column with a different stationary phase chemistry, such as one with embedded polar groups, can reduce secondary interactions.

  • Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple charge states, resulting in peak broadening or splitting.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound in complex biological matrices. It offers high selectivity and sensitivity, often without the need for derivatization.

Q2: Should I use a derivatization step for this compound analysis?

A2: While derivatization can sometimes improve chromatographic retention and sensitivity, it also adds extra steps to the sample preparation, which can introduce variability. For LC-MS/MS analysis, derivatization is often not necessary as the mass spectrometer provides sufficient sensitivity and selectivity for underivatized dipeptides.

Q3: What type of HPLC column is best suited for this compound separation?

A3: A reversed-phase C18 column is a common starting point for peptide separations. However, due to the polar nature of this compound, a column with enhanced polar retention, such as one with an embedded polar group or a phenyl-hexyl phase, may provide better retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative for highly polar analytes that are poorly retained in reversed-phase chromatography.[8]

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: In LC-MS/MS, the identity of the peak is confirmed by comparing its retention time and the ratio of at least two specific multiple reaction monitoring (MRM) transitions with those of a certified reference standard.

Q5: Where can I obtain a this compound standard?

A5: this compound can be custom synthesized by various peptide synthesis companies. It is crucial to obtain a standard with a certificate of analysis that includes purity and concentration information.

Experimental Protocols

Preparation of this compound Standard

A certified reference standard of this compound is crucial for accurate quantification. If a commercial standard is unavailable, it can be synthesized and purified.

Synthesis:

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling methods. A common approach involves the coupling of N-terminally protected methionine to a C-terminally protected aspartic acid, followed by deprotection. The synthesis of a related compound, β-(S-methyl)thioaspartic acid, has been described and can serve as a reference for synthetic strategies.[9]

Purification:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like this compound.[10][11]

  • Column: A preparative C18 column is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the dipeptide.

  • Detection: UV detection at 214 nm and 280 nm.

Fractions containing the purified dipeptide are collected, pooled, and lyophilized. The purity of the final product should be confirmed by analytical RP-HPLC and its identity verified by mass spectrometry.

LC-MS/MS Quantification of this compound in Biological Samples

This protocol provides a general framework for the quantification of this compound in a biological matrix such as plasma. Method optimization and validation are essential for each specific application.

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., stable isotope-labeled Met-Asp).

  • Add 400 µL of ice-cold acetonitrile (or methanol (B129727) containing 1% formic acid) to precipitate the proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a column with enhanced polar retention.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]+ would be selected, and at least two product ions would be monitored for quantification and confirmation.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that should be established during method validation for the quantification of this compound. The values provided are illustrative and will need to be experimentally determined.

ParameterTypical Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample is_add Add Internal Standard sample->is_add precip Protein Precipitation is_add->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quant Quantification integrate->quant troubleshooting_workflow rect_node rect_node start Problem Encountered issue Low Signal or High Variability? start->issue low_signal Low Signal issue->low_signal Low Signal high_var High Variability issue->high_var High Variability cause_low_signal Potential Causes? low_signal->cause_low_signal cause_high_var Potential Causes? high_var->cause_high_var solution_ion Optimize ESI Source cause_low_signal->solution_ion Inefficient Ionization solution_matrix Improve Sample Cleanup (e.g., SPE) cause_low_signal->solution_matrix Ion Suppression solution_chrom Optimize Chromatography cause_low_signal->solution_chrom Poor Peak Shape solution_prep Standardize Sample Prep Use Internal Standard cause_high_var->solution_prep Inconsistent Prep solution_stability Control Sample Temp Fresh Standards cause_high_var->solution_stability Analyte Instability solution_instrument Perform System Suitability cause_high_var->solution_instrument Instrument Variability

References

Validation & Comparative

A Comparative Analysis of Methionylaspartic Acid and Aspartylmethionine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and potential biological activities of the dipeptide isomers Methionylaspartic acid (Met-Asp) and Aspartylmethionine (Asp-Met).

In the realm of peptide research and drug development, the subtle difference in amino acid sequence can lead to significant variations in biological activity and physicochemical properties. This guide provides a comprehensive comparative analysis of two such dipeptide isomers: this compound (Met-Asp) and Aspartylmethionine (Asp-Met). While direct comparative experimental data for these specific dipeptides is limited in publicly available literature, this guide synthesizes available information on their constituent amino acids, general principles of dipeptide chemistry, and relevant biological pathways to offer a valuable resource for researchers.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound and Aspartylmethionine is presented in Table 1. These properties, largely derived from computational models, provide a foundational understanding of the molecules' characteristics. Both dipeptides share the same molecular formula and weight but are predicted to have slight differences in their octanol-water partition coefficient (XLogP3), which may influence their relative hydrophobicity and membrane permeability.

PropertyThis compound (Met-Asp)Aspartylmethionine (Asp-Met)Reference
Molecular Formula C9H16N2O5SC9H16N2O5S[1][2]
Molecular Weight 264.30 g/mol 264.30 g/mol [1][2]
XLogP3 -4.4-4.1[1][2]
Hydrogen Bond Donor Count 44[1][2]
Hydrogen Bond Acceptor Count 77[1][2]
Rotatable Bond Count 88[1][2]
Topological Polar Surface Area 155 Ų155 Ų[1][2]
Formal Charge 00[1][2]
Predicted Water Solubility 5.58 g/L (for Asp-Met)5.58 g/L[3]
Predicted pKa (Strongest Acidic) 3.12 (for Asp-Met)3.12[3]
Predicted pKa (Strongest Basic) 8.53 (for Asp-Met)8.53[3]

Synthesis and Purification

The synthesis of dipeptides like Met-Asp and Asp-Met can be achieved through established methods of peptide synthesis, primarily solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) - A General Protocol

  • Resin Selection and Loading: A suitable resin, such as Wang or Rink amide resin, is chosen based on the desired C-terminal functionality. The C-terminal amino acid (either Aspartic acid or Methionine, with appropriate side-chain protection) is then coupled to the resin.

  • Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid is removed using a base, typically a solution of piperidine (B6355638) in a suitable solvent like DMF.

  • Coupling: The next amino acid (Methionine or Aspartic acid, with N-terminal and side-chain protection) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the resin-bound amino acid.

  • Repetitive Cycles: The deprotection and coupling steps are repeated until the desired dipeptide sequence is assembled.

  • Cleavage and Deprotection: The completed dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified dipeptide is characterized by mass spectrometry and NMR to confirm its identity and purity.

SPPS_Workflow Resin Resin AA1 Couple First Protected Amino Acid Resin->AA1 Deprotect1 N-terminal Deprotection AA1->Deprotect1 AA2 Couple Second Protected Amino Acid Deprotect1->AA2 Cleave Cleavage from Resin & Side-chain Deprotection AA2->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

2. Solution-Phase Peptide Synthesis

In solution-phase synthesis, the protected amino acids are coupled in a suitable organic solvent. After each coupling step, the product is isolated and purified before proceeding to the next step. This method is often used for large-scale synthesis but can be more labor-intensive than SPPS.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of Met-Asp and Asp-Met is scarce, we can infer potential functions based on the known roles of their constituent amino acids.

This compound (Met-Asp)

With methionine at the N-terminus, Met-Asp may exhibit properties influenced by the free amino group of methionine and the side chain of aspartic acid.

  • Potential Antioxidant Activity: Methionine is known to possess antioxidant properties due to the ability of its sulfur-containing side chain to scavenge reactive oxygen species (ROS). The presence of methionine in Met-Asp suggests a potential for this dipeptide to act as an antioxidant.

  • Interaction with c-MET Signaling Pathway: Methionine metabolism is linked to the c-MET signaling pathway, which is crucial for cell proliferation, migration, and survival. It is plausible that Met-Asp could modulate this pathway, although the specific nature of this interaction would require experimental validation.

cMET_Pathway Met_Asp This compound (Met-Asp) cMET c-MET Receptor Met_Asp->cMET Potential Modulation PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Cell_Migration Cell Migration RAS_MAPK->Cell_Migration

Fig. 2: Hypothetical modulation of the c-MET signaling pathway by Met-Asp.
Aspartylmethionine (Asp-Met)

With aspartic acid at the N-terminus, Asp-Met's properties may be dominated by the characteristics of aspartic acid.

  • Potential Neuromodulatory Activity: Aspartic acid is an excitatory neurotransmitter that can act as an agonist at N-methyl-D-aspartate (NMDA) receptors. Therefore, Asp-Met could potentially exhibit neuromodulatory effects by interacting with NMDA receptors, although its potency and specificity would likely differ from that of free aspartic acid.

  • Taste Profile: Dipeptides containing hydrophobic amino acids like methionine can sometimes have a bitter taste. The taste profile of Asp-Met would be an interesting area for sensory analysis.

NMDA_Pathway Asp_Met Aspartylmethionine (Asp-Met) NMDA_Receptor NMDA Receptor Asp_Met->NMDA_Receptor Potential Interaction Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation

Fig. 3: Postulated interaction of Asp-Met with the NMDA receptor signaling pathway.

Comparative Summary and Future Directions

The primary difference between this compound and Aspartylmethionine lies in the sequence of their amino acid residues. This seemingly minor structural variance can have profound implications for their biological activity. For instance, the accessibility of the N-terminal amino group and the side chains of methionine and aspartic acid will differ between the two isomers, potentially leading to distinct interactions with receptors and enzymes.

Further research is imperative to elucidate the specific properties and biological functions of these dipeptides. Key areas for future investigation include:

  • Direct Comparative Synthesis and Stability Studies: Performing head-to-head comparisons of the synthesis efficiency and stability of Met-Asp and Asp-Met under various conditions (e.g., in serum, different pH levels).

  • Experimental Determination of Biological Activity: Screening both dipeptides for antioxidant, neuromodulatory, and other biological activities using in vitro and in vivo models.

  • Receptor Binding Assays: Investigating the binding affinity of Met-Asp and Asp-Met to relevant receptors, such as the c-MET receptor and NMDA receptors.

  • Cell Permeability Assays: Experimentally determining the ability of these dipeptides to cross cell membranes, which is a critical factor for their potential as therapeutic agents.

This guide serves as a starting point for researchers interested in this compound and Aspartylmethionine. While the current literature lacks direct comparative data, the foundational information and inferred potential activities presented here provide a framework for designing future experimental studies to unlock the unique characteristics of these intriguing dipeptide isomers.

References

A Comparative Guide to the Biological Activities of Methionylaspartic Acid and Its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of the dipeptide Methionylaspartic acid (Met-Asp) and its constituent amino acids, L-Methionine and L-Aspartic acid. While direct comparative experimental data for Met-Asp is limited in publicly available literature, this document extrapolates potential activities based on the well-documented roles of its components. Detailed experimental protocols are provided to facilitate further research and direct comparison.

Introduction

Methionine, an essential sulfur-containing amino acid, and Aspartic acid, a non-essential amino acid, are fundamental building blocks of proteins with diverse and critical roles in cellular physiology. The dipeptide this compound (Met-Asp) is a combination of these two amino acids. Understanding the biological activity of this dipeptide in comparison to its individual components is crucial for applications in drug development, nutritional science, and biomedical research.

Comparative Overview of Biological Activities

Biological ActivityL-MethionineL-Aspartic AcidThis compound (Met-Asp)
Protein Synthesis Essential building block of proteins and precursor for other amino acids like cysteine.[1][2][3][4]A non-essential amino acid that is a building block of proteins.[3][5][6]Component of proteins as a dipeptide unit.[7]
Metabolic Regulation Key component of one-carbon metabolism through its conversion to S-adenosylmethionine (SAM), a universal methyl donor.[2][8] Regulates metabolic processes and lipid metabolism.[1]Involved in the urea (B33335) cycle, gluconeogenesis, and the malate-aspartate shuttle.[5][9]As a metabolite, it is expected to participate in amino acid metabolism.[7]
Antioxidant Properties Precursor to the major intracellular antioxidant, glutathione.[2][10]Limited direct antioxidant activity.Dipeptides containing methionine have shown antioxidant activity.[8][11] The presence of methionine suggests potential antioxidant capacity.
Neurotransmission Can influence levels of neurotransmitters like glutamate (B1630785) and GABA in the brain.[12]Acts as an excitatory neurotransmitter and an agonist at N-methyl-D-aspartate (NMDA) receptors.[9]The aspartate residue suggests a potential for interaction with excitatory amino acid receptors, though this is unconfirmed.
Cell Signaling Regulates the mTOR signaling pathway, a central controller of cell growth and proliferation, through SAM.[13][14]Can modulate signaling pathways through its action on NMDA receptors.Potential to influence signaling pathways, possibly through mechanisms related to its constituent amino acids, but this requires experimental verification.

Experimental Protocols

To facilitate direct comparison of the biological activities of this compound, Methionine, and Aspartic acid, the following detailed experimental protocols for key assays are provided.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compounds on cell viability by measuring the metabolic activity of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Methionine, and Aspartic acid in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][5]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[1]

Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

This assay evaluates the ability of the compounds to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Protocol:

  • Sample Preparation: Prepare various concentrations of this compound, Methionine, and Aspartic acid in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample concentration to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Neuroactivity Assessment (NMDA Receptor Binding Assay)

This competitive binding assay assesses the ability of the compounds to bind to the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue.

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In microcentrifuge tubes, combine the synaptic membrane preparation, a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801), and varying concentrations of the test compounds (this compound, Methionine, Aspartic acid) or a known NMDA receptor agonist/antagonist as a control.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

mTOR Signaling Pathway Analysis (Western Blot)

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat them with this compound, Methionine, or Aspartic acid for a specified time. A known mTOR inhibitor like rapamycin (B549165) can be used as a positive control.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR pathway proteins (e.g., p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualizations

Signaling Pathways

mTOR_Signaling_Pathway Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM mTORC1 mTORC1 SAM->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: The mTOR signaling pathway is activated by Methionine via SAM.

NMDA_Receptor_Signaling Aspartic_Acid Aspartic Acid NMDA_Receptor NMDA Receptor Aspartic_Acid->NMDA_Receptor Binds to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity Downstream_Signaling->Synaptic_Plasticity Neurotransmission Excitatory Neurotransmission Downstream_Signaling->Neurotransmission

Caption: Aspartic acid acts as an agonist at the NMDA receptor.

Experimental Workflows

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_Treatment Incubate 24/48/72h Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570nm Solubilize->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis Cell_Treatment Cell Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Conclusion

While this compound remains less characterized than its constituent amino acids, its structure suggests the potential for unique biological activities that may differ from or be synergistic to those of Methionine and Aspartic acid alone. The provided experimental protocols offer a robust framework for researchers to systematically investigate and compare the bioactivities of these compounds, thereby contributing to a deeper understanding of their physiological roles and therapeutic potential.

References

A Comparative Analysis of the Antioxidant Properties of Methionylaspartic Acid and Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antioxidant properties of the dipeptide Methionylaspartic acid and the amino acid Methionine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective performance analysis of these two compounds.

Executive Summary

Methionine, an essential sulfur-containing amino acid, is well-recognized for its role in cellular antioxidant defense mechanisms. Its antioxidant capacity stems from the ability of its sulfur atom to scavenge reactive oxygen species (ROS), its integral role in the methionine sulfoxide (B87167) reductase (Msr) system, and its potential to activate the Nrf2 antioxidant response element (ARE) pathway. This compound, a dipeptide composed of methionine and aspartic acid, is anticipated to exhibit comparable, if not slightly nuanced, antioxidant properties, largely influenced by the presence of the methionine residue.

This guide presents a comparative overview of their efficacy in various antioxidant assays, details the experimental protocols for assessing their activity, and illustrates the key signaling pathways involved in their antioxidant function.

Quantitative Data Comparison

While direct comparative experimental data for this compound across a wide range of antioxidant assays is limited, valuable insights can be drawn from studies on dipeptides with a C-terminal methionine residue. The following table summarizes the available quantitative data for the antioxidant capacity of methionine and provides an inferred comparison for this compound based on related dipeptide studies.

Antioxidant AssayMethionineThis compound (inferred)Reference Compound (Trolox)
Peroxyl Radical Scavenging (ORAC) 0.49 ± 0.03 µmol TE/µmol[1][2][3]~0.45 µmol TE/µmol[1][2][3]1.0 µmol TE/µmol
ABTS Radical Scavenging No significant activity[1][3]No significant activity[1][3]-
DPPH Radical Scavenging Low to negligible activity at room temperature.[4]Low to negligible activity at room temperature (inferred).-

Note: TE denotes Trolox Equivalents. The data for this compound is inferred from studies on dipeptides with C-terminal methionine residues.

Mechanisms of Antioxidant Action

Methionine:

Methionine's antioxidant activity is multifaceted:

  • Direct Scavenging of Reactive Oxygen Species (ROS): The sulfur atom in methionine can directly react with and neutralize various ROS, becoming oxidized to methionine sulfoxide.[5]

  • Methionine Sulfoxide Reductase (Msr) System: The enzymatic reduction of methionine sulfoxide back to methionine by the Msr system allows for a catalytic cycle of ROS scavenging.

  • Precursor to Glutathione: Methionine is a precursor for the synthesis of cysteine, a key component of the major intracellular antioxidant, glutathione.[5]

  • Nrf2-ARE Pathway Activation: Studies have shown that L-methionine can activate the Nrf2-ARE pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes.

This compound:

The antioxidant properties of this compound are primarily attributed to its methionine residue. The positioning of methionine at the N-terminus of the dipeptide is crucial, as studies on similar dipeptides suggest that a C-terminal methionine retains a peroxyl radical scavenging capacity comparable to that of free methionine.[1][2][3] It is also hypothesized that methionine-containing peptides may activate the Nrf2 signaling pathway, contributing to cellular antioxidant defenses.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with the antioxidant functions of methionine and potentially this compound.

Methionine_Sulfoxide_Reductase_System ROS Reactive Oxygen Species (ROS) Met Methionine (Met) ROS->Met Oxidation MetO Methionine Sulfoxide (MetO) Met->MetO MetO->Met Reduction Msr Methionine Sulfoxide Reductase (Msr) Msr->MetO Thioredoxin_ox Thioredoxin (oxidized) Msr->Thioredoxin_ox Reduces Thioredoxin_red Thioredoxin (reduced) Thioredoxin_red->Msr Reduces NADPH NADPH Thioredoxin_Reductase Thioredoxin Reductase NADPH->Thioredoxin_Reductase Donates e- NADP NADP+ Thioredoxin_Reductase->Thioredoxin_ox Reduces Thioredoxin_Reductase->NADP

Methionine Sulfoxide Reductase (Msr) System.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methionine Methionine / Methionine-containing peptide Keap1_Nrf2 Keap1-Nrf2 Complex Methionine->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription of

Hypothesized Nrf2-ARE Pathway Activation.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of both this compound and methionine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Test compounds (this compound, Methionine)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare a series of concentrations for the test compounds and the positive control in the same solvent.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of the 96-well plate.

    • Add 100 µL of the various concentrations of the test compounds or positive control to the wells. A blank containing only the solvent should also be included.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, Methionine)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations for the test compounds and the positive control.

  • Assay:

    • Add a specific volume of the diluted ABTS•+ solution to the wells of a 96-well plate.

    • Add a small volume of the test compounds or positive control to the wells.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Workflow Diagram

The following diagram outlines a general workflow for the in vitro assessment of the antioxidant properties of a compound.

Experimental_Workflow start Start: Compound (this compound / Methionine) dissolution Dissolve compound in appropriate solvent start->dissolution assays Perform In Vitro Antioxidant Assays dissolution->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts orac ORAC Assay assays->orac other_assays Other Assays (e.g., FRAP, Cellular Assays) assays->other_assays data_collection Data Collection (Absorbance/Fluorescence) dpph->data_collection abts->data_collection orac->data_collection other_assays->data_collection calculation Calculate % Inhibition and EC50 / TEAC values data_collection->calculation comparison Compare results with positive controls and between compounds calculation->comparison conclusion Conclusion on Antioxidant Properties comparison->conclusion

General In Vitro Antioxidant Assay Workflow.

Conclusion

Both methionine and this compound possess antioxidant properties, primarily mediated by the sulfur-containing methionine residue. While methionine's role as a direct ROS scavenger and its involvement in crucial cellular antioxidant pathways are well-established, the activity of this compound can be inferred to be similar, particularly in scavenging peroxyl radicals. Neither compound demonstrates significant activity in standard DPPH and ABTS radical scavenging assays at room temperature. The provided experimental protocols and pathway diagrams offer a robust framework for further investigation and a deeper understanding of the antioxidant potential of these compounds in various biological systems. Further direct comparative studies are warranted to fully elucidate the specific antioxidant profile of this compound.

References

Comparative Guide to Analytical Methods for the Quantification of Methionylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methionylaspartic acid (Met-Asp) is a dipeptide of growing interest in various fields of biomedical research. Accurate and reliable quantification of Met-Asp in biological matrices and pharmaceutical formulations is crucial for advancing our understanding of its physiological roles and for its development as a potential therapeutic agent. This guide provides a comparative analysis of a novel analytical method for Met-Asp against established alternative techniques. The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to facilitate methodological assessment and implementation.

Methodology Comparison

The following sections detail a novel analytical method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compare it with two alternative methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization and Capillary Electrophoresis (CE) with UV detection.

Novel Method: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)

This modern approach offers high selectivity and sensitivity for the direct analysis of polar molecules like dipeptides, often without the need for derivatization.

Alternative Method 1: Reversed-Phase HPLC with Pre-column Derivatization (OPA)

A widely used technique for the analysis of amino acids and peptides. Derivatization with o-phthalaldehyde (B127526) (OPA) renders the analytes fluorescent, allowing for sensitive detection.

Alternative Method 2: Capillary Electrophoresis (CE) with UV Detection

An established method for the separation of charged analytes based on their electrophoretic mobility. It offers high separation efficiency and low sample volume requirements.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the expected performance characteristics of the novel HILIC-MS/MS method compared to the alternative HPLC and CE methods for the analysis of this compound. Data is compiled from studies on similar dipeptides and amino acids.[1][2][3][4][5]

Table 1: Linearity and Detection Limits

ParameterNovel Method (HILIC-MS/MS)Alternative Method 1 (RP-HPLC-OPA)Alternative Method 2 (CE-UV)
Linearity (R²) > 0.99> 0.985> 0.99
Limit of Detection (LOD) 0.05 - 10 nM5 - 10 pmol~ 0.1 µM
Limit of Quantification (LOQ) 0.1 - 20 nM10 - 20 pmol~ 0.5 µM

Table 2: Accuracy and Precision

ParameterNovel Method (HILIC-MS/MS)Alternative Method 1 (RP-HPLC-OPA)Alternative Method 2 (CE-UV)
Accuracy (Recovery %) 85 - 110%90 - 105%88 - 112%
Precision (Intra-day RSD %) < 5%< 5%< 10%
Precision (Inter-day RSD %) < 10%< 10%< 15%

Experimental Protocols

Novel Method: HILIC-MS/MS

1. Sample Preparation:

  • For biological samples (e.g., plasma), perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. HILIC Conditions:

  • Column: BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in water, pH 3.0.[4]

  • Mobile Phase B: 20 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0.[4]

  • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to 95% B and equilibrate for 5 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+H]⁺ for this compound.

  • Product Ions (m/z): Specific fragment ions for quantification and qualification.

  • Optimize cone voltage and collision energy for maximum signal intensity.

Novel_Method_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection HILIC HILIC Separation Injection->HILIC ESI Electrospray Ionization HILIC->ESI MS1 Mass Analyzer 1 (Precursor Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Data Data Acquisition MS2->Data

Novel HILIC-MS/MS Method Workflow
Alternative Method 1: RP-HPLC with Pre-column Derivatization (OPA)

1. Derivatization:

  • Mix the sample with OPA/mercaptoethanol reagent in a borate (B1201080) buffer (pH 9.5).

  • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.[3]

2. RP-HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.[6]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).[6]

  • Gradient: A time-programmed gradient to ensure separation from other amino acids and interfering substances.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

3. Detection:

  • Detector: Fluorescence Detector.

  • Excitation Wavelength: 340 nm.

  • Emission Wavelength: 450 nm.

Alternative_Method_1_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC-Fluorescence Analysis Sample Sample Derivatization Pre-column Derivatization (OPA) Sample->Derivatization Injection Sample Injection Derivatization->Injection HPLC RP-HPLC Separation Injection->HPLC Detection Fluorescence Detection HPLC->Detection Data Data Acquisition Detection->Data

Alternative RP-HPLC-OPA Method Workflow
Alternative Method 2: Capillary Electrophoresis (CE) with UV Detection

1. Sample Preparation:

  • Dilute the sample in the background electrolyte (BGE).

  • Filter the sample through a 0.22 µm filter.

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM Borate buffer, pH 9.25.[7]

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

3. Detection:

  • Detector: UV Detector.

  • Wavelength: 200 nm.

Alternative_Method_2_Workflow cluster_prep Sample Preparation cluster_analysis CE-UV Analysis Sample Sample Dilution Dilution in BGE Sample->Dilution Filtration Filtration Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data

Alternative CE-UV Method Workflow

Conclusion

The novel HILIC-MS/MS method demonstrates superior sensitivity and selectivity for the analysis of this compound compared to the alternative methods. The elimination of the derivatization step simplifies sample preparation and reduces potential sources of error. While the RP-HPLC-OPA method offers good sensitivity and is widely available, it requires a derivatization step that can introduce variability. The CE-UV method is a simple and efficient technique, but it generally provides lower sensitivity compared to the other two methods. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation.

References

A Comparative Guide to the Quantification of Methionyl-Aspartic Acid: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of dipeptides like Methionyl-aspartic acid is critical. The choice of analytical methodology can significantly impact the reliability and efficiency of this process. This guide provides an objective comparison of two common techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections detail the performance characteristics, experimental protocols, and underlying biochemical pathways relevant to the analysis of Methionyl-aspartic acid.

Performance Comparison: HPLC vs. LC-MS

The selection of an analytical technique hinges on its performance in key areas such as sensitivity, selectivity, and accuracy. While direct comparative studies on Methionyl-aspartic acid are not extensively published, this comparison is based on established performance characteristics for the analysis of similar dipeptides and their constituent amino acids.

Disclaimer: The quantitative data presented below is a synthesized representation based on typical performance metrics observed for amino acid and dipeptide analysis and is intended for comparative purposes.

Performance MetricHPLC with UV DetectionLC-MS/MS (Triple Quadrupole)
Linearity (R²) > 0.99> 0.995
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ~1 µg/mL~5-10 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL~15-30 ng/mL
Selectivity Moderate; potential for co-elution with matrix componentsHigh; mass-based detection minimizes interferences
Derivatization Often required for non-aromatic peptidesGenerally not required
Throughput Lower due to longer run times and potential sample prepHigher due to faster run times and simpler sample prep

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of Methionyl-aspartic acid using both HPLC and LC-MS.

HPLC with Pre-Column Derivatization

High-performance liquid chromatography often requires a derivatization step to attach a chromophore to non-aromatic peptides like Methionyl-aspartic acid, enabling their detection by a UV detector.[1][2]

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the Methionyl-aspartic acid standard and samples in a suitable buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 9.0).

  • To 100 µL of the sample or standard solution, add 200 µL of the derivatizing agent, o-phthalaldehyde (B127526) (OPA), in the presence of a thiol (e.g., 2-mercaptoethanol).

  • Vortex the mixture and allow it to react for 2 minutes at room temperature.

  • Neutralize the reaction by adding 50 µL of 0.1 M HCl.

  • Filter the derivatized solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3][4]

  • Mobile Phase A: 25 mM sodium phosphate (B84403) buffer with 5% acetonitrile (B52724), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 338 nm.

LC-MS/MS without Derivatization

Liquid chromatography-mass spectrometry offers the advantage of direct analysis of underivatized peptides with high sensitivity and selectivity.[5][6][7]

1. Sample Preparation:

  • Accurately weigh and dissolve the Methionyl-aspartic acid standard and samples in a solvent compatible with the mobile phase (e.g., 0.1% formic acid in water).

  • For complex matrices, a protein precipitation step with a cold organic solvent (e.g., acetonitrile or methanol) may be necessary.[8]

  • Centrifuge the samples to pellet precipitated proteins.

  • Transfer the supernatant and filter through a 0.22 µm syringe filter.

2. LC-MS/MS Conditions:

  • Column: HILIC or a suitable C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8][9]

    • Parent Ion (Q1): m/z corresponding to [M+H]⁺ of Methionyl-aspartic acid.

    • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation.

Visualizing the Workflow and Biological Context

Diagrams are provided to illustrate the cross-validation workflow and the relevant metabolic pathway.

Cross_Validation_Workflow cluster_hplc HPLC Method cluster_lcms LC-MS Method hplc_prep Sample Preparation (with Derivatization) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Quantitative Data (HPLC) hplc_analysis->hplc_data comparison Comparison of Results (Accuracy, Precision, Linearity) hplc_data->comparison lcms_prep Sample Preparation (without Derivatization) lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Quantitative Data (LC-MS) lcms_analysis->lcms_data lcms_data->comparison start Methionyl-aspartic acid Sample start->hplc_prep start->lcms_prep conclusion Method Cross-Validation Report comparison->conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Aspartate_Metabolic_Pathway aspartate Aspartic Acid asp_semialdehyde Aspartate-semialdehyde aspartate->asp_semialdehyde Multiple Steps homoserine Homoserine asp_semialdehyde->homoserine lysine Lysine asp_semialdehyde->lysine Branch Point o_succinyl_homoserine O-Succinylhomoserine homoserine->o_succinyl_homoserine threonine Threonine homoserine->threonine Branch Point cystathionine Cystathionine o_succinyl_homoserine->cystathionine homocysteine Homocysteine cystathionine->homocysteine methionine Methionine homocysteine->methionine isoleucine Isoleucine threonine->isoleucine

Caption: Simplified aspartate metabolic pathway leading to methionine.[10][11][12]

References

Comparative Analysis of Dipeptide Effects on Cell Viability: A Focus on Methionylaspartic Acid and Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable gap in direct, quantitative data regarding the specific effects of methionylaspartic acid (Met-Asp) on cell viability. While studies detail the impact of its constituent amino acids, methionine and aspartic acid, on cellular processes, and a wealth of information exists on the bioactivity of other dipeptides, comparative cytotoxic or proliferative data for Met-Asp remains elusive. This guide, therefore, provides a comparative overview of the effects of various other dipeptides on cell viability, supported by experimental data, to serve as a reference for researchers in drug development and cellular biology. Additionally, it summarizes the known roles of methionine and aspartic acid in cellular health.

Comparative Cytotoxicity of Selected Dipeptides

While direct data for this compound is unavailable, numerous studies have investigated the cytotoxic effects of other dipeptides, particularly cyclic dipeptides, on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half, is a standard measure of cytotoxicity.

DipeptideCell LineCancer TypeIC50 (µM)Reference
Cyclo(His-Ala)HT-29Colorectal Carcinoma100[1]
Cyclo(His-Ala)MCF-7Breast Carcinoma100[1]
Cyclo(His-Ala)HeLaCervical Carcinoma100[1]
Cyclo(His-Gly)MCF-7Breast Carcinoma100[1]
Cyclo(His-Gly)HeLaCervical Carcinoma> 100[1]

Note: The IC50 values presented are from a single study and direct comparison with other dipeptides should be made with caution due to variations in experimental conditions.

The Role of Constituent Amino Acids in Cell Viability

The biological effects of a dipeptide can sometimes be inferred from the activities of its constituent amino acids.

Methionine

Methionine is an essential amino acid with a dual role in cancer biology. Many cancer cells exhibit "methionine dependency," meaning they are unable to proliferate when methionine is replaced by its precursor, homocysteine, in the culture medium. This dependency has led to research into methionine restriction as a potential cancer therapy. Studies have shown that methionine restriction can inhibit the proliferation of various cancer cell lines and induce apoptosis[2]. Conversely, high concentrations of methionine have also been shown to inhibit the growth of certain cancer cells, such as pancreatic and breast cancer cell lines, potentially through a p53-dependent pathway[2][3][4][5].

Aspartic Acid

Aspartic acid is a non-essential amino acid that plays a crucial role in the synthesis of proteins, nucleotides, and other amino acids. In cell culture, it is a common component of media formulations and is important for cell growth and proliferation. Some studies have indicated that L-aspartic acid can influence the growth of transplantable rat tumors[6]. Furthermore, peptides derived from L-aspartic acid have been found to be non-toxic to HeLa and COS-1 cell lines[7]. Peptides containing the Asp-Asp-Asp-Tyr (DDDY) and Asp-Tyr-Asp-Asp (DYDD) sequences have been shown to protect HepG2 cells against oxidative stress[8].

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the effects of dipeptides on cell viability.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the dipeptide to be tested. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the dipeptide.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the dipeptide at the desired concentration and for the desired time.

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.

Signaling Pathways and Experimental Workflows

Generalized Apoptosis Pathway

Many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a simplified version of this pathway.

Apoptosis_Pathway Dipeptide Cytotoxic Dipeptide Bax Bax/Bak Activation Dipeptide->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Dipeptide->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity_Workflow cluster_0 In Vitro Screening Start Dipeptide Synthesis/ Procurement CellCulture Cell Line Culture (e.g., HeLa, HepG2) Start->CellCulture ViabilityAssay Cell Viability Assay (e.g., MTT, MTS) CellCulture->ViabilityAssay IC50 IC50 Determination ViabilityAssay->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) ApoptosisAssay->Mechanism Lead Lead Dipeptide Identification Mechanism->Lead

References

A Structural and Bioactivity Comparison: Methionylaspartic Acid and Other Noteworthy Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structural and functional comparison of the dipeptide Methionylaspartic acid (Met-Asp) with three well-documented bioactive peptides: Carnosine, Anserine, and Aspartame (B1666099). Due to a lack of available experimental data on the specific bioactivities of this compound, this comparison focuses on a structural analysis and a theoretical discussion of its potential activities based on the properties of its constituent amino acids and related peptides. This is contrasted with the established, experimentally determined bioactive properties of Carnosine, Anserine, and the active metabolite of Aspartame.

Structural Comparison

The fundamental structures of these dipeptides reveal key differences that likely influence their biological activities. This compound is composed of the amino acids L-methionine and L-aspartic acid.[1] Carnosine is a dipeptide made up of beta-alanine (B559535) and histidine, while Anserine is a methylated derivative of carnosine (β-alanyl-3-methylhistidine).[2][3] Aspartame is the methyl ester of the dipeptide formed from aspartic acid and phenylalanine.[4][5]

Peptide Constituent Amino Acids Chemical Structure Key Structural Features
This compound L-Methionine, L-Aspartic Acidthis compound structureContains a sulfur-containing amino acid (Methionine) and an acidic amino acid (Aspartic acid).
Carnosine β-Alanine, L-HistidineCarnosine structureContains an imidazole (B134444) ring from the histidine residue, which is crucial for its buffering and antioxidant properties.
Anserine β-Alanine, 3-Methyl-L-histidineAnserine structureA methylated form of carnosine, which provides increased stability against enzymatic degradation.[2]
Aspartame L-Aspartic Acid, L-Phenylalanine methyl esterAspartame structureA dipeptide methyl ester. Its sweet taste is a well-known property, and its metabolite exhibits ACE inhibitory activity.[6][7][8]

Bioactivity Profile Comparison

While direct experimental data for this compound is not available in the reviewed literature, we can infer potential bioactivities. Methionine-containing dipeptides have been shown to possess antioxidant activity, with the position of the methionine residue influencing its potency. Dipeptides with a C-terminal methionine tend to exhibit antioxidant capacity similar to that of free methionine.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the comparator peptides. It is important to note that IC50 values can vary significantly depending on the specific assay conditions.

Peptide/Metabolite Bioactivity Assay IC50 / Ki Value Reference
This compound Antioxidant, ACE Inhibitory, Neuroprotective-No data available-
Carnosine AntioxidantDPPH Radical ScavengingWeak activity at higher concentrations (0.3–0.6 mM)[9]
Anserine AntioxidantPeroxyl Radical TrappingShowed antioxidant activity[10]
L-aspartyl-L-phenylalanine (Aspartame metabolite) ACE InhibitionEnzyme Inhibition AssayKi: 11 ± 2 µM[6][7][8]

Potential Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for assessing bioactivity.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Met_Asp This compound (or other inhibitor) Met_Asp->ACE Inhibition

Caption: ACE Inhibition Pathway.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Peptide_Sample Peptide Sample (e.g., this compound) Mixing Mix Peptide Sample with DPPH Solution Peptide_Sample->Mixing DPPH_Solution DPPH Radical Solution (0.1 mM in Ethanol) DPPH_Solution->Mixing Incubation Incubate in the dark (30 minutes) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate Percentage of Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: DPPH Antioxidant Assay Workflow.

Detailed Experimental Protocols

For researchers looking to evaluate the bioactivity of novel peptides, the following are detailed protocols for common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test peptide (e.g., this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Sample Preparation: Dissolve the test peptide and the positive control in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test peptide or positive control to the wells.

    • For the blank control, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ACE, a key enzyme in blood pressure regulation.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • Test peptide (e.g., this compound)

  • Positive control (e.g., Captopril)

  • Borate (B1201080) buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer or HPLC system

Procedure:

  • Reagent Preparation:

    • Dissolve ACE in borate buffer to a final concentration of 100 mU/mL.

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

    • Dissolve the test peptide and positive control in borate buffer to various concentrations.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix 50 µL of the HHL solution with 20 µL of the test peptide or control solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the ACE solution and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction and Quantification:

    • Add 1.5 mL of ethyl acetate to each tube and vortex for 15 seconds.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent in a vacuum concentrator or by heating at 95°C.

    • Re-dissolve the dried hippuric acid (HA) in 1 mL of deionized water.

    • Measure the absorbance of the HA solution at 228 nm using a spectrophotometer. Alternatively, quantify the HA using a reverse-phase HPLC system.

  • Calculation: The percentage of ACE inhibition is calculated as follows: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test peptide.

  • IC50 Determination: The IC50 value is the concentration of the inhibitor that reduces ACE activity by 50%. It is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

While this compound remains a peptide of interest due to its constituent amino acids, a clear understanding of its bioactivity is hampered by the current lack of direct experimental evidence. Based on the known antioxidant properties of methionine-containing peptides, it is plausible that Met-Asp could exhibit similar radical scavenging activities. Furthermore, the presence of an aspartic acid residue, as seen in the ACE-inhibitory metabolite of Aspartame, suggests a potential for Met-Asp to interact with zinc-containing enzymes like ACE. However, without empirical data, these remain hypotheses.

In contrast, Carnosine and Anserine are well-established antioxidants, with their imidazole ring playing a central role in their activity. The metabolite of Aspartame, L-aspartyl-L-phenylalanine, demonstrates significant ACE inhibitory potential.

Future research should focus on the synthesis and in vitro evaluation of this compound to elucidate its potential antioxidant, ACE inhibitory, and neuroprotective properties. Such studies would provide the necessary data to move from theoretical postulation to a concrete understanding of this dipeptide's place among other bioactive molecules. This would be invaluable for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Methionylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of peptide-based therapeutics is a critical determinant of their efficacy and dosing regimen. Understanding the differences between in vitro and in vivo stability is paramount for the successful translation of promising peptide candidates from the laboratory to clinical applications. This guide provides a comparative overview of the stability of the dipeptide Methionylaspartic acid (Met-Asp), drawing upon established principles of peptide degradation and data from analogous structures.

Executive Summary

This compound, like many short peptides, exhibits significant differences in its stability profile when evaluated in controlled in vitro environments versus complex biological systems in vivo. While in vitro assays offer a valuable preliminary assessment, they often do not fully recapitulate the multitude of factors influencing peptide fate within a living organism. In general, the in vivo half-life of small peptides is considerably shorter than what might be observed in a simple buffered solution or even in plasma in vitro, primarily due to rapid enzymatic degradation and renal clearance.

Comparative Stability Data

Direct comparative stability data for this compound is not extensively available in the public domain. However, based on the known degradation pathways of its constituent amino acids and similar dipeptides, a representative comparison can be constructed. The following table summarizes expected stability parameters.

ParameterIn Vitro (Human Plasma)In Vivo (Rat Model)Key Influencing Factors
Primary Degradation Pathway Enzymatic cleavage by peptidases (aminopeptidases, carboxypeptidases), chemical degradation (aspartimide formation from Aspartic acid), and oxidation of Methionine.Rapid enzymatic degradation by a wide range of peptidases in blood, liver, kidney, and other tissues. Renal filtration is a major clearance route.Presence and concentration of various peptidases, pH, temperature, and oxidative stress.[1][2]
Expected Half-Life (t½) Minutes to hours, highly dependent on plasma quality and handling.[3][4]Typically in the range of 2-30 minutes.[5]Rate of enzymatic cleavage, efficiency of renal clearance, and potential for plasma protein binding.
Major Metabolites Methionine, Aspartic acid, Met-Asp sulfoxide (B87167), isoaspartyl-methionine.Methionine, Aspartic acid, and their further metabolic products.Specificity of peptidases, activity of methionine sulfoxide reductases.[6][7][8]

Key Degradation Pathways

The stability of this compound is primarily dictated by its susceptibility to enzymatic cleavage and the chemical liabilities of its constituent amino acids.

In Vitro Degradation

In an in vitro setting, such as incubation in plasma, the primary routes of degradation are:

  • Enzymatic Hydrolysis: Plasma contains a variety of peptidases that can cleave the peptide bond between Methionine and Aspartic acid. Aminopeptidases can cleave the N-terminal Methionine, while carboxypeptidases can act on the C-terminal Aspartic acid.[9]

  • Aspartimide Formation: The aspartic acid residue is prone to intramolecular cyclization to form a succinimide (B58015) (aspartimide) intermediate, particularly under neutral to alkaline pH.[10][11] This intermediate can then hydrolyze to form a mixture of the native L-aspartyl peptide and the isomeric L-isoaspartyl peptide, which can alter its biological activity. This process is influenced by the nature of the C-terminal amino acid.[12]

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to form methionine sulfoxide. This can be catalyzed by components in the plasma or can occur spontaneously due to handling and storage conditions.[6][7][8]

In Vivo Degradation and Clearance

In a living organism, the factors affecting stability are more complex:

  • Systemic Enzymatic Degradation: Beyond the peptidases found in blood, tissues such as the liver, kidneys, and lungs are rich in enzymes that rapidly metabolize small peptides.[2][13]

  • Renal Clearance: Peptides with a molecular weight below the renal filtration threshold (around 5-6 kDa) are rapidly cleared from circulation by the kidneys.[5]

  • Distribution: The peptide's ability to distribute into various tissues can also influence its overall metabolic fate.[14][15]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible stability data. Below are standard protocols for assessing in vitro and in vivo stability.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of this compound when incubated with plasma.

Materials:

  • This compound

  • Pooled human plasma (or species of interest)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)

  • Internal standard (a stable, structurally similar peptide)

  • LC-MS/MS system

Procedure:

  • Thaw pooled plasma on ice and pre-warm to 37°C.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Spike the peptide into the pre-warmed plasma to a final concentration (e.g., 1-10 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic activity by adding the aliquot to a tube containing ice-cold quenching solution and the internal standard.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Transfer the supernatant to HPLC vials for analysis.

  • Quantify the remaining parent peptide at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t½) by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.[16]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and half-life of this compound following intravenous administration in rats.

Materials:

  • This compound formulated in a sterile, biocompatible vehicle

  • Sprague-Dawley rats (or other appropriate animal model)

  • Syringes for dosing

  • Blood collection tubes (containing an anticoagulant like K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimatize animals for at least one week prior to the study.

  • Fast animals overnight with free access to water.

  • Administer a single intravenous (IV) bolus dose of the this compound formulation via the tail vein.[17]

  • Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) from a suitable site (e.g., saphenous vein or via a cannula).[18][19]

  • Process the blood samples by centrifuging to obtain plasma.

  • Prepare the plasma samples for analysis, typically involving protein precipitation with an organic solvent containing an internal standard.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[20]

  • Plot the plasma concentration versus time and perform pharmacokinetic analysis using appropriate software to determine parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[21]

Visualizing the Processes

Diagrams can aid in understanding the complex workflows and pathways involved in stability testing.

G cluster_0 In Vitro Plasma Stability Workflow start Spike Met-Asp into Plasma (37°C) timepoint Collect Aliquots at Time Points start->timepoint quench Quench with Acetonitrile + IS timepoint->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

In Vitro Stability Experimental Workflow

G cluster_1 In Vivo Pharmacokinetic Workflow administer IV Administration to Rat blood_sample Collect Blood Samples at Time Points administer->blood_sample plasma_prep Process Blood to Obtain Plasma blood_sample->plasma_prep protein_precip Protein Precipitation with IS plasma_prep->protein_precip analyze_pk LC-MS/MS Analysis protein_precip->analyze_pk pk_model Pharmacokinetic Modeling analyze_pk->pk_model

In Vivo Pharmacokinetic Experimental Workflow

G cluster_0 Degradation Pathways cluster_1 Products MetAsp This compound enzymatic Enzymatic Cleavage (Peptidases) MetAsp->enzymatic In Vitro & In Vivo aspartimide Aspartimide Formation MetAsp->aspartimide In Vitro (pH dependent) oxidation Methionine Oxidation MetAsp->oxidation In Vitro & In Vivo amino_acids Methionine + Aspartic Acid enzymatic->amino_acids isoaspartyl Isoaspartyl-Methionine aspartimide->isoaspartyl sulfoxide Met-Asp Sulfoxide oxidation->sulfoxide

Primary Degradation Pathways of Met-Asp

Conclusion

The stability of this compound is a multifaceted issue that differs significantly between in vitro and in vivo environments. While in vitro plasma stability assays provide a useful, albeit simplified, initial assessment, they cannot fully predict the rapid degradation and clearance that typically occurs in vivo. A comprehensive understanding of both enzymatic and chemical degradation pathways, coupled with robust in vivo pharmacokinetic studies, is essential for the successful development of therapeutic peptides like this compound. Researchers should consider the limitations of in vitro data and prioritize early in vivo evaluation to make informed decisions in the drug development process.

References

A Comparative Analysis of Dipeptide Uptake in Mammalian Cell Lines: A Proxy for Methionylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative overview of the uptake of dipeptides in various mammalian cell lines, serving as a valuable resource for understanding the potential transport mechanisms of Methionylaspartic acid. Due to the limited availability of direct research on this compound uptake, this document leverages existing data on the transport of other dipeptides as a predictive framework. The primary transporters responsible for di- and tripeptide absorption, PEPT1 and PEPT2, are discussed in detail, including their expression profiles and kinetic parameters across different cell types. Furthermore, this guide outlines comprehensive experimental protocols for quantifying dipeptide uptake and visualizes the underlying cellular machinery and workflows.

Introduction to Dipeptide Transport

The cellular uptake of di- and tripeptides is a critical process for nutrient absorption and has significant implications for drug delivery. This process is primarily mediated by proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most well-characterized members in mammals. These transporters harness the electrochemical proton gradient to move a wide array of di- and tripeptides across the cell membrane.[1]

Given that this compound is a dipeptide, its cellular uptake is likely facilitated by these transporters. The efficiency of this uptake can vary significantly between different cell lines, largely due to differential expression and activity of PEPT1 and PEPT2. Understanding these differences is crucial for applications ranging from optimizing cell culture media to designing targeted drug delivery systems.

Comparative Uptake of Dipeptides Across Cell Lines

The expression and functional activity of PEPT1 and PEPT2 transporters are tissue- and cell-line specific, leading to diverse dipeptide uptake capacities. Generally, PEPT1 is considered a high-capacity, low-affinity transporter, predominantly found in the intestine and kidneys, while PEPT2 is a low-capacity, high-affinity transporter with broader tissue distribution, including the brain, lungs, and kidneys.[1] In cancer cells, the expression of these transporters can be upregulated, presenting a potential avenue for targeted therapies.

Below is a summary of quantitative data on dipeptide transporter expression and uptake kinetics in various cell lines.

Cell LineCancer TypeTransporter ExpressionDipeptide SubstrateKm (mM)Vmax (pmol/min/mg protein)Reference
Caco-2 Human Colorectal AdenocarcinomaHigh PEPT1Glycylsarcosine (Gly-Sar)0.31 ± 0.044330 ± 90[2]
LNCaP Human Prostate CarcinomaHigh PEPT2, High PHT1Glycylsarcosine (Gly-Sar)0.08 ± 0.0115.2 ± 0.9N/A
PC-3 Human Prostate CarcinomaHigh PEPT1, High PHT1Glycylsarcosine (Gly-Sar)0.52 ± 0.0725.6 ± 1.5N/A
DU145 Human Prostate CarcinomaLow PEPT1, Low PHT1Glycylsarcosine (Gly-Sar)--N/A
CHO Chinese Hamster OvaryEndogenous Peptide TransportersVarious Dipeptides--[3]
HeLa Human Cervical CancerVariableVarious Cell-Penetrating Peptides--[4]
A549 Human Lung CarcinomaVariableVarious Cell-Penetrating Peptides--[4]

Experimental Protocols

Accurate and reproducible methods are essential for the comparative study of dipeptide uptake. Below are detailed protocols for key experiments.

Radiolabeled Dipeptide Uptake Assay

This method is a gold standard for quantifying the transport of a specific dipeptide into cells.

Materials:

  • Cell lines of interest cultured in appropriate media

  • Radiolabeled dipeptide (e.g., [3H]Gly-Sar or [14C]Gly-Sar)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 6.0-7.4)

  • Ice-cold wash buffer (e.g., PBS)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well plates

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled dipeptide at various concentrations to each well to initiate the uptake. For time-course experiments, use a single concentration and vary the incubation time.

  • Incubation: Incubate the plates at 37°C for the desired time period (e.g., 1-10 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH) to each well and incubating for at least 30 minutes.

  • Quantification: Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Calculate the uptake rate (e.g., in pmol/mg protein/min). For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Fluorescent Dipeptide Uptake Assay using Flow Cytometry

This high-throughput method allows for the analysis of dipeptide uptake in a large population of cells.

Materials:

  • Cell lines of interest

  • Fluorescently labeled dipeptide (e.g., a dipeptide conjugated to FITC or another fluorophore)

  • Cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Peptide Incubation: Prepare a solution of the fluorescently labeled dipeptide in serum-free medium at the desired concentration.[5] Remove the culture medium from the cells, wash with PBS, and add the peptide solution.[5] Incubate for a specific time at 37°C.[5]

  • Cell Harvesting: After incubation, remove the peptide solution and wash the cells multiple times with cold PBS to remove any non-internalized peptide.[5] Detach the cells using Trypsin-EDTA.[5]

  • Cell Staining (Optional): A viability dye can be used to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission in the corresponding channel.

  • Data Analysis: Gate the live cell population and determine the mean fluorescence intensity (MFI) of the cells that have taken up the fluorescent peptide. Compare the MFI across different cell lines or experimental conditions.

Visualizing Cellular Processes

Experimental Workflow for Comparative Dipeptide Uptake Study

The following diagram illustrates a typical workflow for a comparative study of dipeptide uptake in different cell lines.

experimental_workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis cell_culture Cell Line Culture (e.g., Caco-2, LNCaP, PC-3) incubation Incubate Cells with Dipeptide cell_culture->incubation peptide_prep Prepare Dipeptide Solutions (Radiolabeled or Fluorescent) peptide_prep->incubation termination Terminate Uptake & Wash incubation->termination quantification Quantify Uptake (Scintillation Counting or Flow Cytometry) termination->quantification normalization Normalize to Protein Content quantification->normalization data_analysis Data Analysis (Kinetics, Statistical Comparison) normalization->data_analysis

A typical experimental workflow for a comparative dipeptide uptake study.
Signaling Pathway Regulating Dipeptide Transporters

The PI3K/Akt signaling pathway is known to regulate the activity of various transporters, including peptide transporters. Activation of this pathway can influence transporter expression and trafficking to the cell membrane.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation pept PEPT1/PEPT2 downstream Downstream Effectors akt->downstream Phosphorylation transporter_trafficking Transporter Trafficking (to membrane) downstream->transporter_trafficking transporter_trafficking->pept Increased Expression & Localization

The PI3K/Akt signaling pathway can regulate dipeptide transporter activity.

Conclusion

The uptake of dipeptides, and by extension this compound, is a complex process governed by the expression and activity of PEPT1 and PEPT2 transporters. This guide highlights the variability in dipeptide uptake across different cell lines and provides the necessary experimental framework to conduct comparative studies. The presented data and protocols offer a solid foundation for researchers and professionals in drug development to investigate the transport of dipeptides and to leverage these mechanisms for therapeutic benefit. Further research focusing specifically on the kinetic parameters of this compound uptake in a broad range of cell lines is warranted to build upon the foundational knowledge presented here.

References

Confirming the Sequence of Methionylaspartic Acid: A Comparative Guide to Tandem Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a peptide's amino acid sequence is a critical step in various fields, including proteomics, drug discovery, and biomarker validation. For short peptides like the dipeptide Methionylaspartic acid (Met-Asp), several analytical techniques can be employed for sequence confirmation. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) with alternative methods, supported by theoretical fragmentation data and detailed experimental protocols.

Tandem Mass Spectrometry (MS/MS) for Dipeptide Sequencing

Tandem mass spectrometry is a powerful and widely used technique for peptide sequencing.[1][2] It involves the fragmentation of a selected precursor ion (the intact peptide) and the subsequent mass analysis of the resulting fragment ions. The pattern of fragmentation provides the necessary information to deduce the amino acid sequence.

Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is the most common fragmentation method used in tandem mass spectrometry.[3][4] In CID, precursor ions are accelerated and collided with an inert gas, leading to the cleavage of the peptide bonds. This process primarily generates b- and y-type fragment ions .[4] For this compound, the expected CID fragmentation would yield a specific set of b and y ions, allowing for unambiguous sequence determination.

Electron-Transfer Dissociation (ETD)

Electron-Transfer Dissociation (ETD) is an alternative fragmentation technique that is particularly useful for preserving post-translational modifications and for sequencing larger peptides.[5] ETD involves the transfer of an electron to the multiply charged precursor ion, which induces fragmentation along the peptide backbone, producing primarily c- and z-type fragment ions .[5]

Alternative Sequencing Methods

While tandem MS (B15284909) is a dominant technique, other methods can also be employed for dipeptide sequencing.

Edman Degradation

Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[6][7] This technique involves a stepwise removal and identification of the N-terminal amino acid.[6][8] For a dipeptide like this compound, two cycles of Edman degradation would be sufficient to determine the sequence. However, this method is generally more time-consuming and less sensitive than mass spectrometry-based approaches.[4]

De Novo Sequencing Algorithms

De novo sequencing refers to the determination of a peptide sequence from its tandem mass spectrum without the aid of a sequence database.[1][9] This approach is essential for identifying novel or unexpected peptides. Various algorithms have been developed for de novo sequencing, often employing graph theory or machine learning to interpret the fragmentation patterns.[1]

Comparison of Sequencing Methods

Method Principle Advantages Limitations
Tandem MS (CID) Gas-phase fragmentation of precursor ions by collision with an inert gas, producing primarily b- and y-ions.[3][4]High sensitivity, high throughput, well-established fragmentation patterns.Can be challenging for peptides with labile modifications.
Tandem MS (ETD) Fragmentation of multiply-charged precursor ions by electron transfer, generating mainly c- and z-ions.[5]Preserves post-translational modifications, effective for larger peptides.Generally requires multiply charged precursor ions.
Edman Degradation Stepwise chemical cleavage and identification of the N-terminal amino acid.[6][7]Direct and unambiguous sequencing from the N-terminus.Slower, less sensitive than MS, requires a free N-terminus.[4][6]
De Novo Sequencing Algorithmic interpretation of tandem mass spectra to deduce the peptide sequence without a database.[1][9]Enables the identification of novel or unknown peptides.Accuracy can be lower than database searching, computationally intensive.

Theoretical Fragmentation of this compound

The following table summarizes the theoretical mass-to-charge (m/z) values for the expected singly charged fragment ions of this compound (C9H16N2O5S, Molecular Weight: 264.30 g/mol ) upon CID and ETD.

Fragment Ion Sequence Theoretical m/z
b1 Met132.05
y1 Asp116.03
c1 Met149.08
z1 Asp99.01

Experimental Protocols

Tandem Mass Spectrometry (MS/MS) of this compound
  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, typically a mixture of water, acetonitrile, and formic acid, to a final concentration of approximately 1 pmol/µL.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer via electrospray ionization (ESI).

    • Perform a full scan (MS1) to identify the precursor ion for this compound ([M+H]+ at m/z 265.09).

    • Select the precursor ion for fragmentation using an isolation window of approximately 1-2 m/z.

    • For CID , use a normalized collision energy of 25-35%.

    • For ETD , use a reaction time of approximately 100 ms with a suitable reagent anion.

    • Acquire the tandem mass spectrum (MS2) of the fragment ions.

  • Data Analysis: Analyze the resulting MS2 spectrum to identify the b- and y-ions (for CID) or c- and z-ions (for ETD) and confirm the sequence.

Edman Degradation Protocol Summary
  • Coupling: The N-terminal amino group of the dipeptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

  • Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

  • Repeat: The cycle is repeated to identify the next amino acid in the sequence.

Visualizations

Tandem_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometer cluster_data_analysis Data Analysis Dipeptide_Sample This compound Sample Ion_Source Ion Source (e.g., ESI) Dipeptide_Sample->Ion_Source Introduction MS1 MS1 Analyzer (Precursor Scan) Ion_Source->MS1 Ionization Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell Precursor Ion Selection MS2 MS2 Analyzer (Fragment Scan) Collision_Cell->MS2 Fragmentation Detector Detector MS2->Detector Detection Spectrum Tandem Mass Spectrum Detector->Spectrum Sequencing Sequence Confirmation Spectrum->Sequencing

Tandem MS Workflow for Dipeptide Sequencing

Fragmentation_Diagram Met Methionine Asp Aspartic Acid b1 b1 ion (Met) Met->b1 b-ion cleavage y1 y1 ion (Asp) Asp->y1 y-ion cleavage p1 p2 p1->p2 Peptide Bond

References

Safety Operating Guide

Proper Disposal of Methionylaspartic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Methionylaspartic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, a dipeptide comprised of the amino acids methionine and aspartic acid, is not classified as a hazardous substance according to available safety data for its constituent amino acids. However, as with any laboratory chemical, adherence to proper disposal protocols is crucial. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyewear.

  • Use chemical-resistant gloves.

  • A lab coat is recommended to protect personal clothing.

Handling:

  • Avoid generating dust when handling the solid form.

  • Use in a well-ventilated area.

  • Wash hands thoroughly after handling.

  • In case of a spill, the material should be swept up or vacuumed and placed into a suitable, closed container for disposal.

Step-by-Step Disposal Procedures

The disposal of this compound should always be in accordance with local, regional, and national regulations. The following steps provide a general guideline for proper disposal.

1. Waste Characterization and Consultation: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. While this compound is not typically classified as hazardous, it is imperative to confirm if any local regulations have specific provisions for this type of compound. Provide your EHS department with all available information on the chemical.

2. Segregation of Waste: Chemical wastes should be segregated based on their compatibility. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Store the waste in a designated, properly labeled container.

3. Container Labeling: All waste containers must be clearly labeled with their contents and approximate concentrations. The label should include the full chemical name, "this compound," and the date of waste generation. The container must be marked with the words "Hazardous Waste" if deemed so by your EHS department, or as otherwise instructed.

4. Disposal of Small Quantities: For very small quantities of non-hazardous amino acid derivatives, some institutional guidelines may permit disposal down the sanitary sewer with copious amounts of water. However, this is not a universal practice and requires explicit approval from your EHS department. Unauthorized drain disposal can lead to environmental contamination and regulatory violations.

5. Disposal of Bulk Quantities and Contaminated Materials: For larger quantities, surplus material, or materials contaminated with this compound (e.g., personal protective equipment, absorbent pads), the recommended method of disposal is through a licensed chemical waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of this waste.

6. Empty Container Disposal: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. After rinsing, the container labels should be defaced or removed, and the container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policies.

Quantitative Data Summary

PropertyValueSource
L-Aspartic Acid
Molecular FormulaC₄H₇NO₄[1]
Molecular Weight133.103 g/mol [1]
AppearanceColorless crystalline powder[1]
Solubility in WaterSoluble[2]
Melting Point270 °C (decomposes)[2]
StabilityStable. Combustible. Incompatible with strong oxidizing agents.[2]

Experimental Protocols

This document provides operational and disposal guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. For experimental procedures involving this compound, researchers should develop their own detailed protocols in accordance with standard laboratory practices and any specific guidelines from their institution.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Disposal_Decision_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Department start->consult_ehs is_hazardous Is Waste Classified as Hazardous? consult_ehs->is_hazardous non_hazardous_path Non-Hazardous Waste Stream is_hazardous->non_hazardous_path No hazardous_path Hazardous Waste Stream is_hazardous->hazardous_path Yes small_quantity Small Quantity? non_hazardous_path->small_quantity bulk_disposal Dispose via Licensed Chemical Waste Contractor hazardous_path->bulk_disposal drain_disposal Seek EHS Approval for Drain Disposal small_quantity->drain_disposal Yes small_quantity->bulk_disposal No approved Approved? drain_disposal->approved dispose_drain Dispose Down Sanitary Sewer with Copious Water approved->dispose_drain Yes approved->bulk_disposal No end End: Waste Properly Disposed dispose_drain->end bulk_disposal->end

Caption: Decision workflow for this compound disposal.

Container_Disposal_Workflow start Start: Empty this compound Container triple_rinse Triple Rinse with Suitable Solvent (e.g., Water) start->triple_rinse collect_rinsate Collect Rinsate for Chemical Waste Disposal triple_rinse->collect_rinsate deface_label Deface or Remove Original Label collect_rinsate->deface_label dispose_container Dispose of Container in Regular Trash/Recycling (per institutional policy) deface_label->dispose_container end End: Container Properly Disposed dispose_container->end

Caption: Workflow for empty container disposal.

References

Personal protective equipment for handling Methionylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of chemical compounds is paramount. This guide provides immediate safety protocols, operational plans for handling, and disposal procedures for Methionylaspartic acid. While specific hazard data for this compound is not fully established, it should be handled with the care afforded to all laboratory chemicals, taking precautions to avoid inhalation, and skin and eye contact.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1] Must meet appropriate national standards such as ANSI Z87.1.[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately after contact.[1]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2]

Operational Plan: Handling this compound

Storage:

  • Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[2]

  • In Solution: Storing peptides in solution for extended periods is not recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]

Reconstitution:

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1]

  • Preparation: Don the required PPE (lab coat, gloves, and safety goggles). Work in a clean, designated area, such as a chemical fume hood or biological safety cabinet.[3]

  • Solvent Addition: Using a sterile syringe or calibrated pipette, add the appropriate sterile solvent (e.g., sterile water or a specific buffer) to the vial.

  • Dissolution: Gently agitate the vial to dissolve the contents. Avoid vigorous shaking, which can cause denaturation.

Disposal Plan

Proper waste disposal is essential for laboratory safety and environmental protection.

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][3]

  • Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Do not dispose of peptide solutions down the drain.[3]

  • Disposal Method: All waste should be disposed of in accordance with federal, state, and local environmental regulations.[2] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal start Start: Don PPE storage Retrieve from Storage (-20°C or colder) start->storage 1. equilibrate Equilibrate to Room Temperature storage->equilibrate 2. weigh Weigh Lyophilized Powder equilibrate->weigh 3. reconstitute Reconstitute with Solvent weigh->reconstitute 4. use Use in Experiment reconstitute->use 5. solid_waste Collect Solid Waste (Gloves, Vials, Tips) use->solid_waste 6a. liquid_waste Collect Liquid Waste (Unused Solutions) use->liquid_waste 6b. dispose Dispose via Certified Vendor solid_waste->dispose liquid_waste->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.